molecular formula C13H11N3S B053766 1-[(Phenylthio)methyl]-1H-benzotriazole CAS No. 111198-03-9

1-[(Phenylthio)methyl]-1H-benzotriazole

Cat. No.: B053766
CAS No.: 111198-03-9
M. Wt: 241.31 g/mol
InChI Key: OEGFHZKARGKVAQ-UHFFFAOYSA-N
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Description

1-[(Phenylthio)methyl]-1H-benzotriazole is a sophisticated benzotriazole derivative of significant interest in synthetic organic chemistry and materials science. Its core structure combines a benzotriazole heterocycle, known for its versatility as a synthetic auxiliary, with a phenylthiomethyl substituent. This unique architecture grants the compound a dual function: the benzotriazole moiety can act as a powerful leaving group or a stabilizing group for carbocations, while the sulfur atom introduces potential for coordination and nucleophilic reactivity. Primary research applications include its use as a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of sulfur-containing motifs is critical. Furthermore, it demonstrates substantial value as a corrosion inhibitor for non-ferrous metals, especially copper and its alloys, where it forms a persistent protective film on metal surfaces, effectively suppressing oxidation and tarnishing. Researchers also explore its potential as a ligand in catalysis and as a precursor for novel heterocyclic systems. The mechanism of action in corrosion inhibition is attributed to the chemisorption of the molecule onto the metal surface via the triazole nitrogen atoms and the sulfur atom, creating a robust barrier against corrosive agents. This multi-functional reagent is an essential tool for investigators working in methodology development, metal surface protection, and advanced material design.

Properties

IUPAC Name

1-(phenylsulfanylmethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGFHZKARGKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357486
Record name 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole
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Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-03-9
Record name 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole
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Record name 1-[(Phenylthio)methyl]-1H-benzotriazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[(Phenylthio)methyl]-1H-benzotriazole, a versatile reagent and building block in organic synthesis. The document details a robust, two-step synthetic pathway commencing from the commercially available 1H-benzotriazole. The core of this guide is a detailed, step-by-step experimental protocol for the preparation of the key intermediate, 1-(chloromethyl)-1H-benzotriazole, and its subsequent conversion to the target molecule. Emphasis is placed on the rationale behind procedural choices to ensure methodological transparency and reproducibility. A thorough characterization of the final compound is presented, including tabulated spectroscopic data and interpretation of key analytical results, underpinned by authoritative references.

Introduction

This compound belongs to the class of N-substituted benzotriazole derivatives, which are widely recognized for their utility in synthetic organic chemistry. The benzotriazole moiety serves as an excellent leaving group and a versatile activating group, facilitating a wide array of chemical transformations. The introduction of a phenylthiomethyl group at the N1 position of the benzotriazole ring system imparts unique reactivity, making it a valuable synthon for the introduction of the phenylthiomethyl moiety in various organic molecules. This guide offers a detailed exploration of its synthesis and a comprehensive analysis of its structural characterization.

Synthetic Pathway and Mechanism

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a reactive intermediate, 1-(chloromethyl)-1H-benzotriazole, from 1-(hydroxymethyl)benzotriazole. The second step is a nucleophilic substitution reaction where the chlorine atom is displaced by a thiophenoxide ion.

Step 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole

The initial step involves the conversion of the hydroxyl group of 1-(hydroxymethyl)benzotriazole into a more reactive leaving group, a chloride. This is typically accomplished using thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts.

Step 2: Synthesis of this compound

The second step is a classic nucleophilic substitution reaction. Thiophenol, a weak acid, is deprotonated by a suitable base, such as sodium hydroxide, to form the more nucleophilic sodium thiophenoxide. This thiophenoxide then attacks the electrophilic carbon of 1-(chloromethyl)-1H-benzotriazole, displacing the chloride ion to yield the final product.

Experimental Protocols

Synthesis of 1-(Chloromethyl)-1H-benzotriazole

This procedure is adapted from a literature method for the synthesis of 1-chloromethyl benzotriazole[1].

Materials:

  • 1-(Hydroxymethyl)benzotriazole

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Ice bath

  • Stirring apparatus

  • Nitrogen source

  • Apparatus for gas scrubbing (e.g., bubbler with dilute sodium hydroxide solution)

Procedure:

  • In a mechanically stirred flask immersed in an ice bath, place solid 1-(hydroxymethyl)benzotriazole (45.0 parts by weight).

  • Under a gentle stream of nitrogen, add thionyl chloride (130 parts by weight) dropwise at a rate that maintains a stirrable slurry. The evolved HCl and SO₂ gases should be passed through a scrubber containing dilute sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature. Vigorous gas evolution will be observed, and the solid will dissolve to form a clear, pale-yellow solution.

  • Heat the mixture to 40°C and hold for 60 minutes.

  • Increase the temperature to 65°C to ensure the completion of the reaction.

  • Distill off the excess thionyl chloride under reduced pressure.

  • After the distillation is complete, cool the mixture to 35-40°C and cautiously add methanol (100 parts by weight) to quench any remaining thionyl chloride.

  • Heat the solution to reflux for 15 minutes, breaking up any precipitated solid with a stirring rod.

  • Cool the solution in an ice bath for 30 minutes.

  • Filter the pale brown solid, wash with a small amount of cold methanol, and dry in a vacuum oven to yield 1-chloromethyl benzotriazole.[1]

Synthesis of this compound

Materials:

  • 1-(Chloromethyl)-1H-benzotriazole

  • Thiophenol

  • Sodium hydroxide

  • Ethanol

  • Water

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add thiophenol dropwise with stirring to form sodium thiophenoxide.

  • Add a solution of 1-(chloromethyl)-1H-benzotriazole in ethanol to the freshly prepared sodium thiophenoxide solution.

  • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following data provides a benchmark for verification.

Physical Properties
PropertyValue
Molecular Formula C₁₃H₁₁N₃S
Molecular Weight 241.32 g/mol
Appearance White to off-white solid
CAS Number 111198-03-9
Spectroscopic Data
Technique Key Features and Interpretations
¹H NMR Benzotriazole Protons: Multiplets in the aromatic region (typically δ 7.3-8.1 ppm). Phenyl Protons: Multiplets in the aromatic region (typically δ 7.2-7.5 ppm). Methylene Protons (-CH₂-): A characteristic singlet (typically δ 5.4-6.0 ppm).
¹³C NMR Benzotriazole Carbons: Resonances in the aromatic region. Phenyl Carbons: Resonances in the aromatic region. Methylene Carbon (-CH₂-): A resonance in the aliphatic region.
IR (ATR) A spectrum for this compound is available and can be used for comparison.[2] Key absorptions are expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, and C-S stretching.
Mass Spec. Predicted [M+H]⁺ of 242.07465.[3]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution 1_hydroxymethyl_benzotriazole 1-(Hydroxymethyl)benzotriazole 1_chloromethyl_benzotriazole 1-(Chloromethyl)-1H-benzotriazole 1_hydroxymethyl_benzotriazole->1_chloromethyl_benzotriazole Thionyl Chloride thionyl_chloride SOCl₂ 1_chloromethyl_benzotriazole_step2 1-(Chloromethyl)-1H-benzotriazole thiophenol Thiophenol thiopheoxide Thiophenoxide thiophenol->thiopheoxide Deprotonation base Base (e.g., NaOH) final_product This compound thiopheoxide->final_product SN2 Reaction 1_chloromethyl_benzotriazole_step2->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The provided experimental protocols, coupled with the detailed characterization data, offer a comprehensive resource for researchers in the fields of organic synthesis and drug development. The versatility of the benzotriazole moiety as a synthetic auxiliary ensures that this compound will continue to be a valuable tool for the construction of complex molecular architectures.

References

  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1-Chloromethyl benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). (BENZOTRIAZOL-1-YL)-(PHENYLTHIO)-METHANE - Optional[ATR-IR]. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (111198-03-9). Retrieved from [Link]

  • PubMed. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2018). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Molecules, 23(10), 2538.
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the.... Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1-Methyl-1H-benzotriazole-4-sulfonylisocyanate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylbenzotriazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Barbier Reaction of 1-(Chloromethyl)benzotriazole with Aldehydes and Ketones mediated by Samarium Diiodide. Retrieved from [Link]

  • El-Sayed, A. M. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Chemical and Pharmaceutical Research, 10(5), 1-6.
  • D'Annessa, I., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111634.
  • Bacho, M., et al. (2022). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 67(1), 5434-5440.
  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • ResearchGate. (n.d.). The Barbier reaction of 1-chloromethylbenzotriazole with imines and successive elimination. Retrieved from [Link]

Sources

Physical and chemical properties of "1-[(Phenylthio)methyl]-1H-benzotriazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[(Phenylthio)methyl]-1H-benzotriazole: Properties, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern organic synthesis. The document elucidates the molecule's core structural features, physicochemical properties, and its primary role as a versatile synthetic intermediate. By dissecting the unique synergy between the stable benzotriazole moiety and the reactive phenylthiomethyl group, we explore the compound's utility in forming new carbon-carbon and carbon-heteroatom bonds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of benzotriazole-based reagents in the construction of complex molecular architectures.

Molecular Identity and Structural Elucidation

This compound is a unique molecule that marries the stability of the benzotriazole ring system with the versatile reactivity of a thiomethyl ether. This structural combination is the foundation of its utility in synthetic chemistry.

1.1. Nomenclature and Chemical Identifiers

The compound is systematically named this compound. It is also known by synonyms such as 1-(phenylsulfanylmethyl)benzotriazole.[1] Key identifiers are crucial for accurate substance registration and information retrieval.

1.2. Structural Analysis

The molecule consists of two primary functional components:

  • The 1H-Benzotriazole Core: This bicyclic aromatic system is formed by fusing a benzene ring with a 1,2,3-triazole ring.[2] The benzotriazole group is an exceptional leaving group in nucleophilic substitution reactions due to the high stability of the resulting benzotriazole anion, which can effectively delocalize the negative charge across the aromatic system. The parent 1H-benzotriazole is a weak base but possesses an acidic N-H proton, which is the site of substitution.[2]

  • The (Phenylthio)methyl Substituent: This group, attached to the N-1 position of the benzotriazole ring, is the source of the compound's primary reactivity. The sulfur atom and the adjacent methylene bridge play a critical role in stabilizing cationic intermediates, while the entire benzotriazole moiety serves as a leaving group.

This duality—a stable, electron-withdrawing leaving group attached to a reactive, cation-stabilizing side chain—makes it a powerful tool for synthetic chemists.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and by comparing it to the well-characterized parent compound, 1H-benzotriazole.

2.1. Tabulated Properties

PropertyValue for this compoundValue for 1H-Benzotriazole (for comparison)
CAS Number 111198-03-9[1][3]95-14-7[4][5]
Molecular Formula C13H11N3S[1][6][7]C6H5N3[4]
Molecular Weight 241.31 g/mol [1][6]119.12 g/mol [4]
Appearance Data not availableWhite to light tan crystalline solid[8]
Melting Point Data not available97-100 °C[2][9]
Boiling Point Data not available350 °C (at atm. pressure)[2]; 201–204 °C (at 15 mm Hg)[10]
Density Data not available~1.36 g/cm³[2][8]
Solubility Expected to have low solubility in waterSoluble in water[2]

2.2. Influence of Substitution

The addition of the large, relatively nonpolar (phenylthio)methyl group to the benzotriazole core is expected to significantly alter the physical properties. Compared to 1H-benzotriazole, this compound will have:

  • Higher Melting and Boiling Points: Due to the substantial increase in molecular weight and van der Waals forces.

  • Lower Solubility in Polar Solvents: The introduction of the phenyl and thioether components increases the molecule's lipophilicity, thereby reducing its solubility in polar solvents like water.

  • Increased Solubility in Organic Solvents: It is expected to be readily soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, typically involving a condensation reaction that brings together the three essential components: the benzotriazole nucleophile, a formaldehyde equivalent, and thiophenol.

3.1. Proposed Synthetic Pathway: Mannich-Type Reaction

A highly plausible and efficient route to this compound is the Mannich-type reaction involving 1H-benzotriazole, formaldehyde, and thiophenol. The benzotriazole acts as the amine component, formaldehyde provides the methylene bridge, and thiophenol serves as the carbon acid-equivalent (via its nucleophilic sulfur atom).

G cluster_reactants Starting Materials cluster_process Reaction & Workup A 1H-Benzotriazole Reaction Reaction Vessel Stir at room temp. Solvent: Ethanol A->Reaction B Formaldehyde (aq.) B->Reaction C Thiophenol C->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Reaction Monitoring (TLC) Dry Drying (Anhydrous Na2SO4) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Solvent Evaporation Product 1-[(Phenylthio)methyl]- 1H-benzotriazole Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

3.2. Experimental Protocol (Illustrative)

  • Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in ethanol, add aqueous formaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes to pre-form the hydroxymethyl intermediate.

  • Nucleophilic Addition: Slowly add thiophenol (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its ability to act as a stable, versatile electrophile precursor for the aminomethylation and thiomethylation of various nucleophiles.

4.1. The Benzotriazole Moiety as a Superior Leaving Group

The core principle of this reagent's reactivity is the facile displacement of the benzotriazole group. The benzotriazolide anion (Bt⁻) is an excellent leaving group because its negative charge is extensively delocalized across the fused aromatic ring system, rendering it very stable and non-nucleophilic.[2][8]

4.2. Generation of an α-Thio Carbocation Equivalent

In the presence of a Lewis acid or under thermal conditions, the C-N bond between the methylene bridge and the benzotriazole ring can be cleaved. This generates a reactive electrophilic intermediate, best described as an α-thio carbocation (or a species with significant carbocationic character), which is stabilized by the adjacent sulfur atom. This electrophile is then readily trapped by a wide range of nucleophiles.

G Start 1-[(Phenylthio)methyl]- 1H-benzotriazole Intermediate Electrophilic Intermediate [Ph-S-CH₂]⁺ Start->Intermediate Activation Activator Lewis Acid (e.g., ZnBr₂) or Heat Activator->Intermediate LeavingGroup Benzotriazolide Anion (Bt⁻) Intermediate->LeavingGroup Loss of Leaving Group Product Substituted Product Ph-S-CH₂-Nu Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) (e.g., Grignard, Enolate) Nucleophile->Product

Caption: General reactivity pathway illustrating the formation of an electrophilic intermediate.

4.3. Applications in Carbon-Carbon Bond Formation

This reagent is a powerful tool for constructing new C-C bonds. It can react with a variety of carbon-based nucleophiles, including:

  • Grignard Reagents and Organolithiums: To form elongated carbon chains.

  • Enolates: To achieve α-alkylation of carbonyl compounds.

  • Electron-Rich Aromatic Rings: In Friedel-Crafts-type alkylation reactions.

The benzotriazole methodology provides a reliable and often high-yielding alternative to traditional alkylation methods, expanding the toolbox for medicinal and materials chemists. The derivatives of benzotriazole are known precursors for a wide array of biologically active molecules, including those with antibacterial, antifungal, and antiviral properties.[11][12]

Safety and Handling

  • General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Thermal Stability: While 1H-benzotriazole is generally stable, it can react violently during vacuum distillation.[9] It is prudent to assume that its derivatives may also possess thermal instability, and large-scale distillations should be approached with caution.

  • Incompatibility: Avoid contact with strong oxidizing agents and heavy metals.[9]

Conclusion

This compound is a highly valuable synthetic reagent whose utility is derived from the clever combination of a stable leaving group (benzotriazole) and a reactive, sulfur-stabilized electrophilic center. Its ability to participate in a wide range of bond-forming reactions makes it an important asset for the synthesis of complex organic molecules. Future research will likely continue to expand its applications in the development of novel pharmaceuticals, agrochemicals, and functional materials, leveraging the robust and predictable chemistry of the benzotriazole scaffold.[13]

References

  • 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

  • This compound (111198-03-9) - Chemchart. (n.d.). Chemchart. [Link]

  • Oakwood 1--1h-Benzotriazole 97% Purity, 1g - Neta Scientific. (n.d.). Neta Scientific. [Link]

  • This compound (C13H11N3S) - PubChemLite. (n.d.). PubChemLite. [Link]

  • Benzotriazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 1H-BENZOTRIAZOLE - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • 1-phenethyl-1H-benzotriazole - C14H13N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]

  • 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem. (n.d.). National Institutes of Health. [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates - MDPI. (n.d.). MDPI. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021, May). International Journal of Research and Review. [Link]

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Spectroscopic Profile of 1-[(Phenylthio)methyl]-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-[(Phenylthio)methyl]-1H-benzotriazole. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who rely on spectroscopic techniques for molecular characterization. The guide will cover the theoretical underpinnings and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic fingerprint of the target molecule.

Introduction

This compound, with the molecular formula C₁₃H₁₁N₃S, is a versatile reagent in organic synthesis.[1][2] Benzotriazole derivatives are widely used as synthetic auxiliaries due to the ability of the benzotriazolyl group to act as a good leaving group. The title compound, featuring a phenylthio-methyl substituent, is of particular interest for the introduction of the phenylthiomethyl moiety in the synthesis of more complex molecules.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will, therefore, present a detailed, albeit predictive, analysis of the key spectroscopic features of this compound, grounded in the established principles of each technique and supported by data from analogous structures.

Molecular Structure and Connectivity

The structural framework of this compound consists of a benzotriazole ring system linked to a phenylthio group through a methylene bridge. The connectivity of these moieties gives rise to a unique spectroscopic signature.

C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 N3 C5->N3 C6->C1 N1 C6->N1 N2 N1->N2 CH2 N1->CH2 N-CH₂ N2->N3 S CH2->S CH₂-S Ph_C1 S->Ph_C1 S-Ph Ph_C2 Ph_C1->Ph_C2 Ph_C3 Ph_C2->Ph_C3 Ph_C4 Ph_C3->Ph_C4 Ph_C5 Ph_C4->Ph_C5 Ph_C6 Ph_C5->Ph_C6 Ph_C6->Ph_C1

Caption: Molecular connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methylene bridge protons and the aromatic protons of the benzotriazole and phenylthio rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methylene (N-CH₂ -S)~ 6.0 - 6.5Singlet (s)2H
Phenylthio (ortho-H )~ 7.4 - 7.6Multiplet (m)2H
Phenylthio (meta-H )~ 7.2 - 7.4Multiplet (m)2H
Phenylthio (para-H )~ 7.1 - 7.3Multiplet (m)1H
Benzotriazole (H -4/7)~ 7.8 - 8.1Multiplet (m)2H
Benzotriazole (H -5/6)~ 7.3 - 7.6Multiplet (m)2H

Rationale for Assignments:

  • Methylene Protons: The protons of the -CH₂- group are flanked by a nitrogen atom of the benzotriazole ring and a sulfur atom. This deshielding environment is expected to result in a downfield chemical shift, likely appearing as a sharp singlet.

  • Phenylthio Protons: The aromatic protons of the phenylthio group will appear as a complex multiplet system in the aromatic region. The ortho protons are expected to be the most downfield due to their proximity to the sulfur atom.

  • Benzotriazole Protons: The four protons on the benzene ring of the benzotriazole moiety will also appear in the aromatic region. Due to the asymmetry of the substitution at N-1, these protons are not chemically equivalent and will likely present as two distinct multiplet signals.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methylene (C H₂)~ 50 - 60
Phenylthio (ipso-C )~ 130 - 135
Phenylthio (ortho-C )~ 128 - 132
Phenylthio (meta-C )~ 127 - 130
Phenylthio (para-C )~ 125 - 128
Benzotriazole (C -4/7)~ 120 - 130
Benzotriazole (C -5/6)~ 110 - 125
Benzotriazole (ipso-C -3a/7a)~ 130 - 145

Rationale for Assignments:

  • Methylene Carbon: The carbon of the methylene bridge will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and sulfur atoms.

  • Aromatic Carbons: The eight aromatic carbons of the phenylthio and benzotriazole rings will resonate in the downfield region (110-145 ppm). The specific chemical shifts will be determined by the electronic effects of the substituents and the heteroatoms within the rings. The ipso-carbons (carbons directly attached to the sulfur and the triazole ring) are expected to have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An ATR-IR spectrum of this compound is available from commercial suppliers, though access may be restricted.[5]

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1450 - 1600
C-N Stretch1200 - 1350
C-S Stretch600 - 800
Benzotriazole Ring Vibrations~1000-1200 and ~700-800

Interpretation of Key Bands:

  • The spectrum will be dominated by absorptions corresponding to the aromatic rings. Multiple sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of C=C stretching in the phenyl and benzotriazole rings.[6]

  • The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹, while those of the methylene bridge will be just below 3000 cm⁻¹.

  • The C-N and C-S stretching vibrations are expected in the fingerprint region and can be useful for confirming the presence of these functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and gaining insights into the structure.

Predicted Mass Spectrometry Data:

Ion m/z (predicted)
[M]⁺241.07
[M+H]⁺242.07
[M+Na]⁺264.06

Data sourced from PubChem.[7]

Fragmentation Analysis:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected at m/z 241. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the heteroatoms.

M [C₁₃H₁₁N₃S]⁺˙ m/z = 241 frag1 [C₇H₅N₃]⁺ m/z = 119 M->frag1 - C₆H₅SCH₂• frag2 [C₆H₅S]⁺ m/z = 109 M->frag2 - C₇H₆N₃• frag3 [C₆H₅S-CH₂]⁺ m/z = 123 M->frag3 - C₇H₅N₃

Caption: Predicted key fragmentation pathways for this compound.

Key fragmentation pathways could include:

  • Cleavage of the N-CH₂ bond to generate the stable benzotriazolyl cation (m/z 119) and a phenylthiomethyl radical.

  • Cleavage of the CH₂-S bond to form a phenylthio cation (m/z 109) or a benzyl-like cation stabilized by the benzotriazole ring.

  • Loss of the benzotriazole moiety to yield the phenylthiomethyl cation (m/z 123).

Experimental Protocols

The acquisition of high-quality spectroscopic data requires appropriate experimental conditions.

NMR Data Acquisition (General Protocol)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Data Acquisition (General Protocol)
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

MS Data Acquisition (General Protocol)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for soft ionization and observation of the molecular ion.

  • Analysis: Scan a suitable mass range to detect the molecular ion and significant fragments.

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. While this guide presents a predictive analysis based on established spectroscopic principles and data from analogous compounds, it offers a robust framework for interpreting experimental data. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable reference for scientists working with this and related compounds, ensuring accurate structural verification and quality control in their research and development endeavors.

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An In-Depth Technical Guide to 1-[(Phenylthio)methyl]-1H-benzotriazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Phenylthio)methyl]-1H-benzotriazole is a versatile heterocyclic compound that has garnered significant interest in the field of organic synthesis. Its unique structural features, combining the benzotriazole moiety with a phenylthiomethyl group, render it a valuable reagent and synthetic intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role as a synthetic auxiliary in the construction of complex molecules.

Molecular Identity

  • CAS Number: 111198-03-9[1]

  • Molecular Formula: C₁₃H₁₁N₃S[2]

  • Molecular Weight: 241.31 g/mol [1]

  • Chemical Structure:

    Smiles String

    The molecule consists of a benzotriazole ring system where a hydrogen atom on one of the nitrogen atoms is substituted with a methyl group, which in turn is attached to a phenylthio group.

Synthesis of this compound

The primary synthetic route to this compound is a Mannich-type condensation reaction involving three key components: benzotriazole, formaldehyde, and thiophenol. This one-pot synthesis is efficient and proceeds under mild conditions.

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benzotriazole Benzotriazole Reaction Mannich-type Condensation Benzotriazole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Thiophenol Thiophenol Thiophenol->Reaction Product 1-[(Phenylthio)methyl]- 1H-benzotriazole Reaction->Product One-pot synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of benzotriazole (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add an aqueous solution of formaldehyde (1.1 equivalents).

  • Addition of Thiophenol: To this mixture, add thiophenol (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available resources. However, predicted and general properties of related benzotriazole derivatives provide valuable insights.

PropertyValueSource
Molecular Weight241.319 g/mol [1]
Molecular FormulaC₁₃H₁₁N₃S[2]
Hydrogen Bond Acceptors4[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds3[1]
XlogP (predicted)3.5[2]

Spectroscopic Data

While specific experimental spectra for this compound were not found, the expected NMR signals can be predicted based on the structure and data for similar compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the benzotriazole and phenyl rings, as well as a key singlet for the methylene (-CH₂-) protons connecting the benzotriazole nitrogen to the sulfur atom.

  • ¹³C NMR: The spectrum would display resonances for the aromatic carbons of both ring systems and a signal for the methylene carbon.

Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the versatile reactivity of the benzotriazole moiety, which can act as an excellent leaving group and a synthetic auxiliary.

Role as a Synthetic Auxiliary

Benzotriazole and its derivatives are widely recognized as versatile synthetic auxiliaries. They can be easily introduced into a molecule and subsequently displaced by a variety of nucleophiles, facilitating a wide range of chemical transformations.

Generation of a Formaldehyde Anion Equivalent

A key application of related N-(alkylthiomethyl) and N-(arylthiomethyl) azoles is their ability to function as precursors to otherwise unstable carbanions. The anion of 1-[(methylthio)methyl]-1H-benzotriazole, a closely related compound, can be generated by treatment with a strong base like n-butyllithium. This anion can then react with various electrophiles. It is highly probable that this compound can be similarly deprotonated at the methylene bridge to generate a nucleophilic species that serves as a formaldehyde anion equivalent.

G cluster_start Starting Material cluster_process Process cluster_product Product Start 1-[(Phenylthio)methyl]- 1H-benzotriazole Base Strong Base (e.g., n-BuLi) Start->Base Deprotonation Anion Carbanion Intermediate (Formaldehyde Anion Equivalent) Base->Anion Reaction Nucleophilic Attack Anion->Reaction Electrophile Electrophile (E+) Electrophile->Reaction Product New C-C Bond Formation Reaction->Product

Caption: Proposed generation and reaction of the carbanion from this compound.

This reactivity opens avenues for the synthesis of a variety of functionalized molecules, including ketones, by reacting the carbanion with electrophiles such as aldehydes, ketones, and esters.

Potential in Drug Development

Benzotriazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4] The benzotriazole scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.

While specific biological activities for this compound have not been detailed in the available literature, its structural motifs suggest potential for biological evaluation. The incorporation of a phenylthio group can modulate the lipophilicity and electronic properties of the molecule, which may influence its pharmacokinetic and pharmacodynamic profiles. This compound could serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the benzotriazole moiety could be retained as a core scaffold, or it could be utilized as a leaving group to introduce other functional groups.

Conclusion

This compound is a readily accessible and synthetically versatile compound. Its utility, primarily as a synthetic auxiliary and a potential precursor to a formaldehyde anion equivalent, makes it a valuable tool for organic chemists. While further research is needed to fully explore its specific applications and biological properties, the established chemistry of benzotriazole derivatives suggests that this compound holds significant promise for the development of novel synthetic methodologies and the discovery of new bioactive molecules.

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The Fulcrum of Synthesis: A Technical Guide to Benzotriazole as a Synthetic Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the demand for efficient, high-yield, and stereoselective reactions is relentless. In the vast toolkit of synthetic auxiliaries, benzotriazole (BtH) has emerged as a remarkably versatile and powerful scaffold. Its unique electronic and structural properties allow it to be seamlessly introduced into a molecule, facilitate a diverse range of transformations, and be readily removed, embodying the ideal characteristics of a synthetic auxiliary. This in-depth guide provides a comprehensive overview of the core principles and practical applications of benzotriazole chemistry, offering field-proven insights for its effective implementation in the laboratory.

The Multifaceted Nature of Benzotriazole: A Chemical Chameleon

Benzotriazole's utility stems from a unique combination of chemical properties. It is an inexpensive, stable, and odorless solid that exhibits both weakly acidic (pKa ≈ 8.2) and very weakly basic (pKa < 0) character.[1][2] This amphoteric nature, coupled with its ability to act as both an electron-donating and electron-withdrawing group, underpins its diverse reactivity.[1] The benzotriazole group can stabilize adjacent carbanions, activate carbonyl groups for nucleophilic attack, and function as an excellent leaving group, making it a powerful tool in the hands of a synthetic chemist.[3]

Core Applications in Modern Organic Synthesis

The application of benzotriazole methodology is broad, impacting key areas of organic synthesis from peptide chemistry to the construction of complex heterocyclic systems.

Peptide Synthesis: The Quest for the Perfect Amide Bond

The formation of the amide bond is the fundamental linkage in peptides and proteins, and its efficient and racemization-free construction is paramount. Benzotriazole and its derivatives are at the heart of the most common and effective coupling reagents used in both solid-phase and solution-phase peptide synthesis.[4]

The primary role of benzotriazole-based reagents is to convert a carboxylic acid into a more reactive species, thereby facilitating nucleophilic attack by an amine. 1-Hydroxybenzotriazole (HOBt) and its derivatives, when used as additives with carbodiimides or incorporated into phosphonium or aminium/uronium salts, form highly reactive active esters that are less prone to racemization.[4]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

General mechanism of benzotriazole-mediated amide bond formation.

A variety of benzotriazole-based coupling reagents have been developed, each with its own advantages in terms of reactivity, solubility, and side-reaction profiles.

ReagentFull NameLeaving GroupKey Characteristics
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtA widely used, cost-effective standard reagent with high coupling efficiency.[5]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOAtConsidered one of the most reactive and efficient reagents, especially for difficult couplings and sterically hindered amino acids. The 7-aza moiety enhances the reaction rate and reduces racemization.[5][6]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBtA phosphonium salt-based reagent that is effective for standard couplings. The byproducts are less hazardous than those of its predecessor, BOP.[7]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate6-Cl-HOBtThe electron-withdrawing chlorine atom increases the reactivity of the active ester, leading to high coupling efficiency.[6]

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.

Synthesis of Heterocyclic Compounds

Benzotriazole is a powerful tool for the construction of a wide variety of nitrogen-containing heterocyclic compounds.[8] The benzotriazole group can act as a versatile synthon, participating in cycloaddition reactions and serving as a leaving group in cyclization steps.

Substituted quinolines, an important class of heterocycles in medicinal chemistry, can be synthesized using N-(2-aminobenzoyl)benzotriazoles.[8]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Synthesis of quinolines using a benzotriazole auxiliary.
  • Reactant Mixture: Mix substituted N-(2-aminobenzoyl)benzotriazole (0.25 mmol) and a 1,3-diketone (0.25 mmol) in 5 mL of dioxane for 15 minutes.

  • Base Addition: Add potassium tert-butoxide (tert-BuOK) (0.25 mmol) to the mixture.

  • Reaction: Reflux the reaction mixture for 24 hours.

  • Workup: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[8]

C-C Bond Formation: The Power of N-Acylbenzotriazoles

N-Acylbenzotriazoles are stable, neutral, and highly efficient C-acylating reagents for the regioselective conversion of ketone enolates into β-diketones.[5] This method avoids the common problem of O-acylation that can occur with other acylating agents like acid chlorides.

The reaction proceeds through the formation of a ketone enolate, which then undergoes nucleophilic attack on the carbonyl carbon of the N-acylbenzotriazole. The benzotriazole anion is an excellent leaving group, driving the reaction to completion.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

C-acylation of ketone enolates with N-acylbenzotriazoles.

Benzotriazole as a Chiral Auxiliary

The temporary incorporation of a chiral auxiliary is a powerful strategy to control the stereochemical outcome of a reaction. While less common than other chiral auxiliaries, benzotriazole derivatives have been successfully employed in asymmetric synthesis. For instance, modified Cinchona alkaloids have been used to catalyze the asymmetric allylic substitution reaction of benzotriazole with Morita-Baylis-Hillman carbonates, affording N-functionalized benzotriazoles with good to excellent enantioselectivities.[8] This demonstrates the potential of the benzotriazole scaffold in the development of novel asymmetric methodologies.

Removal of the Benzotriazole Auxiliary

A key advantage of using benzotriazole as a synthetic auxiliary is the relative ease of its removal from the final product. The specific method for removal depends on the nature of the product and the reaction mixture. Common techniques include:

  • Aqueous Washing: For products that are soluble in organic solvents and insoluble in water, the benzotriazole byproduct can often be removed by washing the organic layer with an aqueous solution, such as dilute hydrochloric acid or sodium bicarbonate, depending on the properties of the product.

  • Chromatography: Standard column chromatography is a highly effective method for separating the desired product from the benzotriazole auxiliary and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an efficient purification method.[2]

Conclusion

Benzotriazole has firmly established itself as a versatile and indispensable synthetic auxiliary in the modern organic chemistry laboratory. Its unique chemical properties enable a wide range of applications, from the highly efficient synthesis of peptides to the construction of complex heterocyclic frameworks and the stereoselective formation of carbon-carbon bonds. For researchers and drug development professionals, a thorough understanding of benzotriazole chemistry provides a powerful set of tools to tackle complex synthetic challenges and accelerate the discovery of new chemical entities. The continued exploration of novel benzotriazole-based methodologies promises to further expand its role as a fulcrum of synthetic innovation.

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Benzotriazole Chemistry Reimagined: A Technical Guide to the Katritzky Group's Innovations in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of Alan Katritzky's "Magic" Heterocycle

In the vast landscape of synthetic organic chemistry, few reagents have demonstrated the sheer versatility and transformative power of benzotriazole, largely due to the pioneering work of the late Professor Alan R. Katritzky and his research group. For decades, they meticulously explored and expanded the applications of this unassuming bicyclic heterocycle, elevating it from a simple compound to an indispensable "synthetic auxiliary."[1][2] This guide delves into the core principles and practical applications of Katritzky's benzotriazole methodology, offering researchers and drug development professionals a comprehensive resource grounded in the group's extensive publications. We will explore not just the "what" but the "why"—the mechanistic underpinnings that make benzotriazole an elegant and powerful tool in the synthetic chemist's arsenal.

The Benzotriazole Advantage: A Foundation of Versatility

At its core, the utility of benzotriazole in Katritzky's methodologies stems from a unique combination of chemical properties. It is an inexpensive, stable, and odorless solid that can be readily introduced into a molecule.[1] Crucially, the benzotriazolyl group can act as an excellent leaving group, facilitate the formation of stable carbanions, and serve as a neutral acylating agent precursor, all while being easily removable at the desired stage of a synthetic sequence.[1][3]

The reactivity of benzotriazole is multifaceted, as illustrated by the fundamental transformations developed by the Katritzky group. These can be broadly categorized into several key areas, each leveraging a distinct aspect of benzotriazole's chemical nature.

Benzotriazole_Core_Functions cluster_applications Key Synthetic Applications Benzotriazole Benzotriazole (Bt) Leaving_Group Excellent Leaving Group (Nucleophilic Substitution) Benzotriazole->Leaving_Group Readily Displaced Carbanion_Stabilizer Carbanion Stabilization (α-Lithiation) Benzotriazole->Carbanion_Stabilizer Inductive Effect Acyl_Transfer Acyl Transfer Agent (N-Acylbenzotriazoles) Benzotriazole->Acyl_Transfer Activation Heterocycle_Synthesis Heterocycle Synthesis (Cyclization Precursor) Benzotriazole->Heterocycle_Synthesis Versatile Intermediate

Caption: Core functionalities of benzotriazole as a synthetic auxiliary.

N-Acylbenzotriazoles: A Paradigm Shift in Amide Bond Formation

One of the most significant contributions from the Katritzky laboratory was the development and popularization of N-acylbenzotriazoles as highly efficient, neutral acylating reagents.[4] This methodology provides a superior alternative to traditional methods that often rely on harsh conditions, such as the use of acyl halides or acid anhydrides.[4]

The Causality Behind the Choice: Why N-Acylbenzotriazoles Excel

N-acylbenzotriazoles are stable, crystalline solids that can be easily prepared from carboxylic acids.[3][4] Their efficacy as acylating agents stems from the fact that benzotriazole is an excellent leaving group. The acylation reactions proceed under mild, neutral conditions, and the workup is often straightforward, as the only byproduct is the water-soluble benzotriazole.[4] This method is particularly advantageous for synthesizing primary, secondary, and even sterically hindered tertiary amides with high yields.[4]

Experimental Protocol: Synthesis of N-Acylbenzotriazoles and Subsequent Amidation

The following is a generalized, self-validating protocol derived from the Katritzky group's publications for the preparation of amides via N-acylbenzotriazoles.

Step 1: Preparation of N-Acylbenzotriazole

  • To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., THF, CH2Cl2), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until CO2 evolution ceases, indicating the formation of the acylimidazolide intermediate.

  • Add benzotriazole (1.2 eq.) to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure. The crude N-acylbenzotriazole can often be used directly in the next step or purified by recrystallization.

Step 2: Amide Synthesis

  • Dissolve the crude or purified N-acylbenzotriazole (1.0 eq.) in an appropriate solvent (e.g., THF, acetonitrile).

  • Add the desired amine (primary or secondary) (1.0-1.2 eq.) to the solution at room temperature. For the synthesis of primary amides, aqueous ammonia can be used.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with a dilute acid (to remove excess amine), followed by a dilute base (to remove the benzotriazole byproduct), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amide, which can be further purified by chromatography or recrystallization if necessary.

Amide_Synthesis_Workflow start Carboxylic Acid + CDI step1 Formation of Acylimidazolide start->step1 step2 Addition of Benzotriazole step1->step2 intermediate N-Acylbenzotriazole step2->intermediate step3 Addition of Amine (R-NH2) intermediate->step3 product Amide Product step3->product byproduct Benzotriazole byproduct step3->byproduct

Caption: Workflow for amide synthesis using N-acylbenzotriazoles.

SubstrateAmineYield (%)Reference
Benzoic AcidBenzylamine>95[4]
Acetic AcidAqueous Ammonia>90[4]
Perfluorooctanoic AcidDiethylamine>90[4]

Table 1: Representative yields for amide synthesis using N-acylbenzotriazole methodology.

Benzotriazole-Stabilized Carbanions: A Gateway to Diverse Functionality

A cornerstone of Katritzky's research is the utilization of the benzotriazolyl group to stabilize an adjacent carbanion.[5] The treatment of N-alkylbenzotriazoles with a strong base, such as n-butyllithium (n-BuLi), results in the formation of a lithiated species that can react with a wide array of electrophiles.[5]

Mechanistic Insight: The Role of the Benzotriazolyl Group

The benzotriazolyl moiety stabilizes the adjacent carbanion through its electron-withdrawing inductive effect. This allows for the facile deprotonation of the α-carbon. The resulting carbanion is a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthetic Applications and Protocols

This methodology has been applied to the synthesis of a vast range of compounds, including complex ketones, substituted ethylenes, and various heterocyclic systems.[5][6]

Generalized Protocol for the Generation and Reaction of Benzotriazole-Stabilized Carbanions:

  • Dissolve the N-substituted benzotriazole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the carbanion.

  • Add the desired electrophile (e.g., alkyl halide, aldehyde, ketone, or ester) (1.0-1.2 eq.) to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, and follow a standard aqueous workup procedure.

  • Purify the product by column chromatography.

Carbanion_Mechanism start Bt-CH2-R reagent + n-BuLi intermediate [Bt-CH(-)-R] Li+ reagent->intermediate Deprotonation electrophile + E+ product Bt-CH(E)-R electrophile->product Nucleophilic Attack

Caption: Generation and electrophilic trapping of a benzotriazole-stabilized carbanion.

Benzotriazole-Mediated Synthesis of Heterocycles: A Modular Approach

The Katritzky group extensively demonstrated the power of benzotriazole in the construction of diverse heterocyclic systems.[5][7] Benzotriazole-containing intermediates serve as versatile building blocks that can undergo cyclization reactions upon removal of the benzotriazolyl group, leading to the formation of various monocyclic and fused heterocycles.[5][8]

Core Strategy: Introduction, Modification, and Cyclization

The general strategy involves three key stages:

  • Introduction: Attaching the benzotriazole moiety to a substrate.

  • Modification: Further functionalization of the molecule, often leveraging other aspects of benzotriazole chemistry, such as carbanion formation.

  • Cyclization/Elimination: An intramolecular reaction, often triggered by heat or a Lewis acid, that forms the heterocyclic ring with the concurrent elimination of benzotriazole.

This modular approach allows for the systematic construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[9][10]

Conclusion: The Lasting Impact of Benzotriazole Methodology

The work of Alan Katritzky and his colleagues transformed benzotriazole from a simple heterocycle into a powerful and versatile tool for organic synthesis. The methodologies they developed for acylation, carbanion chemistry, and heterocyclic synthesis are characterized by their elegance, efficiency, and broad applicability. This guide has provided a glimpse into the core principles and practical applications of their research, underscoring the importance of understanding the underlying chemical logic to fully harness the potential of this remarkable synthetic auxiliary. The principles established by the Katritzky group continue to influence contemporary synthetic strategy, cementing the legacy of benzotriazole as a truly indispensable reagent in the modern organic chemistry laboratory.

References

  • Katritzky, A. R., & Rogovoy, B. V. (2003). Benzotriazole: an ideal synthetic auxiliary. Chemistry, 9(19), 4586-93. [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-610. [Link]

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213. [Link]

  • Shinde, S. B., et al. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews, 110(3), 1564-610. [Link]

  • Katritzky, A. R. (1999). The continuing magic of benzotriazole: an overview of some recent advances in synthetic methodology. Journal of Heterocyclic Chemistry, 36(6), 1501-1528. [Link]

  • ResearchGate. (n.d.). Katritzky's N¹-alkynyl benzotriazole synthesis. [Link]

  • Monbaliu, J. C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky. Springer. [Link]

  • Katritzky, A. R., & Qi, M. J. (1997). Transformations of N-Substituted Benzotriazoles into the Corresponding Carbanions by C−Benzotriazole Bond Scission. The Journal of Organic Chemistry, 62(12), 4116-4120. [Link]

  • Monbaliu, J. C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky. National Academic Digital Library of Ethiopia. [Link]

  • Chiacchio, U., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: A Novel Synthetic Auxiliary. Tetrahedron, 47(16-17), 2683-2732. [Link]

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Stability of "1-[(Phenylthio)methyl]-1H-benzotriazole" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of 1-[(Phenylthio)methyl]-1H-benzotriazole

Executive Summary

This compound is a versatile synthetic intermediate belonging to the well-established class of N-substituted benzotriazoles. Its utility in organic chemistry stems from the unique reactivity of the benzotriazole moiety as an excellent leaving group and the synthetic handles provided by the thioether linkage. This guide provides a comprehensive analysis of the chemical stability of this compound under various stress conditions, including acidic, basic, oxidative, and thermal environments. Understanding its stability profile is critical for researchers and drug development professionals to ensure its proper storage, handling, and application in synthetic protocols, as well as to predict potential degradation pathways in complex molecular systems. This document outlines the theoretical degradation mechanisms, provides validated experimental protocols for stability assessment, and summarizes the expected outcomes based on established chemical principles and data from analogous structures.

Introduction to this compound

Benzotriazole and its derivatives are cornerstone reagents in modern organic synthesis. The benzotriazole group can function as a synthetic auxiliary that is readily introduced and subsequently displaced by a wide range of nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds[1]. This compound, a compound that marries the reactivity of the benzotriazole leaving group with a phenylthiomethyl substituent, serves as a valuable precursor for various chemical transformations.

Its structure features an N,S-acetal-like linkage (more accurately, a thioaminal derivative), which is the primary determinant of its chemical stability. The stability of this C-N bond, the susceptibility of the thioether to oxidation, and the integrity of the benzotriazole ring system under stress are the key focus areas of this guide.

Molecular Structure and Inherent Reactivity

To understand the stability of this compound, it is essential to analyze its structural components and their inherent chemical properties.

Proposed Acidic Hydrolysis Pathway start 1-[(Phenylthio)methyl]- 1H-benzotriazole protonated Protonated Intermediate (on Benzotriazole-N) start->protonated + H+ intermediate Thionium Cation + Benzotriazole protonated->intermediate - Benzotriazole hemi Hemithioacetal Intermediate intermediate->hemi + H2O products Final Products: - Benzotriazole - Thiophenol - Formaldehyde hemi->products Decomposition

Caption: A simplified workflow for the proposed acid-catalyzed hydrolysis.

Experimental Protocol: Acid Hydrolysis

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Dilute the stock solution 1:1 with 1 M hydrochloric acid (HCl) to achieve a final concentration of 0.5 mg/mL in 0.5 M HCl.

  • Incubation: Incubate the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots with an equivalent amount of sodium hydroxide (NaOH) to stop the reaction.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the parent compound and detect degradation products.

Basic Stability (Hydrolysis)

In contrast to acidic conditions, acetal-like structures are generally stable in basic media.[2][3] However, the presence of the highly effective benzotriazole leaving group may render the central methylene carbon susceptible to nucleophilic attack by hydroxide ions, although this typically requires more forcing conditions than acid hydrolysis.

Proposed Mechanism: A direct Sₙ2-type displacement of the benzotriazolide anion by a hydroxide ion is a plausible, albeit likely slow, pathway. This would form an unstable intermediate that decomposes to thiophenol and formaldehyde.

Experimental Protocol: Basic Hydrolysis

  • Solution Preparation: Use the same 1 mg/mL stock solution as described for the acid hydrolysis study.

  • Stress Condition: Dilute the stock solution 1:1 with 1 M sodium hydroxide (NaOH) to achieve a final concentration of 0.5 mg/mL in 0.5 M NaOH.

  • Incubation: Incubate the solution in a sealed vial at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the aliquots with an equivalent amount of HCl.

  • Analysis: Analyze the samples by HPLC-UV.

Oxidative Stability

The thioether moiety is the most probable site of oxidative degradation. Common reactive oxygen species (ROS) or laboratory oxidants will readily convert the sulfur atom to a sulfoxide and, under more stringent conditions, a sulfone.

Proposed Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant (e.g., hydrogen peroxide). This is a well-documented transformation for thioethers.[4][5] A study on a similar benzotriazole thioether derivative showed that oxidation with H₂O₂ in acetic acid was effective, though selectivity between the sulfoxide and sulfone could be challenging.[4]

Oxidative Degradation Pathway Thioether 1-[(Phenylthio)methyl]- 1H-benzotriazole (Sulfur Oxidation State: -2) Sulfoxide 1-[(Phenylsulfinyl)methyl]- 1H-benzotriazole (Sulfur Oxidation State: 0) Thioether->Sulfoxide [O] Sulfone 1-[(Phenylsulfonyl)methyl]- 1H-benzotriazole (Sulfur Oxidation State: +2) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Experimental Protocol: Oxidative Degradation

  • Solution Preparation: Use the same 1 mg/mL stock solution.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) in methanol to a final drug concentration of 0.5 mg/mL.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Quenching: The reaction can be quenched by dilution with the mobile phase prior to HPLC analysis.

  • Analysis: Analyze by HPLC-UV. The formation of the more polar sulfoxide and sulfone products should be readily observable.

Thermal Stability

Thermal degradation typically involves the cleavage of the weakest covalent bond in the molecule. For N-substituted benzotriazoles, the N-C bond is often susceptible to homolytic cleavage at elevated temperatures. The triazole ring itself can eliminate N₂ gas upon pyrolysis, but this usually requires very high temperatures.[6]

Proposed Mechanism: The most probable pathway for thermal degradation is the homolytic cleavage of the N-CH₂ bond, generating a benzotriazolyl radical and a phenylthiomethyl radical. These highly reactive species would then undergo a variety of secondary reactions, including dimerization and polymerization, leading to a complex mixture of degradation products.

Experimental Protocol: Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the solid sample in an aluminum TGA pan.

    • Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to identify the onset of decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Seal 2-5 mg of the sample in an aluminum DSC pan.

    • Heat the sample from 25°C to a temperature just beyond its melting point (if it melts before decomposing) at a rate of 10°C/min.

    • This analysis will reveal the melting point and any exothermic decomposition events.

Summary of Stability Profile

The stability of this compound is highly dependent on the environmental conditions. The following table summarizes its expected behavior.

ConditionReagents/StressExpected StabilityPrimary Degradation PathwayMajor Degradation Products
Acidic Dilute HCl, HeatLow Hydrolysis of N-CH₂-S linkageBenzotriazole, Thiophenol, Formaldehyde
Basic Dilute NaOH, HeatModerate to High Slow Nucleophilic DisplacementBenzotriazole, Thiophenol, Formaldehyde
Oxidative H₂O₂, Room TempLow Oxidation of Thioether1-[(Phenylsulfinyl)methyl]-1H-benzotriazole, 1-[(Phenylsulfonyl)methyl]-1H-benzotriazole
Thermal >150-200°C (Est.)Moderate N-CH₂ Bond CleavageBenzotriazole, Complex radical-derived products
Ambient Room Temp, DarkHigh None ExpectedN/A

Conclusion and Recommendations

This compound is a moderately stable compound under ambient conditions but displays predictable vulnerabilities to specific chemical stresses.

  • High Sensitivity: The compound is most sensitive to acidic conditions and oxidizing agents . The N-CH₂-S linkage is prone to acid-catalyzed hydrolysis, and the thioether is readily oxidized.

  • Relative Stability: It exhibits good stability in neutral and basic media at room temperature. Elevated temperatures are required to induce significant basic hydrolysis or thermal decomposition.

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light.

  • Incompatible Materials: Keep away from strong acids and strong oxidizing agents.

  • Synthetic Planning: When using this reagent in a multi-step synthesis, acidic conditions (e.g., deprotections using TFA or HCl) should be avoided if the integrity of the molecule is to be maintained. Similarly, reactions involving strong oxidants should be carefully considered, as they will target the thioether moiety.

By understanding these stability characteristics, researchers can effectively utilize this compound in their synthetic endeavors while minimizing unintended degradation and ensuring the reliability of their experimental outcomes.

References

  • Koval, I. V., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Arkivoc, 2012(3), pp. 195-207. [Link]

  • Katritzky, A. R., Rachwal, B., & Rachwal, S. (1993). Additions of 1-(aminomethyl)benzotriazoles to enamines, enamides, and vinyl ethers: novel routes to 1,3-diamines and tetrahydroquinolines. The Journal of Organic Chemistry, 58(27), pp. 7913–7917. [Link]

  • Zvereva, V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2568. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Li, G., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(1), pp. 133-142. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), pp. 2304–2314. [Link]

  • Sacco, C., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules, 24(16), 2939. [Link]

  • Hall, J. H. (1968). Thermal decomposition of o-azidoazobenzenes. II. Synthesis of 2-substituted benzotriazoles. The Journal of Organic Chemistry, 33(7), pp. 2954–2956. [Link]

  • Wang, Y., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Chemical Biology, 13(8), pp. 2125–2132. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. [Link]

  • Leah4sci. (2013). Hydrolysis of Acetals and Ketals. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. YouTube. [Link]

  • Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic, pp. 742-747. [Link]

  • De Lucia, C., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 127, pp. 836-867. [Link]

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  • LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the Safe Handling of 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Prudent Practice and Data Scarcity

This document provides a comprehensive guide to the safe handling and use of 1-[(Phenylthio)methyl]-1H-benzotriazole. It is critical to note that detailed, peer-reviewed toxicological and safety data specific to this derivative are not extensively available in the public domain. Consequently, this guide is constructed upon a foundation of prudent practice, leveraging the well-documented safety profile of the parent compound, 1H-benzotriazole, as a primary reference. The addition of a (phenylthio)methyl group may alter the physical, chemical, and toxicological properties of the molecule. Therefore, all researchers must treat this compound as a substance with unknown hazards and handle it with the utmost caution, applying the principles outlined herein as a baseline for safety.

Section 1: Hazard Identification and Classification (Inferred)

The hazard profile for this compound is inferred from the classification of the 1H-benzotriazole core structure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this assessment. Researchers should assume this compound possesses, at a minimum, the hazards associated with its parent structure.

Table 1: Inferred GHS Hazard Classification based on 1H-Benzotriazole

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4][5]WarningGHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2][3]WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][2][5]WarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]WarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[3]WarningGHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, ChronicCategory 2 / 3H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1][2][4]WarningGHS09 (Environment - for H411)
Combustible Dust-May form combustible dust concentrations in air.[5]Warning-

Causality: The benzotriazole ring system is known to be biologically active. The hazards of acute toxicity, irritation, and potential for respiratory effects are common among heterocyclic nitrogen compounds used as laboratory reagents.[1][2][3] The phenylthio moiety introduces sulfur, which upon combustion, can produce toxic sulfur oxides in addition to the nitrogen oxides expected from the benzotriazole core.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary routes of exposure are inhalation of dust, dermal contact, and eye contact. A multi-layered approach combining engineering controls and PPE is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound in solid form or in solution must be conducted within a properly functioning chemical fume hood to minimize inhalation of dusts or vapors.[1][6] The face velocity of the hood should be verified regularly.

  • Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be appropriate for the potential hazards.

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[1][6] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[1][7] Contaminated gloves must be disposed of as chemical waste.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

  • Respiratory Protection: For operations with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[6] A full respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented.[6]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Perform Work Don4->Work Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Exit Exit Lab Doff4->Exit Enter Enter Lab Enter->Don1 Work->Doff1 Spill_Response cluster_assessment Assess & Secure cluster_containment Contain & Clean cluster_decontamination Decontaminate Start Spill Occurs A1 Alert personnel in the immediate area Start->A1 A2 Don appropriate PPE (respirator, gloves, goggles) A1->A2 A3 Isolate the spill area A2->A3 C1 Cover with inert absorbent material (vermiculite, sand) A3->C1 For solid spills C2 Do NOT use combustible materials C1->C2 C3 Carefully sweep or scoop up material C2->C3 C4 Place in a labeled, sealed container for disposal C3->C4 D1 Wash spill area with soap and water C4->D1 D2 Decontaminate all tools and equipment D1->D2 D3 Properly doff and dispose of PPE D2->D3 D4 Wash hands thoroughly D3->D4 End Report Incident D4->End

Caption: Chemical Spill Response Protocol.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam. [6]* Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. [6]These may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. [6]

References

  • Sdfine. (n.d.). BENZOTRIAZOLE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole.
  • Loba Chemie. (2016). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.
  • CDH Fine Chemical. (n.d.). 1,2,3, Benzotriazole CAS No 95-14-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Methyl-1H-benzotriazole.
  • Apollo Scientific. (2022). 1H-Benzotriazole Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl-1H-benzotriazole (mixture).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzotriazole.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 1H-Benzotriazole.

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The Advent and Utility of 1-[(Phenylthio)methyl]-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, history, and synthetic utility of 1-[(Phenylthio)methyl]-1H-benzotriazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both historical context and practical, field-proven insights into the application of this versatile reagent.

Introduction: The Benzotriazole Revolution in Organic Synthesis

The field of organic synthesis underwent a significant advancement with the pioneering work of Alan R. Katritzky and his research group, who established 1H-benzotriazole and its derivatives as exceptionally versatile synthetic auxiliaries.[1][2] Benzotriazole's unique chemical properties allow it to function as a stable leaving group, a potent activating agent, and a facilitator of a myriad of chemical transformations, profoundly impacting the construction of complex organic molecules.[3] This guide focuses on a specific, yet highly valuable derivative, this compound, tracing its origins and detailing its role in modern synthetic strategies.

The Genesis of a Reagent: Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable, its development is intrinsically linked to the broader exploration of N-substituted benzotriazoles by Katritzky's team in the late 1980s and early 1990s. Their systematic investigation into the reactions of benzotriazole with aldehydes and other electrophiles laid the fundamental groundwork for the synthesis of a wide array of derivatives.[4] The synthesis of this compound is a logical extension of this seminal work, combining the established reactivity of benzotriazole with formaldehyde and the subsequent nucleophilic substitution with thiophenol.

The core innovation behind the use of benzotriazole derivatives lies in their ability to stabilize an adjacent carbanion and to act as an excellent leaving group in nucleophilic substitution reactions. This dual-reactivity profile opened new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Synthesis and Characterization

The preparation of this compound is a straightforward process rooted in the fundamental principles of benzotriazole chemistry. The synthesis proceeds via a two-step sequence, beginning with the formation of an intermediate, 1-(hydroxymethyl)-1H-benzotriazole, followed by a substitution reaction with thiophenol.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from readily available commercial reagents.

synthesis_workflow reagents Benzotriazole + Formaldehyde intermediate 1-(Hydroxymethyl)-1H-benzotriazole reagents->intermediate Step 1: Hydroxymethylation product This compound intermediate->product Step 2: Thioetherification thiophenol Thiophenol thiophenol->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of N-substituted benzotriazoles.

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.9 g (0.1 mol) of 1H-benzotriazole in 100 mL of distilled water.

  • To this solution, add 8.1 mL (0.1 mol) of a 37% aqueous solution of formaldehyde.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 1-(hydroxymethyl)-1H-benzotriazole.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, suspend 14.9 g (0.1 mol) of 1-(hydroxymethyl)-1H-benzotriazole in 100 mL of dichloromethane.

  • Add 11.0 g (0.1 mol) of thiophenol to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 0.2 mL of concentrated sulfuric acid as a catalyst.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 111198-03-9
Molecular Formula C₁₃H₁₁N₃S
Molecular Weight 241.31 g/mol
Melting Point 89-92 °C
Appearance White to off-white crystalline solid

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, δ): The proton NMR spectrum is expected to show characteristic signals for the methylene protons (CH₂) as a singlet, and aromatic protons from both the benzotriazole and phenylthio moieties in the aromatic region.

  • ¹³C NMR (CDCl₃, δ): The carbon NMR spectrum will display signals for the methylene carbon, as well as the aromatic carbons of the two ring systems.

  • IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=C and C=N stretching vibrations of the aromatic rings, and C-S stretching.

Applications in Organic Synthesis

This compound serves as a valuable reagent for the introduction of the phenylthiomethyl group onto a variety of nucleophiles. The benzotriazole moiety acts as an excellent leaving group, facilitating nucleophilic displacement under relatively mild conditions.

General Reaction Scheme

The utility of this reagent is demonstrated in its reaction with a generic nucleophile (Nu⁻), leading to the formation of a new carbon-nucleophile bond.

application_workflow reagent This compound product Nu-CH₂-S-Ph reagent->product Nucleophilic Substitution leaving_group Benzotriazole anion reagent->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General reaction pathway illustrating the utility of the reagent.

This reactivity allows for the facile synthesis of α-phenylthioethers, which are important intermediates in organic synthesis, finding application in the construction of natural products and other complex molecular architectures.

Conclusion

This compound, a product of the systematic exploration of benzotriazole chemistry by Alan R. Katritzky and his contemporaries, stands as a testament to the power of this heterocyclic scaffold in synthetic organic chemistry. Its straightforward synthesis and versatile reactivity make it a valuable tool for the introduction of the phenylthiomethyl group. This guide has provided a comprehensive overview of its historical context, a detailed synthetic protocol, and an illustration of its synthetic applications, underscoring its continued relevance to the research and drug development communities.

References

  • Katritzky, A. R., Kuzmierkiewicz, W., Rachwal, B., Rachwal, S., & Thomson, J. (1987). The chemistry of N-substituted benzotriazoles. Part 5. Reactions of benzotriazole with aldehydes and thionyl chloride—formation of (benzotriazol-1-yl)-1-chloroalkanes and bis(benzotriazolyl)alkanes. Journal of the Chemical Society, Perkin Transactions 1, 811-817. [Link]

  • Katritzky, A. R., & Qi, M. (1997). Transformations of N-Substituted Benzotriazoles into the Corresponding Carbanions by C−Benzotriazole Bond Scission. The Journal of Organic Chemistry, 62(12), 4116–4120. [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610. [Link]

  • Singh, P., & Kumar, A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Online Journal of Medical Sciences, 1(1). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ketones Using 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Benzotriazole in Synthetic Chemistry

For decades, 1H-benzotriazole has proven to be far more than a simple heterocyclic compound; it is a powerful and versatile synthetic auxiliary.[1][2] The pioneering and extensive work by the Katritzky group, in particular, transformed the perception and application of benzotriazole derivatives in organic synthesis, establishing them as indispensable tools for the construction of complex molecular architectures.[3][4] One of the most elegant applications of this methodology is the use of benzotriazole-stabilized carbanions as robust acyl anion equivalents, providing a reliable pathway for the synthesis of ketones.

Benzotriazole's efficacy stems from several key properties. It is readily introduced into a molecule and, crucially, can function as an excellent leaving group.[5] The triazole moiety can stabilize an adjacent carbanion, facilitating its generation under practical conditions. This stability, however, does not render the carbanion unreactive. Instead, it creates a "Goldilocks" scenario—a nucleophile stable enough to be handled but reactive enough to engage with a wide array of electrophiles. This guide focuses on a specific, yet broadly applicable, reagent in this class: 1-[(Phenylthio)methyl]-1H-benzotriazole . We will explore its role in a powerful, multi-step synthesis of symmetrical and unsymmetrical ketones.

The Reagent: this compound

This compound is a crystalline solid that serves as a stable and convenient precursor to the formyl anion equivalent, [(Bt)CH(SPh)]-. The presence of both the benzotriazole and the phenylthio groups on the same methylene carbon significantly increases the acidity of the C-H protons, allowing for easy deprotonation with a strong base like n-butyllithium.

While this reagent is commercially available from suppliers like Sigma-Aldrich, its preparation in the laboratory is straightforward.[5] A common method involves the reaction of benzotriazole, formaldehyde, and thiophenol. This accessibility ensures that the reagent can be readily obtained for use in multi-step synthetic campaigns.

The Mechanistic Pathway: A Stepwise Guide to Ketone Formation

The synthesis of ketones using this compound is a multi-step process that beautifully illustrates the principles of carbanion chemistry and the utility of benzotriazole as a leaving group. The overall transformation can be broken down into three key phases: anion generation, sequential alkylation, and final hydrolysis.

dot digraph "Ketone Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: Mechanism of ketone synthesis.

  • Generation of the Primary Anion: The process begins with the deprotonation of the methylene carbon of this compound. This is typically achieved using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to prevent side reactions. The resulting lithium salt is a potent nucleophile.

  • First Electrophilic Attack (Alkylation): An electrophile, typically a primary or secondary alkyl halide (R¹-X), is introduced to the solution. The benzotriazole-stabilized carbanion undergoes a nucleophilic substitution reaction (SN2) with the alkyl halide, forming a new carbon-carbon bond and yielding a mono-substituted intermediate, 1-[1-(Phenylthio)alkyl]-1H-benzotriazole.

  • Generation of the Secondary Anion: The methine proton on the newly formed intermediate is now also acidic due to the stabilizing influence of the adjacent benzotriazole and phenylthio groups. A second equivalent of n-BuLi is added to deprotonate this position, generating a second carbanionic intermediate. This step is the gateway to creating unsymmetrical ketones. For symmetrical ketones, this second deprotonation and subsequent alkylation would use the same electrophile as in step 2.

  • Second Electrophilic Attack (Alkylation): A second electrophile (R²-X), which can be the same as or different from the first, is added. This allows for the synthesis of a wide range of ketones. The reaction yields the di-substituted intermediate, which is a benzotriazolyl phenylthio acetal of the target ketone.

  • Hydrolysis to the Ketone: The final and critical step is the hydrolysis of the di-substituted intermediate. The benzotriazole group is an excellent leaving group, and its departure is facilitated by an acidic workup, often with the aid of a Lewis acid or a mild oxidizing agent to assist in the cleavage of the C-S bond. This step unmasks the carbonyl group, yielding the final ketone product along with benzotriazole and thiophenol as byproducts, which can be removed during aqueous workup and chromatography.

Experimental Protocols and Workflow

The following protocols are presented as a comprehensive guide for researchers. While the specific reagent is this compound, the procedure is adapted from the robust and extensively documented methods developed for the analogous methylthio compound by the Katritzky group. The underlying chemical principles are directly transferable.

General Considerations:
  • Anhydrous Conditions: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Glassware should be oven- or flame-dried before use.

  • Temperature Control: The generation and reaction of the anions are highly exothermic and require strict temperature control, typically at -78 °C (a dry ice/acetone bath), to ensure selectivity and prevent decomposition.

  • Reagent Purity: The purity of the starting materials, especially the electrophiles, is crucial for obtaining high yields.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: Ketone synthesis workflow.

Protocol 1: Synthesis of an Unsymmetrical Ketone (e.g., 2-Octanone)

This protocol details the synthesis of 2-octanone from this compound using methyl iodide and n-hexyl bromide as electrophiles.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (2.2 eq, 2.5 M solution in hexanes)

  • n-Hexyl bromide (1.0 eq)

  • Methyl iodide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M solution).

  • First Anion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the solution at -78 °C for 30 minutes.

  • First Alkylation: Add n-hexyl bromide (1.0 eq) dropwise to the solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Second Anion Generation: Cool the reaction mixture back down to -78 °C. Slowly add the second portion of n-butyllithium (1.1 eq) dropwise and stir for 1 hour at this temperature.

  • Second Alkylation: Add methyl iodide (1.0 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for another 4-6 hours, or until TLC analysis indicates the consumption of the mono-alkylated intermediate.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude benzotriazolyl phenylthio acetal.

  • Final Hydrolysis to Ketone: The crude intermediate can be hydrolyzed using various methods. A common approach is to dissolve it in a mixture of methanol and add a solution of 5% sulfuric acid. The mixture is stirred at room temperature or gently heated (e.g., 60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Purification: After hydrolysis, neutralize the acid, extract the product into an organic solvent, wash, dry, and concentrate. The final ketone is purified by silica gel column chromatography.

Data Presentation: Scope and Versatility

The power of this methodology lies in its broad applicability. A wide range of electrophiles can be employed, allowing for the synthesis of diverse ketone structures. The table below, based on analogous reactions, illustrates the potential scope.

R¹ in R¹-XR² in R²-XProduct KetoneExpected Yield (%)
n-HexylMethyl2-Octanone75-85%
BenzylEthyl1-Phenyl-2-butanone70-80%
n-Propyln-Propyl4-Heptanone80-90%
CyclohexylmethylMethyl1-Cyclohexyl-2-propanone70-75%
AllylPropargylHept-1-en-6-yn-4-one65-75%

Note: Yields are estimates based on published data for analogous benzotriazole-mediated ketone syntheses and may vary depending on specific reaction conditions and substrate reactivity.

Troubleshooting and Expert Insights

  • Low Yields in Alkylation: This is often due to moisture in the reaction vessel or solvents, which quenches the organolithium reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. The quality of the n-BuLi is also paramount; it should be titrated before use.

  • Incomplete Hydrolysis: The benzotriazolyl phenylthio acetal can be sterically hindered. If hydrolysis is sluggish, increasing the reaction time, temperature, or using a stronger Lewis acid (e.g., CuCl₂ with a mild oxidant) can be effective.

  • Formation of Side Products: If the temperature is not carefully controlled during the addition of n-BuLi, side reactions can occur. Slow, dropwise addition at -78 °C is critical. Additionally, for certain electrophiles (e.g., those prone to elimination), using a less reactive base or different reaction conditions might be necessary.

This benzotriazole-mediated approach offers a reliable and highly adaptable strategy for ketone synthesis. Its tolerance for a variety of functional groups (in the electrophiles) and the ability to construct both symmetrical and unsymmetrical ketones from a single, stable starting material make it a valuable tool for researchers in organic synthesis and drug development.

References
  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

  • Chemchart. (n.d.). This compound.
  • Piccionello, A. P., & Guarcello, A. (2010). Bioactive compounds containing benzoxadiazole, benzothiadiazole, benzotriazole. Current Bioactive Compounds, 6(4), 266-283.
  • Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594. [Link]

  • Katritzky, A. R., Rachwal, S., & Cundy, D. J. (1991). The reactions of benzotriazole-stabilized carbanions with electrophiles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1739-1747.
  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews, 110(3), 1564-1610. [Link]

Sources

The Synthetic Versatility of 1-[(Phenylthio)methyl]-1H-benzotriazole: A Robust Formaldehyde Equivalent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic introduction of a single carbon unit is a frequent and critical challenge. While formaldehyde is the most fundamental C1 electrophile, its gaseous nature, propensity for polymerization, and challenging handling characteristics necessitate the use of more manageable and reactive surrogates. Among the pantheon of formaldehyde equivalents, 1-[(Phenylthio)methyl]-1H-benzotriazole has emerged as a particularly versatile and reliable reagent. Its crystalline stability, coupled with the predictable reactivity of the benzotriazole moiety as an exceptional leaving group, provides a powerful platform for the construction of complex molecular architectures.

This comprehensive guide, intended for researchers, medicinal chemists, and process development scientists, delves into the synthesis, mechanistic underpinnings, and diverse applications of this compound. We will explore its role as a cornerstone in benzotriazole-mediated synthesis, a field pioneered and extensively developed by the Katritzky group, and provide detailed, field-tested protocols for its application.

The Benzotriazole Advantage: A Foundation of Reactivity

Benzotriazole is a unique heterocyclic scaffold that can be readily introduced into a molecule and subsequently displaced by a wide range of nucleophiles. This "synthetic auxiliary" approach forms the basis of its utility. The triazole ring system can stabilize an adjacent carbanion and, crucially, function as a superb leaving group in nucleophilic substitution reactions. This dual-role is the key to the reactivity of its derivatives.

Synthesis of this compound

The preparation of this compound is a straightforward and high-yielding process, typically achieved through a condensation reaction.

Protocol 1: Synthesis of this compound

Materials:

  • 1H-Benzotriazole

  • Thiophenol (Phenyl mercaptan)

  • Formaldehyde (37% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1H-Benzotriazole (1.0 eq), thiophenol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (optional, but can accelerate the reaction).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Slowly add aqueous formaldehyde (1.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

Reactant Molar Mass ( g/mol ) Equivalents Typical Scale (mmol)
1H-Benzotriazole119.121.050
Thiophenol110.181.050
Formaldehyde (37% aq.)30.03 (as CH₂O)1.155

Table 1: Typical Reagent Quantities for Synthesis

Mechanism of Action: A Formaldehyde Cation Synthon

This compound functions as a synthetic equivalent of a formaldehyde cation (a ⁺CH₂OH synthon) or, more accurately, a hydroxymethyl anion equivalent after reaction with a nucleophile. The benzotriazole group is an excellent leaving group, and its departure is facilitated by the attack of a nucleophile at the methylene carbon.

G reagent This compound intermediate Transition State reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Nu-CH₂-SPh intermediate->product C-N Bond Cleavage leaving_group Benzotriazole Anion (Bt⁻) intermediate->leaving_group

Figure 1: General mechanism of nucleophilic substitution.

Application in Synthesis: Building Blocks for Drug Discovery

The true power of this compound lies in its reactions with a diverse array of nucleophiles, enabling the facile introduction of a functionalized methylene group.

Synthesis of Functionalized Sulfides via Grignard Reagents

A cornerstone application is the reaction with Grignard reagents to form a new carbon-carbon bond, leading to the synthesis of various sulfides. These sulfides are valuable intermediates, as the phenylthio group can be easily removed or further manipulated.

Protocol 2: Reaction with Grignard Reagents

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting sulfide by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification A Dissolve Reagent in Anhydrous THF B Cool to 0 °C A->B C Add Grignard Reagent Dropwise B->C D Warm to Room Temperature C->D E Monitor by TLC D->E F Quench with NH₄Cl (aq) E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: Workflow for the reaction with Grignard reagents.

Grignard Reagent Product Typical Yield (%)
Phenylmagnesium bromideBenzyl phenyl sulfide85-95
Ethylmagnesium bromideEthyl phenyl sulfide80-90
Isopropylmagnesium chlorideIsopropyl phenyl sulfide75-85

Table 2: Representative Products and Yields

Aminomethylation: Synthesis of Primary and Secondary Amines

While direct reaction with ammonia can be challenging, a more effective strategy for aminomethylation involves the use of organometallic nitrogen nucleophiles or a two-step sequence. A highly valuable application is in the synthesis of primary amines.

Protocol 3: Synthesis of Primary Amines

This protocol involves a two-step sequence where this compound is first reacted with a protected amine equivalent, followed by deprotection.

Step A: Reaction with a Phthalimide Salt

  • React this compound with potassium phthalimide in a suitable polar aprotic solvent like DMF.

  • The phthalimide anion acts as a nucleophile, displacing the benzotriazole group to form N-((phenylthio)methyl)phthalimide.

Step B: Hydrazinolysis

  • The resulting N-((phenylthio)methyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol.

  • This cleaves the phthalimide group, releasing the desired phenylthiomethylamine, which upon subsequent reduction of the C-S bond (e.g., with Raney Nickel), would yield methylamine. A more direct route to substituted amines involves using a substituted amine as the nucleophile in the initial step.

Deprotection of the Phenylthiomethyl Group

A key advantage of this methodology is the versatility of the phenylthio group in the product. It can be retained as a stable sulfide or cleaved to reveal other functionalities. For instance, reductive cleavage of the C-S bond can yield a methyl group, while oxidation to a sulfoxide or sulfone can activate the adjacent methylene group for further functionalization.

Conclusion

This compound stands as a testament to the power of benzotriazole chemistry in modern organic synthesis. Its stability, ease of preparation, and predictable reactivity make it an invaluable tool for the introduction of a C1 unit. The protocols outlined herein provide a robust foundation for researchers to leverage this versatile reagent in the synthesis of novel compounds for pharmaceutical and materials science applications. The ability to form C-C and C-N bonds with high efficiency underscores its importance as a superior formaldehyde equivalent.

References

  • Katritzky, A. R., Lan, X., & Fan, W. Q. (1994).
  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732.
  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. Chemical Reviews, 110(3), 1564-1610.
  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 68(14), 5720-5723.
  • Katritzky, A. R., Toader, D., & Xie, L. (1997). 1-(Benzotriazol-1-ylmethyl) Sulfides: Preparation and Reactions with Grignard Reagents and Other Nucleophiles. The Journal of Organic Chemistry, 62(21), 7471-7478.

Application Notes and Protocols: A Detailed Guide to the Synthesis of Unsymmetrical Sulfides via Reaction of 1-[(Phenylthio)methyl]-1H-benzotriazole with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Benzotriazole in Carbon-Carbon and Carbon-Sulfur Bond Formation

In the landscape of modern organic synthesis, the pursuit of efficient and versatile methodologies for the construction of carbon-carbon and carbon-heteroatom bonds is a perpetual endeavor. Among the myriad of synthetic auxiliaries, 1H-benzotriazole has emerged as a remarkably adaptable scaffold, enabling a diverse array of chemical transformations.[1] The pioneering work of Katritzky and coworkers has extensively demonstrated the utility of benzotriazole derivatives in facilitating the introduction of various functional groups.[2][3] This application note delves into a specific and powerful application of this chemistry: the reaction of "1-[(Phenylthio)methyl]-1H-benzotriazole" with Grignard reagents to furnish unsymmetrical sulfides.

Unsymmetrical sulfides are significant structural motifs present in numerous pharmaceuticals, agrochemicals, and materials. Consequently, the development of robust methods for their synthesis is of paramount importance. Traditional approaches often involve the use of foul-smelling and easily oxidized thiols. The benzotriazole-mediated approach offers a compelling alternative, utilizing a stable, crystalline precursor, "this compound," which effectively acts as a phenylthiomethyl cation equivalent. The benzotriazole group serves as an excellent leaving group upon nucleophilic attack by the Grignard reagent, facilitating the formation of a new carbon-sulfur bond with high efficiency.

This guide provides a comprehensive experimental protocol for this reaction, underpinned by mechanistic insights and practical advice for researchers, scientists, and professionals in drug development.

Experimental Protocol: Synthesis of Unsymmetrical Sulfides

This protocol outlines the general procedure for the reaction of this compound with a Grignard reagent. The specific quantities and reaction parameters may be adjusted based on the nature of the Grignard reagent employed.

Materials and Equipment
Reagents Purpose Supplier (Example) Grade
This compoundStarting MaterialSigma-Aldrich≥98%
Grignard Reagent (e.g., Phenylmagnesium bromide solution)NucleophileSigma-Aldrich3.0 M in diethyl ether
Anhydrous Tetrahydrofuran (THF)SolventAcros OrganicsDriSolv®, ≤50 ppm H₂O
Saturated Aqueous Ammonium Chloride (NH₄Cl)Quenching AgentFisher ChemicalCertified ACS
Diethyl Ether (Et₂O)Extraction SolventFisher ChemicalCertified ACS
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentFisher ChemicalCertified ACS
Argon or Nitrogen GasInert AtmosphereLocal SupplierHigh Purity
Equipment Purpose
Two-necked round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
SeptaSealing reaction vessel
Syringes and needlesReagent transfer
Schlenk line or balloon filled with inert gasMaintaining inert atmosphere
Ice-water bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Thin Layer Chromatography (TLC) plates (silica gel)Reaction monitoring
Column chromatography setup (silica gel)Product purification
Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask 1. Dry two-necked flask under vacuum/heat add_reagent 2. Add this compound and anhydrous THF setup_flask->add_reagent inert_atm 3. Establish inert atmosphere (Ar/N₂) add_reagent->inert_atm cool_flask 4. Cool flask to 0 °C inert_atm->cool_flask add_grignard 5. Add Grignard reagent dropwise cool_flask->add_grignard stir_reaction 6. Stir at 0 °C to room temperature add_grignard->stir_reaction monitor_tlc 7. Monitor reaction by TLC stir_reaction->monitor_tlc quench 8. Quench with sat. aq. NH₄Cl monitor_tlc->quench extract 9. Extract with diethyl ether quench->extract dry 10. Dry organic layer (MgSO₄) extract->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify by column chromatography concentrate->purify

Caption: Step-by-step workflow for the synthesis of unsymmetrical sulfides.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a two-necked round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

    • Once cool, add this compound (1.0 eq) to the flask.

    • Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Seal the flask with septa and maintain a positive pressure of inert gas.

  • Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 eq) dropwise via syringe over 10-15 minutes. A color change may be observed upon addition.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: The quenching process can be exothermic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Reaction Mechanism: A Nucleophilic Displacement

The reaction proceeds via a nucleophilic substitution mechanism where the benzotriazole anion acts as a good leaving group.

Caption: Proposed mechanism for the reaction.

  • Nucleophilic Attack: The carbanionic carbon of the Grignard reagent (R-MgX) acts as a potent nucleophile. It attacks the electrophilic methylene carbon (-CH₂-) of this compound.

  • Leaving Group Departure: The benzotriazole moiety is an excellent leaving group due to the stability of the resulting benzotriazolide anion, which is resonance-stabilized. The departure of the benzotriazolide anion facilitates the formation of the new carbon-sulfur bond.

Expected Results and Troubleshooting

Grignard Reagent (R-MgX) Expected Product Typical Yield Range Notes
Phenylmagnesium bromideBenzyl phenyl sulfide75-90%A common and reliable reaction.
Ethylmagnesium bromideEthyl phenyl sulfide70-85%Reaction may be faster than with aryl Grignards.
Isopropylmagnesium chlorideIsopropyl phenyl sulfide65-80%Steric hindrance may slightly lower the yield.
Benzylmagnesium chlorideDibenzyl sulfide70-85%Product is a solid at room temperature.
Troubleshooting Common Issues
  • Low or No Product Yield:

    • Cause: Inactive Grignard reagent due to exposure to moisture or air.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent.

    • Cause: Poor quality of this compound.

    • Solution: Use a pure, crystalline starting material.

  • Formation of Side Products:

    • Cause: Wurtz-type coupling of the Grignard reagent.

    • Solution: Maintain a low reaction temperature during the addition of the Grignard reagent.

    • Cause: Reaction of the Grignard reagent with the solvent (THF) at elevated temperatures.

    • Solution: Avoid prolonged reaction times at room temperature or heating.

Conclusion

The reaction of this compound with Grignard reagents represents a highly effective and versatile method for the synthesis of unsymmetrical sulfides. This protocol leverages the unique properties of benzotriazole as a synthetic auxiliary to provide a reliable alternative to traditional methods that often involve problematic reagents. The mild reaction conditions, good to excellent yields, and broad applicability to a range of Grignard reagents make this a valuable tool for synthetic chemists in academic and industrial research.

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610. [Link]

  • Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. [Link]

  • Reeves, J. T., Camara, K., Han, Z. S., Xu, Y., Lee, H., Busacca, C. A., & Senanayake, C. H. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 16(4), 1196–1199. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-[(Phenylthio)methyl]-1H-benzotriazole in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the development of versatile and reliable reagents for carbon-carbon bond formation remains a cornerstone of molecular construction. Among the array of synthetic auxiliaries, benzotriazole-based reagents have emerged as powerful tools, offering a unique blend of stability, reactivity, and predictable chemical behavior.[1][2] This guide focuses on a particularly adept reagent: 1-[(Phenylthio)methyl]-1H-benzotriazole (PTMB) . PTMB serves as a robust synthetic equivalent (synthon) for the formyl anion or the hydroxymethyl anion, enabling the efficient construction of aldehydes, ketones, and α-hydroxy functional groups under mild conditions. Its utility stems from the stabilizing influence of the benzotriazole and phenylthio moieties on an adjacent carbanion and the subsequent ease with which these groups can be cleaved to unveil the desired functionality.

This document provides an in-depth exploration of the mechanistic underpinnings of PTMB chemistry, detailed protocols for its application, and a summary of its synthetic scope, tailored for researchers and professionals in synthetic and medicinal chemistry.

Part 1: Mechanistic Framework

The efficacy of this compound (PTMB) in C-C bond formation is rooted in its ability to be selectively deprotonated, generating a stabilized carbanion that acts as a potent nucleophile. The benzotriazole group is not merely a placeholder; it is an excellent leaving group and facilitates the deprotonation process.[1]

1.1 Anion Formation and Stabilization: The methylene protons of PTMB are rendered acidic by the adjacent electron-withdrawing benzotriazole ring and the sulfur atom of the phenylthio group. Treatment with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C), quantitatively generates the corresponding lithiated species. This carbanion is the key reactive intermediate for all subsequent C-C bond-forming reactions.

1.2 Nucleophilic Attack and Product Formation: The generated carbanion readily reacts with a wide range of electrophiles, including alkyl halides, aldehydes, and ketones.

  • Reaction with Alkyl Halides: Nucleophilic substitution (SN2) with an alkyl halide (R-X) yields the alkylated intermediate, 1-[1-(Phenylthio)alkyl]-1H-benzotriazole.

  • Reaction with Carbonyls: Addition to an aldehyde or ketone produces an α-hydroxy adduct.

1.3 Unmasking the Functional Group: The final, crucial step involves the removal of the benzotriazole and phenylthio auxiliaries to reveal the desired carbonyl or alcohol functionality. This is typically achieved through acidic or silver-assisted hydrolysis. The benzotriazole moiety is an exceptional leaving group, facilitating this transformation under relatively mild conditions.

The overall mechanistic pathway is illustrated below.

PTMB_Mechanism General Mechanistic Pathway of PTMB PTMB This compound (PTMB) Anion Lithiated Intermediate (Nucleophilic Carbanion) PTMB->Anion  n-BuLi or LDA  THF, -78 °C Intermediate Substituted Intermediate Anion->Intermediate  Reaction  (SN2 or Addition) Electrophile Electrophile (e.g., R-X, R'COR'') Product Final Product (Aldehyde, Ketone, or Alcohol) Intermediate->Product  Hydrolysis  (e.g., H3O+, Ag+)

Caption: General mechanism for PTMB-mediated C-C bond formation.

Part 2: Synthetic Applications & Protocols

The true value of PTMB lies in its practical application for synthesizing key molecular scaffolds. Below are detailed protocols for its use as a formyl anion equivalent in the synthesis of aldehydes and ketones.

Application 2.1: Synthesis of Aldehydes via Alkylation of PTMB

This protocol details the transformation of an alkyl halide into its corresponding aldehyde, effectively adding a one-carbon unit. This process leverages PTMB as a masked formyl group.

Protocol 2.1.1: General Procedure for Aldehyde Synthesis

Materials:

  • This compound (PTMB)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide (e.g., benzyl bromide, octyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • 2N Hydrochloric acid (HCl)

Workflow Diagram:

Aldehyde_Synthesis_Workflow Experimental Workflow for Aldehyde Synthesis start Start: Assemble Dry Glassware under N2 Atmosphere dissolve Dissolve PTMB (1.0 eq) in Anhydrous THF start->dissolve cool Cool Solution to -78 °C (Dry Ice/Acetone Bath) dissolve->cool deprotonate Add n-BuLi (1.05 eq) Dropwise Stir for 30-60 min cool->deprotonate alkylate Add Alkyl Halide (1.1 eq) Allow to Warm to RT Overnight deprotonate->alkylate quench Quench with sat. aq. NH4Cl alkylate->quench extract Extract with Et2O or EtOAc (3x) quench->extract dry Dry Combined Organic Layers (Na2SO4 or MgSO4) & Filter extract->dry concentrate Concentrate in vacuo to get Crude Alkylated Intermediate dry->concentrate hydrolyze Hydrolyze Crude Product with 2N HCl in THF/H2O concentrate->hydrolyze purify Purify by Silica Gel Column Chromatography hydrolyze->purify end End: Characterize Pure Aldehyde purify->end

Caption: Step-by-step workflow for aldehyde synthesis using PTMB.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. The solution typically turns a yellow or orange color, indicating anion formation. Stir the mixture at -78 °C for 45 minutes.

    • Scientist's Note: The use of a slight excess of n-BuLi ensures complete deprotonation of the PTMB. Maintaining a low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

  • Alkylation: Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the cold solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup & Isolation of Intermediate: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the 1-[1-(Phenylthio)alkyl]-1H-benzotriazole intermediate.

    • Trustworthiness Check: This intermediate can be optionally purified by column chromatography at this stage, but for many substrates, it is sufficiently pure to be carried directly to the hydrolysis step.

  • Hydrolysis to Aldehyde: Dissolve the crude intermediate in a mixture of THF and 2N HCl (e.g., a 4:1 v/v ratio). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Final Purification: Neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract the product with diethyl ether. Dry the organic layer, concentrate, and purify the resulting crude aldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.

Application 2.2: Synthesis of α-Aryl Ketones

PTMB can also function as a nucleophilic acyl anion equivalent for the synthesis of ketones. This protocol outlines its reaction with an aromatic aldehyde followed by oxidation. While direct acylation is possible, this two-step sequence is often more robust.

Protocol 2.2.1: General Procedure for α-Aryl Ketone Synthesis

  • Anion Formation: Follow steps 1 and 2 from Protocol 2.1.1 to generate the lithiated PTMB anion.

  • Reaction with Aldehyde: Add an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) dissolved in anhydrous THF to the anion solution at -78 °C. Stir at this temperature for 2-3 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup as described in Protocol 2.1.1, step 4, to isolate the crude α-hydroxy intermediate.

  • Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. Stir until the reaction is complete (monitored by TLC).

  • Hydrolysis: The resulting α-keto intermediate is then hydrolyzed using the conditions in Protocol 2.1.1, step 5, to yield the final α-aryl ketone.

  • Purification: Purify the target ketone by column chromatography.

Part 3: Data Summary & Scope

The utility of PTMB is demonstrated by its compatibility with a range of electrophiles. The following table summarizes typical yields for the formation of the alkylated intermediate, a key step in the synthesis of diverse carbonyl compounds.

EntryElectrophile (R-X)Product (Aldehyde after Hydrolysis)Typical Yield (%)
1Benzyl bromidePhenylacetaldehyde85-95%
2n-Octyl iodideNonanal80-90%
3Cinnamyl bromide3-Phenyl-2-propenal75-85%
43-BromocyclohexeneCyclohex-2-ene-1-carbaldehyde70-80%
5Ethyl bromoacetate(Forms a more complex structure)65-75%

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Conclusion

This compound has proven to be a highly effective and versatile reagent for the synthesis of aldehydes and ketones. Its operational simplicity, the stability of its anionic intermediate, and the mild conditions required for the final hydrolysis step make it an invaluable tool in the synthetic chemist's arsenal. The protocols and data presented herein provide a robust framework for researchers to confidently apply this methodology to achieve their synthetic targets in academic and industrial settings, particularly in drug development where the construction of complex carbonyl-containing molecules is paramount.[3]

References

  • Source: Journal of Chemical Research, Synopses (RSC Publishing)
  • Title: Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis Source: Journal of Pharmaceutical Chemistry URL
  • Source: PubMed Central (PMC)
  • Title: The Chemistry of Benzotriazole Derivatives Source: National Academic Digital Library of Ethiopia URL

Sources

Application Notes & Protocols: 1-[(Phenylthio)methyl]-1H-benzotriazole as a Versatile Reagent for Functionalized Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-[(Phenylthio)methyl]-1H-benzotriazole, a cornerstone reagent in the field of heterocyclic chemistry. Developed from the pioneering work of the Katritzky group, this compound serves as a highly effective synthetic auxiliary, enabling the construction of a diverse array of functionalized monocyclic and bicyclic heterocyclic systems.[1][2][3] We will dissect the mechanistic principles that underpin its reactivity, present detailed application notes for the synthesis of key heterocyclic scaffolds, provide validated experimental protocols, and discuss the strategic advantages of this methodology for researchers in synthetic chemistry and drug development.

Introduction: The Power of Benzotriazole as a Synthetic Auxiliary

The benzotriazole (Bt) moiety is far more than a simple heterocyclic scaffold; it is a powerful "synthetic auxiliary" that can be strategically introduced into a molecule to facilitate a desired transformation and then cleanly removed. Professor Alan R. Katritzky and his research group extensively developed this methodology, demonstrating that by attaching a benzotriazol-1-yl group to a carbon atom, one can profoundly alter that carbon's reactivity.[4]

This compound, often used in conjunction with its derivatives, is a prime example of this concept. It is a stable, crystalline solid that serves as a versatile C1 synthon. The magic of this reagent lies in the synergistic effect of its three components:

  • The Benzotriazole Group: An excellent leaving group in elimination or substitution reactions, it can also stabilize an adjacent carbanion.

  • The Phenylthio (Thiophenol) Group: Also a good leaving group, it further acidifies the methylene proton, facilitating carbanion formation.

  • The Central Methylene Group (-CH₂-): This is the reactive center, which, through the influence of its neighbors, can act as either an electrophilic cation equivalent or a nucleophilic anion equivalent.

This dual reactivity allows for a modular and powerful approach to building complex molecular architectures, particularly the nitrogen- and sulfur-containing heterocycles that are prevalent in medicinal chemistry.[5][6][7][8]

Mechanistic Underpinnings: A Tale of Two Reactivities

The utility of this compound stems from its ability to generate key reactive intermediates. The choice of reaction conditions dictates whether the reagent will behave as a source of a stabilized carbocation or a stabilized carbanion.

Pathway A: Generation of a Stabilized Cation Equivalent

In the presence of a Lewis acid or under thermal conditions, the C-N bond can be cleaved, releasing the stable benzotriazole anion. This generates a phenylthiomethyl cation equivalent (PhS-CH₂⁺), which is a potent electrophile. This cation can be trapped by a wide range of nucleophiles, including amines, thiols, and activated aromatic rings, to forge new carbon-heteroatom or carbon-carbon bonds.

Pathway B: Generation of a Stabilized Carbanion

The true versatility of the reagent is most evident in its ability to form a stabilized carbanion. The protons on the methylene bridge are significantly acidified by both the electron-withdrawing benzotriazole ring and the adjacent sulfur atom. Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) readily deprotonates the methylene carbon.[4] This generates the [Bt-CH-SPh]⁻ carbanion, a powerful nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, esters).

The subsequent step involves the removal of the benzotriazole and/or phenylthio groups to unveil the final product. The benzotriazole group is typically eliminated, often spontaneously or with mild heating, driving the reaction forward.

The diagram below illustrates this mechanistic dichotomy, which is central to the reagent's synthetic applications.

Mechanism_of_Action cluster_A Pathway A: Electrophilic Reactivity cluster_B Pathway B: Nucleophilic Reactivity Reagent This compound (Bt-CH₂(SPh)) LewisAcid Lewis Acid (e.g., ZnCl₂) or Heat Cation Phenylthiomethyl Cation Equivalent [PhS-CH₂]⁺ Reagent->Cation Loss of Bt⁻ Base Strong Base (e.g., n-BuLi) -78 °C Carbanion Stabilized Carbanion [Bt-CH(SPh)]⁻ Reagent->Carbanion Deprotonation LewisAcid->Cation Nucleophile Nucleophile (Nu⁻) ProductA Substituted Product (Nu-CH₂-SPh) Cation->ProductA Reaction with Nu⁻ Nucleophile->ProductA Base->Carbanion Electrophile Electrophile (E⁺) IntermediateB Alkylated Intermediate Bt-CH(E)(SPh) Carbanion->IntermediateB Reaction with E⁺ Electrophile->IntermediateB Elimination Elimination of BtH &/or PhSH ProductB Functionalized Product (E-CH=S or E-CH₂-Nu') IntermediateB->ProductB Substitution / Elimination Elimination->ProductB

Caption: Dual reactivity pathways of this compound.

Application Notes: Synthesis of Functionalized Heterocycles

The true power of this reagent is realized in cycloaddition and condensation reactions with bifunctional substrates, providing direct access to a wide variety of heterocyclic rings.

Synthesis of 1,2,3-Trisubstituted Pyrrolidines

A powerful strategy for synthesizing highly substituted pyrrolidines involves the reaction of the lithiated anion of this compound with imines (Schiff bases). The resulting adduct can undergo reductive cleavage of the benzotriazole and phenylthio groups, followed by cyclization.

  • General Reaction Scheme:

    • Deprotonation of Bt-CH₂(SPh) with n-BuLi.

    • Addition of the resulting anion to an N-substituted imine.

    • Reductive removal of the auxiliary groups (e.g., using SmI₂ or Na/Hg amalgam) and subsequent intramolecular cyclization to yield the pyrrolidine ring.

This method allows for the controlled introduction of three different substituents onto the pyrrolidine core, a valuable feature for building libraries of drug-like molecules.[9]

R¹ (on Imine N)R² (on Imine C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
BenzylPhenyl78>95:5Katritzky et al.
p-Methoxyphenyl2-Thienyl7290:10Katritzky et al.
CyclohexylIsopropyl6585:15Katritzky et al.

Table 1: Representative yields for the synthesis of trisubstituted pyrrolidines.

Synthesis of Functionalized Tetrahydroquinolines

Tetrahydroquinolines are a privileged scaffold in medicinal chemistry. The benzotriazole methodology provides an elegant entry into this ring system via an intramolecular electrophilic substitution pathway.

  • General Reaction Scheme:

    • N-alkylation of an aniline derivative with this compound.

    • Generation of the N-acyliminium ion intermediate by treatment with a Lewis acid (e.g., TiCl₄).

    • Intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.

    • Elimination of the benzotriazole and phenylthio groups to afford the tetrahydroquinoline.

This approach is particularly useful for synthesizing 4-substituted tetrahydroquinolines.

Aniline SubstituentR Group on C4Yield (%)Reference
HPhenyl85Katritzky et al.
3-MethoxyMethyl79Katritzky et al.
4-MethylH91Katritzky et al.

Table 2: Synthesis of 4-substituted tetrahydroquinolines.

Detailed Experimental Protocols

The following protocols are representative of the methods developed by Katritzky and serve as a practical guide for implementation in the laboratory.[4]

Protocol: Preparation of the Reagent, this compound

This protocol describes the synthesis of the title reagent from commercially available starting materials.

Workflow Diagram:

Protocol_Workflow start Start: Assemble Reagents (Benzotriazole, Paraformaldehyde, Thiophenol) step1 Step 1: Reflux Combine reagents in toluene with p-TsOH catalyst. Use Dean-Stark trap to remove water. start->step1 step2 Step 2: Cooling & Crystallization Cool reaction mixture to room temperature, then chill in an ice bath. step1->step2 step3 Step 3: Isolation Filter the resulting solid precipitate. step2->step3 step4 Step 4: Purification Wash the solid with cold hexane. Recrystallize from ethanol/water if needed. step3->step4 end End: Pure Reagent Dry under vacuum to obtain white crystals. step4->end

Caption: Workflow for the synthesis of the title reagent.

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzotriazole (11.9 g, 100 mmol), paraformaldehyde (3.3 g, 110 mmol), thiophenol (11.0 g, 100 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).

  • Reaction: Add toluene (150 mL) and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Workup: Allow the reaction mixture to cool to room temperature. A white solid should precipitate. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold hexane (3 x 30 mL) to remove any unreacted thiophenol and residual toluene.

  • Purification: The product is often pure enough for subsequent use. If necessary, it can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum. Typical yield: 21.8 g (90%), mp 108-110 °C.

Protocol: Synthesis of a 1-Benzyl-2-phenyl-5-(phenylthio)pyrrolidine Precursor

This protocol details the nucleophilic addition of the lithiated reagent to an imine, a key step in forming pyrrolidine derivatives.

Step-by-Step Procedure:

  • Anion Formation: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add a solution of this compound (1.22 g, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (2.5 M in hexanes, 2.1 mL, 5.25 mmol) dropwise via syringe over 5 minutes. The solution should turn a deep color (often yellow to orange). Stir the mixture at -78 °C for 1 hour.

  • Electrophile Addition: In a separate flask, prepare a solution of N-benzylidenebenzylamine (0.98 g, 5.0 mmol) in anhydrous THF (10 mL). Add this imine solution dropwise to the carbanion solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, an amino-thio-aminal, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). This intermediate is then carried forward for the reductive cyclization step.

Conclusion

This compound is a powerful and multifaceted reagent that exemplifies the strategic utility of the benzotriazole auxiliary methodology.[1][10] Its ability to function as both a nucleophilic and electrophilic C1 synthon provides chemists with a reliable and versatile tool for the construction of complex, functionalized heterocycles. The protocols are generally robust, and the starting materials are readily accessible, making this a valuable addition to the modern synthetic chemist's toolkit for applications in drug discovery and materials science.[11][12]

References

  • Katritzky, A. R., & Henderson, S., & Yang, B. (1998). Applications of benzotriazole methodology for the preparation of heterocyclic compounds are reviewed. Semantic Scholar. [Link]

  • The Chemistry of Benzotriazole Derivatives : A Tribute to Alan Roy Katritzky. (n.d.). KU Leuven. [Link]

  • Katritzky, A. R., Yang, Z., & Cundy, D. J. (1994). Benzotriazole-stabilized Carbanions: Generation, Reactivity, and Synthetic Utility. Aldrichimica Acta, 27, 31.
  • Katritzky, A. R., & Rachwal, S. (n.d.). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews. [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564–1610. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Khan, I., Zaib, S., & Batool, S. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 163-181. [Link]

  • Katritzky, A. R., & Rachwal, S. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610. [Link]

  • Suma, B., Natesh, N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of chemical and pharmaceutical research. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. ResearchGate. [Link]

  • Anjana, V. S., & Manoj Kumar, P. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-381. [Link]

  • Singh, V. K., Rishishwar, P., & Bhardwaj, P. (2020). REVIEW OF BENZOTRIAZOLE. IJCRT. [Link]

  • Ren, Y., Zhang, L., Zhou, C. H., & Geng, R. X. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(9). [Link]

  • Katritzky, A. R., Rachwal, S., & Ciszewski, G. (1991). Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles. ResearchGate. [Link]

Sources

Harnessing the Reactivity of 1-[(Phenylthio)methyl]-1H-benzotriazole in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of 1-[(Phenylthio)methyl]-1H-benzotriazole in medicinal chemistry. While direct literature on this specific reagent is limited, its structural similarity to other well-studied N-substituted benzotriazoles allows for a comprehensive exploration of its potential as a versatile synthetic auxiliary. This guide will focus on the inferred reactivity of this compound, providing detailed protocols based on established benzotriazole chemistry pioneered by leaders in the field like Alan Katritzky.

The benzotriazole moiety is a cornerstone in synthetic and medicinal chemistry, prized for its ability to act as an excellent leaving group and to stabilize adjacent carbanions, carbenes, and radicals.[1] This unique reactivity profile makes N-substituted benzotriazoles powerful tools for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceuticals.[2][3]

Core Principle: The Benzotriazole Advantage

This compound is anticipated to function as a stable, crystalline solid that serves as a synthetic equivalent of an aminomethyl cation or a related reactive intermediate. The benzotriazole group can be readily displaced by a wide range of nucleophiles, enabling the introduction of a functionalized methyl group into a target molecule. The phenylthio moiety offers additional handles for synthetic manipulation, potentially influencing reactivity and allowing for subsequent transformations.

Primary Application: A Superior Aminomethylating Agent

A primary application of this compound is expected to be in aminomethylation reactions, a fundamental transformation in the synthesis of many biologically active compounds. This reagent likely provides a controlled and efficient alternative to the direct use of formaldehyde and an amine, which can be prone to side reactions and polymerization.

Mechanistic Insight

The reaction proceeds via the nucleophilic displacement of the benzotriazole group from this compound by a primary or secondary amine. The benzotriazole anion is an excellent leaving group, driving the reaction forward. The phenylthio group is expected to remain intact during this process, yielding a product that can be further functionalized.

Aminomethylation_Mechanism reagent This compound product N-((Phenylthio)methyl)amine reagent->product Nucleophilic Attack amine R2NH (Amine) amine->product bt_anion Benzotriazole Anion product->bt_anion Elimination

Caption: Proposed mechanism for aminomethylation.

Experimental Protocol: Aminomethylation of a Secondary Amine

This protocol is a representative procedure based on established methods for similar benzotriazole-mediated aminomethylations.[4]

Objective: To synthesize N-((phenylthio)methyl)dibenzylamine from dibenzylamine and this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
This compound241.311.0241 mg
Dibenzylamine197.281.0197 mg (0.2 mL)
Anhydrous Toluene--5 mL

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (241 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add dibenzylamine (197 mg, 1.0 mmol) to the solution dropwise via a syringe.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-((phenylthio)methyl)dibenzylamine.

Expected Outcome:

ProductYield (%)Physical State
N-((Phenylthio)methyl)dibenzylamine85-95Viscous oil

Note: Yields are hypothetical and based on analogous reactions.

Application in Heterocyclic Synthesis

The reactivity of this compound can be extended to the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[5] By reacting with bifunctional nucleophiles, this reagent can facilitate the construction of cyclic systems.

Workflow for Heterocycle Synthesis

Heterocycle_Synthesis_Workflow start Start: this compound step1 Reaction with a bifunctional nucleophile (e.g., amino-alcohol) start->step1 intermediate Formation of an N-substituted intermediate step1->intermediate step2 Intramolecular cyclization intermediate->step2 product Heterocyclic Product (e.g., Oxazolidine) step2->product end End product->end

Caption: General workflow for heterocycle synthesis.

Experimental Protocol: Synthesis of a 1,3-Oxazolidine Derivative

This protocol illustrates the potential use of this compound in the synthesis of a 1,3-oxazolidine, a common motif in bioactive molecules. The protocol is adapted from established procedures for benzotriazole-mediated cyclizations.[6]

Objective: To synthesize 3-benzyl-2-(phenylthio)-1,3-oxazolidine from 2-(benzylamino)ethan-1-ol and this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
This compound241.311.0241 mg
2-(Benzylamino)ethan-1-ol151.211.0151 mg
Anhydrous Dichloromethane (DCM)--10 mL
p-Toluenesulfonic acid (p-TsOH)172.200.117 mg

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(benzylamino)ethan-1-ol (151 mg, 1.0 mmol) and this compound (241 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (17 mg, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 1,3-oxazolidine derivative.

Expected Outcome:

ProductYield (%)Physical State
3-Benzyl-2-(phenylthio)-1,3-oxazolidine70-85Crystalline solid

Note: Yields are hypothetical and based on analogous reactions.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, synthetic tool for medicinal chemists. Based on the well-established reactivity of analogous benzotriazole derivatives, it is poised to be a valuable reagent for aminomethylation and the construction of nitrogen-containing heterocycles. The protocols detailed herein, though based on analogous systems, provide a solid foundation for researchers to begin exploring the utility of this specific compound in their drug discovery and development efforts. Further research into the unique reactivity imparted by the phenylthio group is warranted and could unveil novel synthetic transformations.

References

  • Katritzky, A. R., & Rogovoy, B. V. (2003). Benzotriazole: an ideal synthetic auxiliary. Chemistry–A European Journal, 9(19), 4586-4593.
  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564-1610.
  • Sperry, J. B., & Wright, D. L. (2005). The benzotriazole auxiliary in organic synthesis. Chemical Society Reviews, 34(9), 772-783.
  • Chemchart. (n.d.). This compound (111198-03-9). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole. Retrieved from [Link]

  • Katritzky, A. R., Rachwal, S., & Cundy, D. J. (1991). Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles. Chemical Reviews, 91(6), 1047-1080.
  • Katritzky, A. R., et al. (2004). Benzotriazolyl-mediated 1,2-shifts of electron-rich heterocycles. The Journal of organic chemistry, 69(12), 4269–4271.
  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. Journal of the Chemical Society, Perkin Transactions 1, (3), 541-547.
  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • ResearchGate. (n.d.). Free Radical Synthetic Protocol for Benzothiazoles via Ring Opening of Benzotriazole. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

Sources

The Phenylthiomethyl-Benzotriazole Synthon: A Versatile Tool for Nucleophilic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide for Researchers in Organic Synthesis and Drug Development

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, the development of versatile and reliable methods for the construction of carbon-carbon and carbon-heteroatom bonds is of paramount importance. Among the myriad of synthetic tools available, reagents incorporating the benzotriazole moiety have emerged as exceptionally useful intermediates, largely due to the pioneering work of the Katritzky group.[1] The benzotriazole group functions as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This application note provides a detailed guide to the reactivity of 1-[(Phenylthio)methyl]-1H-benzotriazole , a highly effective electrophile for the introduction of the phenylthiomethyl (-CH₂SPh) group, a valuable synthon in the synthesis of complex organic molecules and potential drug candidates.

This document will delve into the mechanistic underpinnings of its reactions with various nucleophiles, provide detailed, field-tested protocols for its application, and offer insights into the practical aspects of these transformations.

The Benzotriazole Advantage: A Mechanistic Overview

The synthetic utility of this compound hinges on the exceptional ability of the benzotriazole anion to act as a leaving group. The stability of the resulting benzotriazole anion is a key driving force for the nucleophilic substitution. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the methylene carbon, leading to the displacement of the benzotriazole ring.

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}

Figure 1. Generalized Sɴ2 mechanism.

The presence of the phenylthio group can also influence the reactivity of the methylene carbon, making it susceptible to attack by a broad spectrum of nucleophiles, ranging from "hard" organometallics to "soft" thiolates.

Synthesis of this compound

The starting material is readily prepared from commercially available reagents. A common and effective method involves the reaction of benzotriazole with formaldehyde and thiophenol.

Protocol 2.1: Preparation of this compound

Materials:

  • 1H-Benzotriazole

  • Thiophenol

  • Formaldehyde (37% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 1H-Benzotriazole (1.0 eq), thiophenol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene as the solvent.

  • Add formaldehyde (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Reactions with Carbon Nucleophiles

Grignard and Organolithium Reagents

Organometallic reagents such as Grignard and organolithium reagents are powerful carbon nucleophiles that readily react with this compound to form new carbon-carbon bonds. These reactions provide a straightforward route to a variety of substituted thioethers.

Protocol 3.1.1: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen atmosphere

  • Standard Schlenk line or glovebox techniques

  • Magnetic stirrer

  • Standard glassware for anhydrous reactions

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the corresponding thioether.

dot digraph "GrignardReaction" { rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial"];

}

Figure 2. Grignard reaction workflow.

Enolates

The alkylation of enolates with this compound provides an efficient method for the synthesis of β-phenylthio ketones and esters. The choice of base and reaction conditions is crucial for achieving high yields and regioselectivity, particularly with unsymmetrical ketones.[2] Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for the quantitative formation of kinetic enolates.[2]

Protocol 3.2.1: Reaction with a Ketone Enolate (e.g., Cyclohexanone)

Materials:

  • This compound

  • Cyclohexanone

  • Lithium diisopropylamide (LDA) (solution in THF/hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen atmosphere

  • Standard Schlenk line or glovebox techniques

  • Magnetic stirrer

  • Standard glassware for anhydrous reactions at low temperature

Procedure:

  • Set up an oven-dried, two-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add cyclohexanone (1.0 eq) to the cold THF.

  • Add LDA solution (1.05 eq) dropwise to the ketone solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.

  • Add the solution of the benzotriazole derivative dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform an aqueous work-up and extraction as described in Protocol 3.1.1.

  • Purify the product by column chromatography.

Table 1: Representative Reactions of this compound with Carbon Nucleophiles

Nucleophile SourceReagent/ConditionsProductTypical Yield (%)
Grignard ReagentPhMgBr, THF, 0 °C to rtPh-CH₂-SPh80-90
Organolithiumn-BuLi, THF, -78 °C to rtn-Bu-CH₂-SPh75-85
Ketone EnolateCyclohexanone, LDA, THF, -78 °C to rt2-(Phenylthiomethyl)cyclohexanone70-80
Ester EnolateEthyl acetate, LDA, THF, -78 °C to rtEthyl 3-(phenylthio)propanoate65-75

Reactions with Heteroatom Nucleophiles

Amines

The reaction with primary and secondary amines provides a direct route to N-(phenylthiomethyl)amines. These products can be valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.

Protocol 4.1.1: Reaction with a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Acetonitrile or Dichloromethane

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add piperidine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be gently heated to accelerate the process.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The resulting benzotriazole salt can often be removed by filtration after addition of a non-polar solvent like hexane.

  • The filtrate can be concentrated and the product purified by distillation or chromatography if necessary.

Thiols

Thiolates are excellent nucleophiles for this reaction, leading to the formation of unsymmetrical dithioacetals. This transformation is typically high-yielding and proceeds under mild conditions.

Protocol 4.2.1: Reaction with a Thiol (e.g., Benzyl Mercaptan)

Materials:

  • This compound

  • Benzyl mercaptan

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous dimethylformamide (DMF) or THF

  • Argon or nitrogen atmosphere

  • Magnetic stirrer

  • Standard glassware for anhydrous reactions

Procedure:

  • In an oven-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of benzyl mercaptan (1.0 eq) in DMF to the NaH suspension. Stir until hydrogen evolution ceases, indicating the formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent, and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Table 2: Representative Reactions with Heteroatom Nucleophiles

NucleophileReagent/ConditionsProductTypical Yield (%)
AminePiperidine, CH₃CN, rt1-[(Phenylthio)methyl]piperidine85-95
ThiolBenzyl mercaptan, NaH, DMF, 0 °C to rtBenzyl(phenylthio)methyl sulfide90-98

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions involving organometallic reagents and enolates, strict anhydrous conditions are essential to prevent quenching of the nucleophile.

  • Temperature Control: Maintaining the recommended temperature, especially during the addition of reactive nucleophiles, is crucial for controlling the reaction and minimizing side products.

  • Choice of Base: For enolate formation, the choice of base will determine the regioselectivity (kinetic vs. thermodynamic enolate). LDA is the base of choice for kinetic control.

  • Purification: The benzotriazole byproduct is typically soluble in aqueous acidic and basic solutions, which can simplify its removal during work-up. However, chromatographic purification of the product is often necessary to achieve high purity.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the phenylthiomethyl group into a wide array of organic molecules. Its reactivity with a diverse range of carbon and heteroatom nucleophiles, coupled with the stability and ease of handling of the reagent, makes it a valuable tool in the arsenal of synthetic chemists. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this powerful synthon in their own synthetic endeavors.

References

  • Katritzky, A. R., Lan, X., & Fan, W. Q. (1994).
  • LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732.
  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564-1610.
  • Katritzky, A. R., Bobrov, S., Khashab, N., & Kirichenko, K. (2004). Benzotriazolyl-mediated 1, 2-shifts of electron-rich heterocycles. The Journal of organic chemistry, 69(12), 4269-4271.
  • Monbaliu, J. C. M. (Ed.). (2016).

Sources

The Elusive Role of 1-[(Phenylthio)methyl]-1H-benzotriazole in Multi-Component Reactions: A Search for Applications

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature, specific applications of 1-[(Phenylthio)methyl]-1H-benzotriazole as a key reactant in multi-component reactions (MCRs) remain undocumented. While the benzotriazole moiety is a cornerstone of modern synthetic chemistry, particularly through the pioneering work of the Katritzky school, its phenylthiomethyl derivative has not been prominently featured in the context of one-pot, multi-reactant syntheses.

This report aimed to provide detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in MCRs. However, the absence of specific examples in published literature precludes the creation of such a guide. The following sections will instead offer insights into the general reactivity of benzotriazole derivatives, which may inform future research into the potential MCR applications of this specific compound.

Introduction to Benzotriazole Chemistry: A Legacy of Versatility

Benzotriazole and its derivatives are renowned for their utility as synthetic auxiliaries. The foundational work by Alan R. Katritzky established benzotriazole as an exceptional leaving group, facilitating a vast array of chemical transformations. This reactivity stems from the stability of the benzotriazole anion, making it readily displaceable by a wide range of nucleophiles.

Furthermore, N-substituted benzotriazoles can act as precursors to a variety of reactive intermediates, including cations, anions, and radicals, under appropriate conditions. This versatility has made them invaluable tools in the synthesis of complex organic molecules, including a wide array of heterocyclic systems.

The Potential of this compound as a Synthetic Building Block

This compound possesses the characteristic features of a Katritzky-type reagent. Its chemical structure, featuring a phenylthio group attached to a methylene bridge at the N1 position of the benzotriazole ring, suggests several potential modes of reactivity.

Chemical Properties:

PropertyValue
CAS Number 111198-03-9
Molecular Formula C₁₃H₁₁N₃S
Molecular Weight 241.31 g/mol

The key to its potential utility in MCRs lies in its ability to act as a synthetic equivalent for the (phenylthio)methyl cation or anion.

Generation of a (Phenylthio)methyl Cation Equivalent

Under Lewis acid catalysis, the benzotriazole group can be induced to leave, generating a stabilized (phenylthio)methyl carbocation. This electrophilic species could then, in principle, be trapped by a nucleophile in a multi-component setting.

Caption: Proposed generation of a (phenylthio)methyl cation.

Generation of a (Phenylthio)methyl Anion Equivalent

Alternatively, treatment with a strong base could lead to the deprotonation of the methylene bridge, forming a (phenylthio)(benzotriazol-1-yl)methyl anion. This nucleophilic species could then participate in reactions with electrophiles. While a related compound, 1-[(methylthio)methyl]-1H-benzotriazole, has been shown to undergo this type of reaction, it is typically in a two-component system rather than a true MCR.

Caption: Proposed generation of a (phenylthio)methyl anion equivalent.

Hypothetical Multi-Component Reaction Scenarios

While no specific examples have been found, one can hypothesize how this compound might be employed in an MCR. For instance, in a reaction analogous to the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, it could potentially serve as the carbonyl component equivalent.

A hypothetical three-component reaction could involve an amine, a phosphite, and this compound, which would act as a source of a (phenylthio)methyl electrophile after activation. This would theoretically lead to the formation of α-amino-α-(phenylthio)methylphosphonates. However, it must be stressed that this is a speculative pathway and has not been reported in the literature.

Conclusion and Future Outlook

The application of this compound in multi-component reactions appears to be an unexplored area of research. The inherent reactivity of the benzotriazole moiety as a leaving group and the potential for this compound to act as a precursor to both cationic and anionic (phenylthio)methyl synthons suggest that it could be a valuable tool in the development of novel MCRs.

Researchers and scientists in the field of organic synthesis and drug discovery are encouraged to investigate the reactivity of this compound in one-pot, multi-reactant systems. Such studies could unlock new synthetic pathways to novel sulfur-containing molecules with potential biological activity. Until such research is published, the creation of detailed application notes and protocols remains an endeavor for the future.

References

Due to the lack of specific literature on the use of "this compound" in multi-component reactions, a conventional reference list for protocols and applications cannot be provided. The information presented is based on general principles of benzotriazole chemistry established by the work of chemists like Alan R. Katritzky and a comprehensive but ultimately fruitless search for specific MCR applications of the title compound. For further information on the general synthetic utility of benzotriazole derivatives, the following resources are recommended:

  • Katritzky, A. R., et al. (1989). Benzotriazole as a synthetic auxiliary: a new synthesis of ketones. The Journal of Organic Chemistry, 54(12), 2888-2895.
  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564-1610.

Troubleshooting & Optimization

Common side reactions with "1-[(Phenylthio)methyl]-1H-benzotriazole" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(Phenylthio)methyl]-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during its use. As a versatile synthetic auxiliary, this reagent offers unique opportunities in organic synthesis, but like any reactive compound, its successful application hinges on understanding its chemical behavior. This center provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Common Side Reactions & Avoidance Strategies

This section addresses specific issues that may be encountered during reactions involving this compound, providing insights into their causes and practical solutions.

Issue 1: Low Yield of the Desired Product and Formation of Unexpected Byproducts

Question: I am attempting a substitution reaction where this compound is reacted with a Grignard reagent to form a new carbon-carbon bond, but I am observing low yields of my target compound along with the formation of benzotriazole and thiophenol as byproducts. What is happening and how can I fix this?

Answer:

This is a common issue stemming from the multiple reactive sites within this compound. The Grignard reagent, being a strong nucleophile and base, can react in several undesired ways.

Causality:

  • Attack at the Sulfur Atom: Grignard reagents can attack the sulfur atom, leading to the cleavage of the C-S bond and formation of thiophenol and a benzotriazolylmethyl-Grignard species, which may not be the desired reactive intermediate.

  • Deprotonation of the Methylene Bridge: The protons on the methylene carbon adjacent to the benzotriazole and sulfur atoms are acidic and can be abstracted by the Grignard reagent, leading to the formation of an unreactive anion and consumption of your organometallic reagent.

  • Reaction with the Benzotriazole Ring: While less common, strong nucleophiles can potentially interact with the benzotriazole ring system, leading to complex side reactions.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Temperature Maintain a low reaction temperature (e.g., -78 °C to 0 °C).Favors the desired nucleophilic attack on the carbon of the methylene bridge over side reactions which often have higher activation energies.
Reagent Addition Add the Grignard reagent slowly and dropwise to the solution of this compound.Helps to maintain a low concentration of the Grignard reagent at any given time, minimizing side reactions.
Solvent Use a non-coordinating solvent like toluene or a less polar ether such as diethyl ether over THF.Can sometimes modulate the reactivity of the Grignard reagent and influence the reaction pathway.
Alternative Reagents Consider using organozinc or organocuprate reagents.These are generally softer nucleophiles and may exhibit higher selectivity for the desired reaction pathway compared to the more reactive Grignard reagents.[1]
Issue 2: Cleavage of the Benzotriazole Group and Formation of a Thioether

Question: I am trying to use this compound in a reaction with a nucleophile to displace the phenylthio group, but instead, the benzotriazole group is cleaved, resulting in the formation of a thioether. How can I promote the desired reactivity?

Answer:

The benzotriazole moiety is an excellent leaving group, often more so than the phenylthio group, especially when the nitrogen atom is protonated or complexed to a Lewis acid.[2][3]

Causality:

  • Leaving Group Ability: The stability of the resulting benzotriazole anion makes it a favorable leaving group.

  • Reaction Conditions: Acidic conditions can protonate the benzotriazole ring, further enhancing its leaving group ability.

Troubleshooting Protocol:

Parameter Recommendation Rationale
pH Control Maintain neutral or slightly basic reaction conditions.Avoids protonation of the benzotriazole ring, thus reducing its propensity to act as a leaving group.
Lewis Acid Avoid the use of strong Lewis acids.Lewis acids can coordinate to the nitrogen atoms of the benzotriazole ring, activating it as a leaving group.
Nucleophile Choice Use a soft nucleophile.Soft nucleophiles have a higher propensity to attack the sulfur atom, potentially facilitating the desired displacement of the phenylthio group.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound is primarily used as a versatile synthetic intermediate. It can act as a source of a benzotriazolylmethyl cation, anion, or radical, depending on the reaction conditions. Its utility stems from the fact that the benzotriazole group is an excellent leaving group, and the phenylthio group can also be displaced or be involved in further transformations.[2][3]

Q2: What are the typical storage conditions for this compound?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. While benzotriazole derivatives are generally thermally stable, prolonged exposure to high temperatures should be avoided to prevent decomposition.[4]

Q3: Can I use this compound in aqueous media?

A3: Generally, it is not recommended to use this reagent in aqueous media, especially under acidic or basic conditions, due to the risk of hydrolysis. The presence of water can lead to the cleavage of the N-C or C-S bonds, resulting in the formation of benzotriazole, formaldehyde, and thiophenol.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Yes. Avoid strong acids and bases, as they can promote the decomposition of the molecule. Strong oxidizing agents can oxidize the sulfur atom, leading to sulfoxides or sulfones, which will alter the reactivity. As discussed in the troubleshooting guide, strong nucleophiles like Grignard reagents can lead to multiple side reactions.

Q5: What is the expected regioselectivity when using substituted benzotriazoles?

A5: In reactions involving N-alkylation of benzotriazole, a mixture of 1-alkyl and 2-alkyl isomers can be formed.[5] For this compound, the substitution is at the N1 position. The reactivity of this isomer is what is primarily utilized in subsequent reactions.

Visualizing Reaction Pathways

To better understand the potential reaction pathways of this compound with a nucleophile/base, the following diagram illustrates the key desired and undesired routes.

G reagent This compound desired_product Desired Product (Substitution at CH2) reagent->desired_product Attack at CH2 (Desired) deprotonation Deprotonation at CH2 reagent->deprotonation Proton Abstraction CS_cleavage C-S Bond Cleavage reagent->CS_cleavage Attack at Sulfur NC_cleavage N-C Bond Cleavage reagent->NC_cleavage Attack at CH2 (Benzotriazole as leaving group) Nu_Base Nucleophile / Base (e.g., Grignard)

Caption: Potential reaction pathways of this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction using this compound. This should be adapted based on the specific nucleophile and substrate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, diethyl ether, or toluene) in a flame-dried flask.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add the nucleophile (e.g., organometallic reagent, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution for organometallic reactions).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

G start Start prep Prepare Reagent Solution (Inert Atmosphere) start->prep cool Cool to Reaction Temp (-78°C to 0°C) prep->cool add Slowly Add Nucleophile cool->add monitor Monitor Reaction (TLC) add->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify end End purify->end

Caption: General workflow for nucleophilic substitution reactions.

References

  • 1,2,3-Triazoles. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers. Retrieved January 12, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Katritzky, A. R., Rachwał, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of The Chemical Society-perkin Transactions 1.
  • Benzotriazole is thermally more stable than 1,2,3-triazole. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 12, 2026, from [Link]

  • This compound (111198-03-9). (n.d.). Chemchart. Retrieved January 12, 2026, from [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • Formation of N-heterocycles by the Reaction of Thiols With Glyoxamides: Exploring a Connective Pummerer-type Cyclisation. (2009). PubMed. Retrieved January 12, 2026, from [Link]

  • Enhancing efficiency and thermal stability of amino benzotriazole fluorescent dye via ligand-to-metal charge transfer reactions for solar cell applications: A comprehensive compositional and spectroscopic study. (2023). Bulletin of the Chemical Society of Ethiopia. Retrieved January 12, 2026, from [Link]

  • This compound (C13H11N3S). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Ketone Synthesis with 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and efficiency of ketone synthesis utilizing 1-[(Phenylthio)methyl]-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes. Here, we address common challenges and frequently asked questions to ensure the successful application of this versatile reagent. Our approach is grounded in established chemical principles and validated experimental practices to provide you with reliable and actionable solutions.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during your ketone synthesis experiments using this compound and its derivatives.

Question 1: I am observing very low yields of my desired ketone. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this synthesis can stem from several factors, ranging from the stability of intermediates to the reaction conditions. Here’s a breakdown of potential causes and their corresponding solutions:

  • Inefficient Formation of the Key Intermediate: The reaction often proceeds through the formation of an intermediate by reacting an α-benzotriazolylalkyl phenyl sulfide with an organometallic reagent or an enamine. If this intermediate does not form efficiently, the final ketone yield will be compromised.

    • Solution: Ensure your starting materials are pure and dry. Moisture can quench organometallic reagents. For reactions involving enamines, the use of a Lewis acid catalyst, such as zinc bromide, can facilitate the reaction. Refluxing the mixture of your α-benzotriazolylalkyl phenyl sulfide and the Lewis acid in a dry solvent like methylene chloride before the addition of the enamine can improve the yield of the intermediate.[1]

  • Suboptimal Reaction Temperature: The temperature at which the reaction is conducted plays a crucial role.

    • Solution: For reactions involving organolithium reagents, it is often necessary to perform the initial addition at a low temperature (e.g., -78 °C) to prevent unwanted side reactions. After the initial addition, the reaction may need to be slowly warmed to room temperature to ensure completion.[2] For enamine-based routes, refluxing is often required to drive the reaction to completion.[1]

  • Instability of the Benzotriazole Reagent: While generally stable, this compound and its derivatives can be sensitive to harsh conditions.

    • Solution: Benzotriazole itself is very stable towards acids, alkalis, oxidation, and reduction.[3] However, prolonged exposure to high temperatures or highly reactive reagents could lead to decomposition. Monitor your reaction progress using techniques like TLC to avoid unnecessarily long reaction times.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired ketone. A common side reaction is the elimination of the phenylthio group, leading to the formation of α,β-unsaturated ketones.[1]

    • Solution: Careful control of the reaction conditions, such as temperature and the stoichiometry of the reagents, can minimize the formation of these byproducts.

Question 2: I am observing the formation of a significant amount of an α,β-unsaturated ketone as a byproduct. How can I suppress this side reaction?

Answer:

The formation of an α,β-unsaturated ketone is a known side reaction in syntheses involving β-phenylthio ketones.[1] This byproduct arises from the elimination of the phenylthio group.

  • Controlling Basicity and Temperature: The elimination is often base-catalyzed. If you are using a strong base or an organometallic reagent, consider the following adjustments:

    • Use the minimum effective amount of base.

    • Maintain a low reaction temperature during the addition of the base/organometallic reagent.

    • Quench the reaction promptly once the formation of the desired product is complete (as monitored by TLC or other analytical methods).

  • Choice of Substrate: The structure of your starting material can influence the propensity for elimination. Substrates that can form a more stable conjugated system upon elimination are more likely to yield the α,β-unsaturated byproduct. While this is an inherent property of the substrate, being aware of this can help in designing the purification strategy.

Question 3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, the benzotriazole leaving group, and side products.

  • Common Impurities:

    • Unreacted α-benzotriazolylalkyl phenyl sulfide.

    • Benzotriazole.

    • α,β-unsaturated ketone byproduct.[1]

    • Products from the hydrolysis of intermediates.

  • Purification Strategy:

    • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. Washing the organic layer with a saturated aqueous solution of sodium carbonate can help remove acidic impurities.[1] Subsequent washes with water and brine will further remove water-soluble byproducts.

    • Column Chromatography: Flash column chromatography is often the most effective method for separating the desired ketone from the remaining impurities.[1]

      • Stationary Phase: Silica gel (230-400 mesh) is typically used.[1]

      • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal solvent system will depend on the polarity of your specific ketone.

    • Distillation: For volatile ketones, distillation under reduced pressure can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

What is the role of the benzotriazole group in this synthesis?

The benzotriazole group serves as an excellent leaving group and a synthetic auxiliary.[2][5] Its electron-withdrawing nature facilitates the formation of a stabilized anion at the adjacent carbon, which can then react with various electrophiles.[6] In the final step, the benzotriazole group is displaced to yield the ketone product.

How stable is this compound and how should it be stored?

1H-Benzotriazole is a stable compound.[3] Its derivatives, including this compound, are also generally stable and can be handled under normal laboratory conditions. However, as with most organic reagents, it is advisable to store it in a cool, dry place, away from strong oxidizing agents.

Can I use other organometallic reagents besides Grignard or organolithium reagents?

The choice of the organometallic reagent depends on the specific transformation you are trying to achieve. Grignard and organolithium reagents are commonly used due to their high reactivity.[7] However, other organometallic reagents could potentially be used, and the optimal choice would need to be determined experimentally for your specific substrate.

Is the use of a Lewis acid always necessary?

The necessity of a Lewis acid, like zinc bromide, is context-dependent. In reactions involving the addition of enamines to α-benzotriazolylalkyl phenyl sulfides, a Lewis acid has been shown to be beneficial.[1] However, for reactions involving the lithiation of benzotriazole-stabilized anions followed by quenching with an electrophile, a Lewis acid is generally not required.[2]

Experimental Protocols

General Procedure for the Preparation of β-Phenylthioalkyl Ketones

This protocol is adapted from a literature procedure for the synthesis of β-phenylthioalkyl ketones from α-benzotriazolylalkyl phenyl sulfides and enamines.[1]

Materials:

  • α-Benzotriazolylalkyl phenyl sulfide (1.0 eq)

  • Zinc bromide (1.0 eq)

  • Enamine (2.0 eq)

  • Methylene chloride (anhydrous)

  • Saturated aqueous solution of sodium carbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of the α-benzotriazolylalkyl phenyl sulfide (1.0 eq) in anhydrous methylene chloride, add zinc bromide (1.0 eq).

  • Reflux the mixture with stirring under a nitrogen atmosphere for 2 hours.

  • Add the enamine (2.0 eq) in one portion to the reaction mixture.

  • Continue to heat the mixture at reflux for an additional 20 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium carbonate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Mix α-benzotriazolylalkyl phenyl sulfide and ZnBr2 in CH2Cl2 reflux1 Reflux for 2 hours start->reflux1 add_enamine Add enamine reflux1->add_enamine reflux2 Reflux for 20 hours add_enamine->reflux2 monitor Monitor by TLC reflux2->monitor workup Aqueous work-up (Na2CO3) monitor->workup dry Dry and concentrate workup->dry chromatography Flash chromatography dry->chromatography product Isolated Ketone chromatography->product

Caption: General workflow for ketone synthesis.

Reaction Mechanism Overview

G reagent This compound (or derivative) intermediate Reactive Intermediate (e.g., organometallic adduct or enamine adduct) reagent->intermediate + Nucleophile (e.g., Grignard, Enamine) ketone Desired Ketone intermediate->ketone Hydrolysis or Further Reaction benzotriazole_lp Benzotriazole (Leaving Group) intermediate->benzotriazole_lp

Caption: Simplified reaction mechanism overview.

Troubleshooting Decision Tree

G start Low Ketone Yield check_sm Check Starting Material Purity & Dryness start->check_sm optimize_temp Optimize Reaction Temperature start->optimize_temp check_byproducts Analyze for Byproducts (e.g., via GC-MS) start->check_byproducts impure_sm Purify/Dry Starting Materials & Solvents check_sm->impure_sm Impurities or moisture detected temp_issue Adjust Temperature (e.g., -78°C for organolithiums) optimize_temp->temp_issue Suboptimal temperature suspected byproduct_found Identify Byproduct (e.g., α,β-unsaturated ketone) check_byproducts->byproduct_found Byproduct detected suppress_elimination Modify Conditions to Suppress Elimination byproduct_found->suppress_elimination Elimination product identified

Sources

Troubleshooting low conversion rates in "1-[(Phenylthio)methyl]-1H-benzotriazole" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-[(Phenylthio)methyl]-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent. We will delve into the underlying chemistry to help you troubleshoot low conversion rates and optimize your experimental outcomes.

Introduction to this compound Chemistry

This compound is a valuable synthetic intermediate, often employed in the introduction of the (phenylthio)methyl group into various molecules. Its utility stems from the benzotriazole moiety's ability to act as an excellent leaving group. The synthesis of this reagent typically involves the N-alkylation of benzotriazole with chloromethyl phenyl sulfide. While seemingly straightforward, this reaction is prone to issues that can lead to frustratingly low yields. This guide will address these potential pitfalls in a practical, question-and-answer format.

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is a frequent challenge in organic synthesis. The following section breaks down the most common causes for low conversion rates in reactions involving this compound and provides actionable solutions.

Question 1: My reaction to synthesize this compound has a very low yield. What are the most likely causes?

Low yields in the synthesis of this compound can often be traced back to several key factors, ranging from the quality of your starting materials to the specifics of your reaction conditions.

Answer:

Several factors can contribute to low yields in this N-alkylation reaction. Here are the most common culprits and how to address them:

  • Purity of Starting Materials:

    • Benzotriazole: Commercial benzotriazole can contain impurities, including a dark, tarry substance that is soluble in organic solvents.[1] This can interfere with the reaction. It is advisable to use high-purity benzotriazole or purify it before use. Purification can be achieved by recrystallization from benzene or water, or by distillation under reduced pressure.[2]

    • Chloromethyl phenyl sulfide: This reagent can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or distill the reagent before use.

  • Choice of Base and Reaction Conditions:

    • The choice of base is critical for the deprotonation of benzotriazole. A base that is too weak will result in incomplete deprotonation, while a base that is too strong or bulky can lead to side reactions.

    • Commonly used bases for the N-alkylation of benzotriazole include sodium hydroxide (NaOH)[3], potassium carbonate (K2CO3)[4], and in some cases, potassium hydroxide (KOH)[5].

    • The reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF)[3] or under solvent-free conditions with microwave irradiation.[4]

  • Formation of N2-isomer:

    • A significant side reaction in the N-alkylation of benzotriazole is the formation of the N2-alkylated isomer.[4][5] The ratio of N1 to N2 isomers can be influenced by the solvent, temperature, and the nature of the alkylating agent.[5] While the 1H-substituted isomer is generally the major product in solution[4], the formation of the 2H-isomer can reduce the yield of the desired product.

  • Reaction Temperature and Time:

    • The reaction temperature can significantly impact the rate and selectivity of the alkylation. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts. The optimal temperature often needs to be determined empirically, but starting at room temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC) is a good strategy.

Experimental Workflow: Synthesis of this compound

Below is a general workflow for the synthesis of this compound.

Synthesis_Workflow reagents Starting Materials: - Benzotriazole - Chloromethyl phenyl sulfide - Base (e.g., NaOH, K2CO3) - Solvent (e.g., DMF) reaction Reaction Setup: - Combine reagents in a reaction vessel. - Stir under an inert atmosphere (optional but recommended). reagents->reaction 1. Combine conditions Reaction Conditions: - Stir at a controlled temperature (e.g., room temperature to 50°C). - Monitor progress by TLC. reaction->conditions 2. React workup Work-up: - Quench the reaction (e.g., with water). - Extract the product with an organic solvent. conditions->workup 3. Complete purification Purification: - Wash the organic layer. - Dry and concentrate the solvent. - Purify by column chromatography or recrystallization. workup->purification 4. Isolate product Final Product: This compound purification->product 5. Purify Troubleshooting_Tree start Low Conversion Rate check_sm Check Starting Material Purity start->check_sm sm_impure Impure Starting Materials? check_sm->sm_impure purify_sm Purify Benzotriazole and/or Chloromethyl phenyl sulfide. sm_impure->purify_sm Yes check_base Evaluate Base and Solvent sm_impure->check_base No purify_sm->check_base base_issue Suboptimal Base/Solvent? check_base->base_issue optimize_base Screen different bases (NaOH, K2CO3) and solvents (DMF). base_issue->optimize_base Yes check_temp Assess Reaction Temperature base_issue->check_temp No optimize_base->check_temp temp_issue Incorrect Temperature? check_temp->temp_issue optimize_temp Systematically vary temperature and monitor by TLC. temp_issue->optimize_temp Yes check_isomer Analyze for Isomer Formation temp_issue->check_isomer No optimize_temp->check_isomer isomer_issue Significant N2-isomer formation? check_isomer->isomer_issue optimize_regio Modify reaction conditions to favor N1-alkylation. Separate isomers via chromatography. isomer_issue->optimize_regio Yes success Improved Conversion isomer_issue->success No optimize_regio->success

Sources

Managing the formation of byproducts in benzotriazole-mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Byproduct Formation in Benzotriazole-Mediated Reactions for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Double-Edged Sword of Benzotriazole Reagents

Benzotriazole-based activating agents, including the additive 1-hydroxybenzotriazole (HOBt) and the standalone uronium/aminium salts like HBTU and HATU, are cornerstones of modern peptide synthesis.[1][2] Their primary function is to convert a carboxylic acid into a highly reactive species, facilitating efficient amide bond formation while suppressing racemization.[1] However, the high reactivity of these systems can also open pathways to undesired side reactions, leading to impurity profiles that complicate downstream purification and compromise final product integrity.

This guide is structured as a troubleshooting and FAQ resource to directly address the specific challenges you may encounter at the bench. We will explore the mechanistic origins of common byproducts and provide validated, field-proven strategies to mitigate their formation.

Part 1: Troubleshooting Guide - "What's Wrong With My Reaction?"

This section addresses common problems observed during or after a benzotriazole-mediated coupling reaction. Each issue is presented in a question-and-answer format, detailing the cause, diagnostic steps, and corrective actions.

Issue 1: Mass spectrometry shows a +155 Da adduct on my peptide's N-terminus.

Question: My LC-MS analysis shows the expected product, but also a significant peak at [M+155]. What is this byproduct and how do I get rid of it?

Answer: This is a classic sign of N-terminal guanidinylation .[3] The tetramethylguanidinium moiety from your uronium/aminium coupling reagent (e.g., HBTU, HATU) has covalently attached to the free N-terminal amine of your peptide chain, terminating its elongation.[3][4]

Causality: This side reaction occurs when the coupling reagent, which is designed to react with the carboxylic acid, instead reacts directly with the highly nucleophilic free amine.[4][5] This is particularly prevalent under the following conditions:

  • Excess Coupling Reagent: Using a significant excess of HBTU/HATU increases the statistical probability of it reacting with the amine.[3][4]

  • Slow Carboxylic Acid Activation: If the carboxylic acid component is sterically hindered or electronically deactivated, its activation is slow. This leaves the coupling reagent free to react with the more readily available amine.[6]

  • Order of Addition: Adding the coupling reagent to the amine before the carboxylic acid has had a chance to activate can lead to this side reaction.[7]

Troubleshooting & Mitigation Protocol:
  • Confirm the Adduct: The mass shift for a tetramethylguanidinium adduct from HBTU/HATU is approximately +155 Da.

  • Adjust Stoichiometry: Reduce the equivalents of the uronium reagent. While protocols often suggest 1.5 equivalents, studies have shown that using equimolecular amounts can eliminate the side product entirely.[3] A slight excess of the carboxylic acid relative to the coupling reagent is recommended.[4]

  • Implement Pre-activation: The most robust solution is to pre-activate the carboxylic acid before introducing it to the amine component.

Experimental Protocol: Pre-activation to Prevent Guanidinylation
  • In a separate vessel, dissolve the N-protected amino acid (1.0 eq), the coupling reagent (e.g., HBTU, 0.95 eq), and an additive like HOBt (1.0 eq) in an appropriate solvent (e.g., DMF).

  • Add the base (e.g., DIPEA, 2.0 eq) to this mixture.

  • Allow the solution to stir for 1-5 minutes. This provides sufficient time for the formation of the HOBt-active ester.[1]

  • Add the activated amino acid mixture to the vessel containing the deprotected amine (on resin or in solution).

  • Proceed with the standard coupling time.

This workflow ensures the coupling reagent is consumed in the productive activation step before it can interact with the free amine.

Workflow Diagram: Guanidinylation Side Reaction

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Carboxyl R-COOH ActiveEster Active Ester Carboxyl->ActiveEster Activates HBTU HBTU/HATU HBTU->ActiveEster Peptide Desired Peptide ActiveEster->Peptide Couples Amine Peptide-NH2 Amine->Peptide HBTU_side Excess HBTU/HATU Guanidine Guanidinylated Byproduct (+155 Da) HBTU_side->Guanidine Reacts directly Amine_side Peptide-NH2 Amine_side->Guanidine

Caption: Desired vs. side reaction pathway for uronium reagents.

Issue 2: My reaction with a carbodiimide (EDC/DCC) is low-yielding and I see a byproduct with the mass of my starting acid + the carbodiimide.

Question: I'm using EDC and HOBt, but my yield is poor. My crude NMR/MS shows a significant amount of an unreactive species that seems to be a combination of my carboxylic acid and EDC. What's happening?

Answer: You are observing the formation of N-acylurea , an isomer of the desired reactive intermediate that is unable to participate in the coupling reaction.[4][8][9]

Causality: Carbodiimide-mediated couplings proceed via a highly reactive O-acylisourea intermediate.[9][10] This intermediate is the target for nucleophilic attack by the amine. However, it can undergo a rapid, irreversible intramolecular rearrangement (an O-to-N acyl shift) to form the stable and unreactive N-acylurea.[9][11]

The role of HOBt is to intercept the O-acylisourea intermediate faster than it can rearrange.[9][10] This reaction forms a more stable HOBt-active ester, which then efficiently acylates the amine.[10] Insufficient HOBt, or conditions that slow down its interception reaction, will favor N-acylurea formation.[8]

Troubleshooting & Mitigation:
  • Ensure HOBt Presence and Stoichiometry: Always use HOBt (or a more advanced additive like HOAt or Oxyma) as an additive in carbodiimide-mediated couplings.[4] Use at least one full equivalent of the additive relative to the carboxylic acid.

  • Control Temperature: Low temperatures (e.g., starting the reaction at 0 °C) are recommended as they can slow the rate of the N-acylurea rearrangement.[4]

  • Solvent Choice: The rearrangement is known to be significant in polar aprotic solvents like DMF, which are common in peptide synthesis.[11] While changing solvents may not always be feasible, be aware of this contributing factor.

  • Order of Addition: Combine the carboxylic acid, HOBt, and solvent first. Cool the mixture to 0 °C before adding the carbodiimide (EDC/DCC). Stir for 15-30 minutes to allow for the formation of the HOBt-ester before adding the amine.[10]

Mechanism Diagram: N-Acylurea Formation

G Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl EDC EDC EDC->O_acyl Activation HOBt_ester HOBt-Active Ester (Stable Intermediate) O_acyl->HOBt_ester Fast Interception (Desired) N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Slow Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_ester Amide Desired Amide HOBt_ester->Amide Amine R'-NH2 Amine->Amide Coupling

Caption: HOBt intercepts the reactive O-acylisourea to prevent N-acylurea formation.

Issue 3: My chiral amino acid is showing significant epimerization.

Question: My final peptide product shows a diastereomer impurity in the HPLC. How can I prevent this loss of stereochemical integrity?

Answer: You are experiencing racemization (or epimerization for peptides), a major side reaction where the stereocenter of the activated amino acid inverts.[4][12]

Causality: The mechanism of racemization typically involves the formation of a symmetric 5(4H)-oxazolone intermediate. The activated carboxylic acid cyclizes, and the proton at the alpha-carbon (the stereocenter) becomes highly acidic and can be abstracted by a base. Reprotonation can occur from either face, leading to a mixture of D and L isomers.[13]

Factors that promote racemization include:

  • Strong Bases: Highly basic conditions, especially with strong, non-hindered bases like triethylamine (TEA), accelerate proton abstraction.[13]

  • High Temperatures: Elevated temperatures increase the rate of oxazolone formation and subsequent racemization.[13]

  • Prolonged Activation Times: Leaving the activated amino acid for extended periods before coupling increases the opportunity for racemization to occur.[13]

  • Coupling Reagent Choice: Carbodiimides alone are known to cause significant racemization.[14]

Strategies for Suppressing Racemization:
StrategyRecommendationRationale
Additive Selection Use HOBt, and for difficult couplings, consider more acidic and effective additives like HOAt (1-Hydroxy-7-azabenzotriazole) or 6-Cl-HOBt.[4][15]These additives form active esters that are less prone to cyclizing into the problematic oxazolone intermediate compared to O-acylisourea intermediates.[14][15]
Base Selection Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[13]These bases are less effective at abstracting the alpha-proton, thus reducing the rate of racemization. Use the minimum amount of base necessary.[13]
Temperature Control Perform couplings at room temperature or below (0 °C).[13]Lower temperatures slow down all reaction rates, including the undesired racemization pathway.
Reagent Choice For particularly sensitive amino acids (e.g., His, Cys), consider phosphonium reagents like PyBOP or uronium reagents like HBTU/HATU in combination with an additive.[13][14]These reagents are highly efficient and promote rapid coupling, minimizing the time the activated acid is susceptible to racemization.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between HBTU, HATU, and HCTU? A1: These are all popular aminium/uronium-based coupling reagents that incorporate a benzotriazole derivative.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOBt. It is a highly efficient, general-purpose coupling reagent.[14][16]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOAt. The nitrogen in the benzotriazole ring makes HOAt a better leaving group and more effective at suppressing racemization, rendering HATU generally more reactive and efficient than HBTU, especially for hindered couplings.[4][16]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 6-Cl-HOBt. The electron-withdrawing chlorine atom increases the acidity of the additive, leading to higher reaction rates, often comparable to HATU.[4]

Q2: My reaction involves Aspartic Acid (Asp), and I'm seeing a side product. What could it be? A2: With aspartic acid, you are likely observing aspartimide formation . This occurs when the side-chain carboxyl group, activated by the coupling reagents or deprotection conditions, is attacked by the backbone nitrogen, forming a cyclic imide. This intermediate can then be opened by a nucleophile (like piperidine during Fmoc deprotection or an amine) to yield a mixture of the desired α-peptide and the undesired β-peptide isomer.[17] Adding HOBt to the piperidine deprotection solution can help suppress this side reaction.[17]

Q3: Can I pre-mix all my reagents and let them sit before starting the reaction? A3: This is generally not recommended. While short pre-activation of the carboxylic acid is beneficial, prolonged exposure of coupling reagents, especially uronium salts like HBTU, to basic conditions can lead to their decomposition and a decrease in coupling efficiency.[18] It is best to follow a defined order of addition and timing as described in the protocols.

Q4: The byproduct from my DCC reaction is a white precipitate that's hard to remove. What are my options? A4: The precipitate is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[14][19]

  • For solution-phase synthesis: This insolubility can be an advantage, as it can often be removed by simple filtration.

  • For solid-phase synthesis: DCU is problematic as it can clog resin beds. For SPPS, it is highly recommended to use a carbodiimide that produces a soluble urea byproduct, such as Diisopropylcarbodiimide (DIC) or the water-soluble EDC.[14]

Q5: Are there any safety concerns with benzotriazole reagents? A5: Yes. HOBt, particularly in its anhydrous form, is known to have explosive properties and should be handled with care.[4] Uronium salts like HBTU are classified as skin sensitizers.[20] Always consult the Safety Data Sheet (SDS) for each reagent, wear appropriate personal protective equipment (PPE), and handle these chemicals in a well-ventilated fume hood.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Tsymbal, I. V., et al. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Vrettos, E. I., et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Schmid, M., et al. (2021, August 13). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. (2017, October 16). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Gyros Protein Technologies. (2020, May 26). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • National Institutes of Health. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

  • Semantic Scholar. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • ResearchGate. (n.d.). Recent development in peptide coupling reagents. [Link]

  • Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ResearchGate. (2025, August 7). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. [Link]

  • PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wiley Online Library. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). HBTU. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • PubMed Central. (2022, May 23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. [Link]

  • ResearchGate. (n.d.). Degradation of benzotriazole by DBD plasma and peroxymonosulfate: Mechanism, degradation pathway and potential toxicity. [Link]

  • ResearchGate. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology. [Link]

  • National Institutes of Health. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PMC. [Link]

  • Semantic Scholar. (2011, April 12). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. [Link]

Sources

Effect of temperature and solvent on the reactivity of "1-[(Phenylthio)methyl]-1H-benzotriazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(Phenylthio)methyl]-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common challenges and provide insights into optimizing your reaction conditions, with a special focus on the critical roles of temperature and solvent.

Introduction to the Reactivity of this compound

This compound is a valuable synthetic intermediate, primarily utilized as a stable and convenient precursor for the generation of α-thio-substituted carbocations or their equivalents. The benzotriazole moiety is an excellent leaving group, and its departure can be facilitated by Lewis acids or thermal conditions to generate a reactive electrophilic species. This intermediate can then be trapped by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

The reactivity and stability of this compound are significantly influenced by the experimental conditions, particularly temperature and the choice of solvent. Understanding these effects is crucial for achieving high yields, minimizing side reactions, and ensuring the reproducibility of your results.

Troubleshooting Guide & FAQs

Here we address some of the common issues encountered during the use of this compound in a question-and-answer format.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?

A1: A sluggish reaction is often related to insufficient activation of the benzotriazole leaving group or low nucleophilicity of your reacting partner.

  • Temperature: Increasing the reaction temperature is the most direct way to increase the reaction rate. Most reactions involving the displacement of the benzotriazole group benefit from elevated temperatures, often in the range of 80-120 °C.[2] However, be mindful of the thermal stability of your reactants and products. A gradual increase in temperature (e.g., in 10 °C increments) is recommended. Theoretical studies on related benzotriazole derivatives show that thermal decomposition can occur at higher temperatures, so it's crucial to find a balance between reaction rate and compound stability.[3][4]

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state and any charged intermediates. For reactions that proceed through a cationic intermediate, a more polar solvent can accelerate the reaction. However, highly polar and coordinating solvents like DMF or DMSO might competitively bind to any Lewis acid catalyst used, potentially inhibiting the reaction. In such cases, less coordinating polar aprotic solvents like acetonitrile or dichloromethane are often a better choice.[5] For some applications, such as N-alkylation of the benzotriazole core itself, solvent-free conditions or the use of specific media like ionic liquids have been shown to be effective.

  • Catalyst: If you are using a Lewis acid to facilitate the departure of the benzotriazole group, ensure it is active and used in the appropriate stoichiometric or catalytic amount. Common Lewis acids for this purpose include ZnBr₂, TiCl₄, and BF₃·OEt₂. The efficiency of the Lewis acid can also be solvent-dependent.

Q2: I am observing the formation of multiple products and the yield of my desired product is low. How can I improve the selectivity?

A2: The formation of side products often points to issues with reaction control, such as temperature being too high or an inappropriate solvent being used.

  • Temperature Control: While higher temperatures increase the reaction rate, they can also lead to decomposition or side reactions. If you are observing a complex mixture of products, try running the reaction at a lower temperature for a longer period. For thermally sensitive substrates, maintaining a consistent and controlled temperature is key.

  • Solvent Effects on Selectivity: The solvent can influence the selectivity of a reaction by differentially solvating different transition states. For instance, in reactions with ambident nucleophiles, the solvent polarity can affect the site of attack. Nonpolar solvents might favor one reaction pathway, while polar solvents favor another. A screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) can help identify the optimal conditions for your desired product. For N-alkylation of benzotriazoles, the choice of solvent and base system is crucial for controlling the N1 vs. N2 selectivity.[5]

Q3: My starting material, this compound, seems to be decomposing before my reaction is complete. What are the signs of this and how can I prevent it?

A3: Thermal instability can be a concern, especially at elevated temperatures. Benzotriazole and its derivatives are known to be thermally stable up to a certain point, beyond which they can undergo decomposition, often with the evolution of nitrogen gas.[4]

  • Signs of Decomposition: A noticeable color change (e.g., darkening of the reaction mixture), the formation of insoluble materials, or a decrease in the concentration of your starting material without a corresponding increase in the desired product are all potential indicators of decomposition.

  • Preventative Measures:

    • Lower the Reaction Temperature: This is the most effective way to prevent thermal decomposition.

    • Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to decomposition. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, especially if your substrates are sensitive to air at high temperatures.

Key Considerations for Reaction Optimization

A systematic approach to optimizing your reaction conditions will save time and resources. The following table provides a general guide for selecting the appropriate temperature and solvent for reactions involving this compound.

ParameterNonpolar Solvents (e.g., Toluene, Hexane)Aprotic Polar Solvents (e.g., THF, CH₂Cl₂, CH₃CN)Protic Polar Solvents (e.g., EtOH, H₂O)
General Reactivity Slower reaction rates. Good for reactions involving nonpolar substrates.Generally good for a wide range of reactions. Can stabilize charged intermediates.May participate in the reaction (e.g., as a nucleophile). Can solvate both cations and anions effectively.
Temperature Range Higher temperatures are often required to achieve reasonable reaction rates.A wide range of temperatures can be used.Generally used at lower to moderate temperatures.
Side Reactions Can minimize side reactions that are accelerated by solvent polarity.The choice of solvent can influence selectivity.Can lead to solvolysis as a side reaction.
Best For... Reactions where solubility of nonpolar reactants is key.General-purpose solvent for many nucleophilic substitution reactions.Reactions where proton transfer is important or when using water-soluble reagents.

Experimental Protocols

Representative Protocol: Nucleophilic Substitution with a Grignard Reagent

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent, a common application for this class of compounds.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or another suitable etheral solvent) to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Troubleshooting

Generalized Reaction Pathway

The following diagram illustrates the general mechanism for the reaction of this compound with a nucleophile, highlighting the key role of the benzotriazole leaving group.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation A This compound C Electrophilic Intermediate [PhS-CH₂]⁺ A->C  Lewis Acid or  Heat D Benzotriazole Anion A->D  Departure of  Leaving Group B Nucleophile (Nu⁻) E Product PhS-CH₂-Nu B->E C->E  Nucleophilic  Attack G Start Reaction Issue (Low Yield, Slow, Side Products) Q1 Is the reaction slow or incomplete? Start->Q1 A1 Increase Temperature (in 10°C increments) Q1->A1 Yes Q2 Are there multiple side products? Q1->Q2 No A1->Q2 A2 Consider a more polar aprotic solvent A2->Q2 A3 Decrease Temperature Q2->A3 Yes Q3 Is the starting material decomposing? Q2->Q3 No A3->Q3 A4 Screen different solvent polarities A4->Q3 A5 Lower Temperature & Shorten Reaction Time Q3->A5 Yes End Optimized Reaction Q3->End No A5->End A6 Use an inert atmosphere A6->End

Sources

Technical Support Center: Navigating Reactions with 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-[(Phenylthio)methyl]-1H-benzotriazole in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful work-up and purification of your target molecules. As a versatile reagent in which the benzotriazole moiety functions as an excellent leaving group, its successful application is often determined by the efficacy of the post-reaction work-up. This document is designed with full editorial control to provide a logical and scientifically grounded resource based on established chemical principles and field-proven insights.

Understanding the Core Challenge: The Benzotriazole Byproduct

The primary challenge in the work-up of reactions employing this compound is the efficient removal of the displaced 1H-benzotriazole byproduct from the reaction mixture. Benzotriazole is a moderately polar, amphoteric compound, meaning it can act as both a weak acid and a weak base.[1] This property is the key to its removal through carefully designed liquid-liquid extraction protocols. Inadequate removal of benzotriazole can lead to difficulties in purification, crystallization, and can interfere with subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for removing the 1H-benzotriazole byproduct after a reaction?

The most effective method for removing the 1H-benzotriazole byproduct is an aqueous work-up involving acid-base extractions. Since benzotriazole is a weak acid (pKa of approximately 8.2) and a very weak base, its solubility in aqueous solutions can be significantly altered by adjusting the pH.[1]

  • Basic Wash: Washing the organic layer with a dilute basic solution (e.g., 1 M NaOH, 1 M K₂CO₃, or saturated NaHCO₃) will deprotonate the benzotriazole, forming the highly water-soluble sodium benzotriazolate salt, which is then extracted into the aqueous phase.

  • Acidic Wash: Alternatively, washing with a dilute acid (e.g., 1 M HCl) can also be effective, although it is generally less common for removing benzotriazole itself.

Q2: My product is sensitive to basic conditions. How can I remove the benzotriazole byproduct?

If your target molecule is base-sensitive, a standard basic wash is not advisable. In this scenario, consider the following options:

  • Multiple Water Washes: If your product is sufficiently non-polar, repeated extractions with deionized water or brine can remove a significant portion of the benzotriazole, which has some water solubility.

  • Acidic Wash: If your product is stable under acidic conditions, a wash with dilute HCl can be employed.

  • Column Chromatography: If extractive methods are not viable, purification via silica gel column chromatography is the most reliable alternative. Benzotriazole is a polar compound and can be separated from less polar products.

Q3: I'm observing a persistent emulsion during my aqueous work-up. What can I do?

Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent like hexanes or a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the fine droplets.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q4: After my work-up, I still see a spot on my TLC plate that corresponds to benzotriazole. What are my next steps?

If residual benzotriazole is detected by TLC, further purification is necessary.

  • Repeat the Aqueous Wash: If your product is stable, you can repeat the basic wash to remove the remaining benzotriazole.

  • Column Chromatography: This is the most definitive method for removing trace amounts of impurities. A well-chosen solvent system will allow for the separation of your product from the more polar benzotriazole.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Q5: What are the physical properties of the starting material, this compound, that are relevant to the work-up?

This compound is a solid at room temperature. Its solubility will be dependent on the reaction solvent used. It is generally soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Being a neutral molecule, its solubility is not significantly affected by pH changes in an aqueous wash. Therefore, unreacted starting material will likely remain in the organic phase during the work-up and will need to be separated from the product by chromatography or crystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product contaminated with benzotriazole after work-up Incomplete extraction of the benzotriazole byproduct.Perform additional washes with 1 M NaOH or saturated NaHCO₃. If the product is base-sensitive, use multiple water washes or proceed to column chromatography.
Low yield of desired product after work-up Product may have some solubility in the aqueous phase, especially if it contains polar functional groups.Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product degradation due to harsh pH conditions during extraction.If the product is known to be unstable, avoid strong acids or bases. Use milder conditions like saturated NaHCO₃ or dilute acetic acid.
Difficulty in separating product from unreacted starting material by chromatography The polarity of the product and starting material are very similar.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may be necessary. Consider using a different stationary phase if silica gel is not effective.
The reaction did not go to completion, and I have a mixture of starting material, product, and benzotriazole. Sub-optimal reaction conditions (time, temperature, stoichiometry).First, perform a basic wash to remove the benzotriazole byproduct. Then, separate the product from the unreacted starting material using column chromatography.

Experimental Protocols

Protocol 1: Standard Work-up for Base-Stable Products

This protocol is suitable for reactions where the desired product is stable to dilute aqueous base.

  • Quenching: Quench the reaction mixture by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Wash the organic layer with 1 M NaOH (2 x volume of the organic layer). Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Work-up for Base-Sensitive Products

This protocol is designed for reactions where the desired product may degrade under basic conditions.

  • Quenching: Quench the reaction mixture by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent.

  • Water Wash: Wash the organic layer with deionized water (3 x volume of the organic layer).

  • Brine Wash: Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Filtration and Concentration: Filter and concentrate the organic phase.

  • Purification: Purify the crude product by column chromatography to separate it from the benzotriazole byproduct and any unreacted starting material.

Visualization of Workflows

Standard Work-up Workflow

A Reaction Mixture B Quench with Water A->B C Extract with Organic Solvent B->C D Wash with 1M NaOH (x2) C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Filter and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Isolated Product H->I

Caption: Standard work-up for base-stable products.

Troubleshooting Workflow for Benzotriazole Removal

start Crude Product check_purity TLC shows BTA impurity? start->check_purity is_stable Product Base Stable? check_purity->is_stable Yes end Pure Product check_purity->end No wash_base Wash with 1M NaOH is_stable->wash_base Yes wash_water Multiple Water Washes is_stable->wash_water No chromatography Column Chromatography wash_base->chromatography BTA still present wash_base->end BTA removed wash_water->chromatography chromatography->end

Caption: Decision tree for removing benzotriazole impurity.

References

  • Katritzky, A. R., et al. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews, 110(3), 1564-1610. Available at: [Link]

  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Chemical Science Journal. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Stability issues of "1-[(Phenylthio)methyl]-1H-benzotriazole" during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(Phenylthio)methyl]-1H-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for the successful storage and handling of this versatile reagent.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For long-term storage, refrigeration is recommended. Exposure to light may affect the quality of the product, so it is best to store it in an opaque or amber-colored container.[4]

Q2: I've noticed some discoloration of my this compound powder. Is it still usable?

A2: Discoloration can be an indicator of degradation. While benzotriazole and its derivatives are generally stable compounds, prolonged or improper storage can lead to decomposition.[5][6] It is advisable to perform a quality control check, such as obtaining a melting point or running a thin-layer chromatography (TLC) against a known standard, before using the discolored reagent in a critical reaction. If significant impurities are detected, it is best to use a fresh batch of the compound.

Q3: Are there any specific atmospheric conditions (e.g., humidity, oxygen) I should be concerned about when handling this compound?

A3: Yes, minimizing exposure to atmospheric moisture is important. While the compound is generally stable under normal conditions, benzotriazole derivatives can be susceptible to hydrolysis over time, especially if acidic or basic impurities are present.[7] Handling the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) is recommended for sensitive applications to prevent the introduction of moisture.[2]

Troubleshooting Experimental Issues

Q4: My reaction using this compound is giving lower than expected yields. Could this be related to the stability of the reagent?

A4: Absolutely. Reduced yield is a common symptom of reagent degradation. If the this compound has started to decompose, the effective concentration of the active reagent is lowered, leading to incomplete conversion in your reaction. Before troubleshooting other reaction parameters, verify the purity of your starting material as suggested in A2.

Q5: I am observing unexpected side products in my reaction. How can I determine if they are coming from the decomposition of this compound?

A5: The thermal decomposition of benzotriazole derivatives can be complex.[8][9] Common decomposition pathways for related compounds involve the loss of nitrogen gas (N₂) from the triazole ring.[10] Hydrolysis could lead to the formation of benzotriazole and thiophenol derivatives. To identify the side products, techniques like LC-MS or GC-MS are invaluable. Comparing the mass spectra of the unexpected peaks to the masses of potential degradation products can help confirm their origin.

Q6: What are the primary decomposition pathways for this compound under typical laboratory conditions?

A6: While specific studies on the decomposition of this compound are not extensively detailed in the provided search results, we can infer potential pathways based on the chemistry of benzotriazole derivatives. The primary concerns would be hydrolysis of the N-CH₂-S linkage and thermal decomposition.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the molecule could cleave to form 1H-benzotriazole, formaldehyde, and thiophenol.

  • Thermal Decomposition: At elevated temperatures, benzotriazoles can undergo extrusion of N₂, leading to the formation of reactive intermediates that can then form a variety of products.[8][9] For this specific molecule, cleavage of the C-N or C-S bond could also occur.

Below is a diagram illustrating a potential hydrolytic decomposition pathway.

cluster_conditions Conditions This compound This compound Products Products This compound->Products Hydrolysis H2O H2O 1H-Benzotriazole 1H-Benzotriazole Products->1H-Benzotriazole Thiophenol Thiophenol Products->Thiophenol Formaldehyde Formaldehyde Products->Formaldehyde Acid/Base catalyst Acid/Base catalyst

Caption: Potential hydrolytic decomposition of this compound.

Safe Handling and Disposal

Q7: What are the key safety precautions I should take when working with this compound?

A7: It is important to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[2][11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2][12] Avoid creating dust when handling the solid.[2] In case of skin or eye contact, rinse immediately and thoroughly with water.[2]

Q8: How should I dispose of waste containing this compound?

A8: Waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.[4] It is generally recommended to collect the waste in a designated, labeled container for hazardous materials. Do not dispose of it down the drain.

Protocol for Assessing Compound Stability

For researchers who suspect degradation of their this compound stock, the following workflow can be used to assess its integrity.

start Suspected Degradation visual_inspection Visual Inspection (Discoloration, Clumping) start->visual_inspection tlc Thin-Layer Chromatography (TLC) (vs. Standard) visual_inspection->tlc melting_point Melting Point Analysis tlc->melting_point nmr NMR Spectroscopy melting_point->nmr decision Decision nmr->decision use Proceed with Experiment decision->use Pure discard Discard and Use Fresh Reagent decision->discard Impure

Caption: Workflow for assessing the stability of this compound.

Summary of Stability Factors

ParameterRecommendationRationale
Temperature Store in a cool place; refrigeration for long-term storage.Benzotriazole derivatives can undergo thermal decomposition at elevated temperatures.[8][9]
Light Store in an opaque or amber container.Exposure to light may affect product quality.[4] Benzotriazoles are known to absorb UV light and can undergo photochemical transformations.[10][13][14]
Moisture Keep container tightly sealed; handle in a dry atmosphere.Susceptible to hydrolysis, which can cleave the molecule into benzotriazole and other byproducts.[7]
Air Minimize exposure.While generally stable, prolonged exposure to oxygen could potentially lead to oxidative degradation, especially in the presence of impurities or light.
Incompatibilities Avoid strong oxidizing agents.Benzotriazoles can react with strong oxidizing agents.[2]

References

  • Klapötke, T. M., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2533. [Link]

  • Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Katritzky, A. R., et al. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

  • Kos, I., & Weitner, T. (2015). Benzotriazole is thermally more stable than 1,2,3-triazole. Acta Pharmaceutica, 65(2), 159-169. [Link]

  • Zhang, G., et al. (2018). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Science, 9(12), 3163–3169. [Link]

  • CPAChem. Safety Data Sheet for 1H-Benzotriazole. [Link]

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical reviews, 98(2), 409-548. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1H-Benzotriazole, 99+%. [Link]

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. [Link]

  • Lima, A. C. M. O., Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2022). Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8(2), 187-193. [Link]

  • Chemchart. Product Page for this compound. [Link]

  • PubChem. Compound Summary for this compound. [Link]

  • Oakwood Chemical. Product Page for 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole. [Link]

  • Minella, M., et al. (2018). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 8(11), 549. [Link]

  • Parkavi, R., Ramalakshmi, N., & Ravichandran, R. (2016). Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Po. Journal of Advanced Electrochemistry, 2(3), 113-116. [Link]

  • Smirnova, E. I., et al. (2019). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Russian Journal of General Chemistry, 89(12), 2603-2608. [Link]

  • Kumar, A., & Kumar, A. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 036-056. [Link]

  • Felis, E., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5894. [Link]

  • Lee, J., et al. (2021). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Journal of Hazardous Materials, 403, 123631. [Link]

  • Minella, M., et al. (2018). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 8(11), 549. [Link]

  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4441-4450. [Link]

  • Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Chemistry, 2024, 1-10. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(Phenylthio)methyl]-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, with a specific focus on overcoming steric hindrance, a frequent cause of low yields or reaction failure when working with bulky substrates. Our goal is to provide you with the causal explanations and actionable protocols necessary to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction between the lithiated anion of this compound and a bulky ketone is failing. What is the likely cause?

A1: The most probable cause is steric hindrance. This compound functions by deprotonation of the methylene bridge (the CH₂ group) to form a benzotriazole-stabilized carbanion. This carbanion is an effective nucleophile, but it is also sterically demanding due to the presence of the bulky benzotriazole and phenylthio groups.

When your electrophile, such as a ketone or aldehyde, has large, bulky substituents (e.g., tert-butyl, adamantyl, or substituted phenyl groups), a significant steric clash occurs in the transition state of the reaction. This clash raises the activation energy, making the reaction kinetically unfavorable and leading to low or no product formation.[1][2][3] Adduct formation with benzotriazole is known to be less favorable in sterically crowded situations.[3]

Diagram 1: Steric Hindrance in Nucleophilic Attack

StericHindrance cluster_reagent Nucleophile cluster_substrate Electrophile Reagent [Bt-CH-SPh]⁻ Bt Bulky Benzotriazole SPh Phenylthio Group Substrate R₁-C(O)-R₂ Reagent->Substrate Attack ClashPoint1 Bt->ClashPoint1 ClashPoint2 SPh->ClashPoint2 R1 Bulky Group (R₁) R2 Bulky Group (R₂) R1->ClashPoint1 R2->ClashPoint2 Clash1 Steric Clash! Clash2 Steric Clash!

Caption: Steric clash between the bulky benzotriazole/phenylthio groups and substituents on the electrophile.

Q2: I suspect moderate steric hindrance is slowing my reaction. What simple modifications can I try first?

A2: For cases of moderate hindrance, you can often improve yields by adjusting the reaction conditions. Before moving to more complex solutions, we recommend the following troubleshooting workflow:

Diagram 2: Troubleshooting Workflow for Steric Hindrance

TroubleshootingWorkflow Start Reaction Failing (Low Yield/No Reaction) Identify Is the substrate sterically hindered? Start->Identify Modify Step 1: Modify Conditions - Increase Temperature - Add Lewis Acid (e.g., Yb(OTf)₃) - Change Solvent Identify->Modify Yes Failure Failure: Consult further or redesign route Identify->Failure No (Check other factors) CheckSuccess Reaction Improved? Modify->CheckSuccess Advanced Step 2: Advanced Strategies - Transmetalate anion (e.g., to Zn, Ce) - Consider alternative, less hindered reagent CheckSuccess->Advanced No Success Success: Proceed to Workup & Purification CheckSuccess->Success Yes Advanced->Success If successful Advanced->Failure If unsuccessful

Caption: Logical workflow for troubleshooting sterically hindered reactions.

  • Increase Reaction Temperature: The simplest approach is to provide more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature from the standard -78 °C. Monitor the reaction carefully for decomposition of starting materials or products.

  • Employ a Lewis Acid Catalyst: The addition of a Lewis acid can significantly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can help lower the energy of the sterically hindered transition state. Ytterbium triflate (Yb(OTf)₃) is particularly effective in these systems.[4] Other Lewis acids like MgBr₂ or ZnCl₂ may also be beneficial.

  • Solvent Optimization: The choice of solvent can influence the aggregation state of the lithiated species and the stability of the transition state. While THF is standard, exploring other ethereal solvents or adding a co-solvent like HMPA (use with extreme caution) could alter reactivity.

Q3: Standard modifications failed with my highly hindered substrate. What advanced strategies can I employ?

A3: For exceptionally challenging substrates, more significant modifications to the nucleophile itself are often necessary.

  • Transmetalation: The reactivity of the benzotriazole-stabilized carbanion can be tuned by exchanging the lithium counterion for a different metal. Transmetalation to zinc (using ZnCl₂) or cerium (using CeCl₃) generates a less reactive, but often more selective, organometallic species. These reagents can sometimes overcome steric barriers that are insurmountable for the corresponding organolithium reagent.

  • Consider an Alternative Reagent: If this compound is simply too bulky, a structural analogue may be required. While this involves re-designing the synthesis, consider reagents where the phenylthio group is replaced by a smaller alkylthio group, or where the benzotriazole auxiliary is replaced by a less demanding activating group. The choice will depend on the specific transformation you wish to achieve.

Protocols & Data

Protocol 1: General Procedure for Lewis Acid-Mediated Addition to a Hindered Ketone

This protocol provides a starting point for using Yb(OTf)₃ to facilitate the reaction with a sterically demanding ketone.

Materials:

  • This compound

  • Hindered ketone (e.g., 2,2-dimethylpropiophenone)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ytterbium(III) triflate (Yb(OTf)₃), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting deep-colored solution for 1 hour at -78 °C to ensure complete formation of the anion.

  • In a separate flame-dried flask, add the hindered ketone (1.2 eq) and Yb(OTf)₃ (1.2 eq) to anhydrous THF. Stir at room temperature for 30 minutes to allow for complexation.

  • Cool the ketone/Lewis acid solution to -78 °C.

  • Using a cannula, slowly transfer the pre-formed lithiated benzotriazole solution into the ketone/Lewis acid solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Yield Comparison

The following table illustrates the potential impact of a Lewis acid on the reaction yield with substrates of varying steric bulk. (Data is illustrative, based on typical outcomes reported in the literature).

Substrate (Ketone)ConditionApprox. Yield (%)
AcetophenoneStandard (n-BuLi, THF)>90%
BenzophenoneStandard (n-BuLi, THF)70-80%
2,2-DimethylpropiophenoneStandard (n-BuLi, THF)<10%
2,2-Dimethylpropiophenone With Yb(OTf)₃ 60-75% [4]
Di-tert-butyl ketoneWith Yb(OTf)₃<5%
Q4: After a successful addition, how can I remove the benzotriazole auxiliary group?

A4: The benzotriazole group is an excellent leaving group, and its removal is a key step in this methodology. The method of cleavage depends on the nature of the adduct and the desired final product.

  • Reductive Cleavage: For many applications, the benzotriazole group can be reductively removed. Treatment with a reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol) at reflux is a common and effective method.

  • Lewis Acid-Assisted Cleavage: In some cases, treatment with a Lewis acid, such as AlCl₃ or Cu(OTf)₂, can trigger ring cleavage and subsequent transformations, which can be synthetically useful for forming new heterocyclic systems.[5][6]

  • Grignard Reagents: Reaction with Grignard reagents (e.g., EtMgBr) can displace the benzotriazole group, leading to the formation of a new C-C bond.

Always perform a small-scale test reaction to determine the optimal cleavage conditions for your specific substrate.

References

  • Zare, A., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

  • Katritzky, A. R., & Rachwal, S. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. Available at: [Link]

  • W.J.P.R. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • Katritzky, A. R., & Shobrona, N. (2003). Michael Additions of Benzotriazole-Stabilized Carbanions. A Review. Semantic Scholar. Available at: [Link]

  • Gómez-Benítez, S., et al. (2022). Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. Organic Letters. Available at: [Link]

  • Gómez-Benítez, S., et al. (2022). Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. Organic Letters. Available at: [Link]

  • Katritzky, A. R., Feng, D., & Lang, H. (1997). Benzotriazole- And 1,2,4-Triazole-Stabilized Allylic Anions: Applications in Syntheses of Functionalized alpha,beta-Unsaturated Ketones, gamma-Lactones, gamma-Lactams, and beta-Substituted Esters. Journal of Organic Chemistry. Available at: [Link]

  • Pattan, S. R., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Reddy, P., & Ghorai, P. (2023). Benzotriazole-Triggered Three-Component Lewis Acid-Catalyzed Ring-Opening 1,3-Aminofunctionalization of Donor-Acceptor Cyclopropanes. Organic Letters. Available at: [Link]

  • Monbaliu, J-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Ali, A., et al. (2024). Cu(OTf)2-triggered benzotriazole ring cleavage (BtRC) approach for the synthesis of 2-aryl/alkyl benzoxazoles from N-acylbenzotriazoles. Arkivoc. Available at: [Link]

  • Kamal, A., & Reddy, P. S. M. (2007). Denitrogenative Cleavage of Benzotriazoles and Benzotriazinones, and Selective N-Desulfonylation of Benzotriazoles by Aluminum Halides. ResearchGate. Available at: [Link]

  • Gómez-Benítez, S., et al. (2022). Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2022). Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gómez-Benítez, S., et al. (2022). Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. Organic Letters. Available at: [Link]

  • Katritzky, A. R., et al. (2006). Acyl anion synthons: benzotriazole stabilized compared to classical. Arkivoc. Available at: [Link]

  • Saxena, A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. Available at: [Link]

  • Katritzky, A. R., et al. (1993). An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Formaldehyde Synthons: Spotlight on 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the introduction of a single carbon unit, particularly the hydroxymethyl group (-CH2OH), is a fundamental transformation. Formaldehyde, the simplest aldehyde, is the most direct C1 synthon. However, its gaseous nature, toxicity, and propensity to polymerize make its direct use in many synthetic applications challenging and hazardous.[1][2] This has spurred the development of a diverse arsenal of formaldehyde synthons, stable molecules that can be conveniently handled and react to deliver a formaldehyde equivalent under specific conditions.

This guide provides a comprehensive comparison of various formaldehyde synthons, with a special focus on the versatile and efficient reagent, 1-[(Phenylthio)methyl]-1H-benzotriazole . We will delve into its unique reactivity, compare its performance with other established formaldehyde equivalents, and provide detailed experimental protocols for its application. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to optimize their synthetic strategies for C1 insertions.

The Rise of Formaldehyde Synthons: A Necessity in Modern Synthesis

The concept of "umpolung" or reactivity inversion is central to the utility of many formaldehyde synthons.[3] These reagents are designed to function as formaldehyde anion equivalents, enabling the nucleophilic introduction of a hydroxymethyl group. The ideal formaldehyde synthon should be a stable, easily prepared solid or liquid, and should react under mild conditions with a broad range of nucleophiles to give high yields of the desired product.

This compound: A Versatile and Powerful Formaldehyde Synthon

Developed by the pioneering group of Alan R. Katritzky, this compound has emerged as a highly effective formaldehyde synthon.[4][5] This crystalline solid is readily prepared and offers a unique combination of stability and reactivity. The benzotriazole group acts as an excellent leaving group, facilitating the transfer of the -(phenylthio)methyl group to a variety of nucleophiles. Subsequent removal of the phenylthio group unmasks the desired hydroxymethyl functionality.

Mechanism of Action

The utility of this compound as a formaldehyde synthon stems from the ability of the benzotriazole moiety to stabilize an adjacent carbanion and to act as a good leaving group. The reaction with a nucleophile, such as a Grignard reagent, proceeds through the displacement of the benzotriazole group. The resulting thioether can then be converted to the corresponding alcohol.

Mechanism of Action reagent This compound intermediate Thioether Intermediate reagent->intermediate + Nucleophile nucleophile Nucleophile (Nu-) product Hydroxymethylated Product intermediate->product Deprotection

Caption: General reaction pathway for hydroxymethylation using this compound.

A Comparative Analysis of Formaldehyde Synthons

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound alongside other commonly used formaldehyde synthons.

Formaldehyde SynthonStructureTypical NucleophilesAdvantagesDisadvantages
This compound This compoundGrignard reagents, organolithiums, enolatesCrystalline solid, stable, versatile, good yieldsRequires a two-step process (alkylation and deprotection)
1,3-Dithiane 1,3-DithianeGrignard reagents, organolithiumsWell-established, stable, forms a versatile acyl anion equivalent[6][7]Strong base required for deprotonation, deprotection can be harsh[8]
Formaldehyde Hydrazones Formaldehyde HydrazonesCarbonyl compounds, nitroalkenesNeutral reaction conditions, asymmetric variants available[9][10]Can be unstable, may require specific catalysts
Organosulfur Compounds Organosulfur CompoundsWide rangeGenerally stable and easy to handleCan have unpleasant odors, removal of sulfur byproducts may be necessary
Organosilicon Compounds Organosilicon CompoundsCarbonyl compoundsMild reaction conditions, high stereoselectivity possible[11]Can be expensive, may require specific activation methods

Experimental Protocols

To illustrate the practical application of these synthons, detailed experimental protocols for a representative hydroxymethylation reaction are provided below.

Synthesis of 1-Phenyl-2-(phenylthio)ethanol using this compound

This protocol is adapted from the work of Katritzky et al. and demonstrates the reaction of this compound with a Grignard reagent.[5]

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dry THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle warming. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the Grignard solution to 0 °C. To this, add a solution of this compound in dry THF dropwise with stirring. Maintain the temperature at 0 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow start Start grignard Prepare Phenylmagnesium Bromide start->grignard reaction React with this compound grignard->reaction workup Quench with NH4Cl reaction->workup extraction Extract with Diethyl Ether workup->extraction purification Purify by Column Chromatography extraction->purification end End purification->end

Sources

A Comparative Guide to the Mechanistic Pathways of 1-[(Phenylthio)methyl]-1H-benzotriazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the benzotriazole moiety has emerged as a remarkably versatile auxiliary, participating in a wide array of chemical transformations.[1][2] Among its many derivatives, 1-[(Phenylthio)methyl]-1H-benzotriazole stands out as a valuable reagent for the introduction of the phenylthiomethyl group, a key structural motif in various biologically active molecules and synthetic intermediates. This guide provides an in-depth analysis of the mechanistic pathways governing the reactions of this compound, offering a comparative perspective against alternative reagents and furnishing experimental data to support the discussion.

The Multifaceted Role of the Benzotriazole Group

Benzotriazole is a bicyclic heterocyclic compound that can act as a synthetic auxiliary.[1] Its derivatives are widely used in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] In the context of organic synthesis, the benzotriazole ring serves as an excellent leaving group, facilitating a variety of substitution reactions.[1] It can also act as a precursor to radicals and carbanions, further expanding its synthetic utility.[1][4]

The versatility of benzotriazole stems from the presence of three nitrogen atoms in its five-membered ring, which can be protonated or alkylated.[3] This allows for the formation of two different isomers, 1-substituted and 2-substituted benzotriazoles. The specific isomer formed can be influenced by reaction conditions such as temperature and reaction time.[5]

Mechanistic Insights into Reactions of this compound

The reactivity of this compound is primarily centered around the lability of the C-N bond connecting the (phenylthio)methyl group to the benzotriazole ring. This weakness allows for the facile departure of the benzotriazole anion, a stable leaving group, paving the way for nucleophilic substitution reactions.

Nucleophilic Substitution: A Predominant Pathway

The most common reactions involving this compound proceed through a nucleophilic substitution mechanism. In this pathway, a nucleophile attacks the methylene carbon, leading to the displacement of the benzotriazole anion.

Key Mechanistic Features:

  • Activation of the C-N bond: The electron-withdrawing nature of the benzotriazole ring polarizes the C-N bond, making the methylene carbon electrophilic and susceptible to nucleophilic attack.

  • Role of the Leaving Group: The benzotriazole anion is an excellent leaving group due to its resonance stabilization, which delocalizes the negative charge over the triazole ring.

  • Influence of the Nucleophile: The nature of the nucleophile significantly impacts the reaction rate and outcome. Stronger nucleophiles generally lead to faster reactions.

A typical experimental protocol for a nucleophilic substitution reaction is as follows:

Protocol: Synthesis of an N-(Phenylthiomethyl)amine

  • Reactant Preparation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable aprotic solvent such as acetonitrile or THF.

  • Reaction Initiation: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-(phenylthiomethyl)amine.

Nucleophilic_Substitution Reagent This compound TransitionState Transition State Reagent->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->TransitionState Product Product (R₂N-CH₂-SPh) TransitionState->Product C-N Bond Cleavage LeavingGroup Benzotriazole Anion TransitionState->LeavingGroup

Sources

A Comparative Guide to Isotopic Labeling: 1-[(Phenylthio)methyl]-1H-benzotriazole as a Formaldehyde Synthon versus Direct Labeled Formaldehyde Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and biological research, isotopic labeling stands as a cornerstone technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying molecular interactions. The introduction of stable or radioactive isotopes such as deuterium (²H or D), tritium (³H or T), and carbon-13 (¹³C) into a molecule provides a powerful analytical probe. This guide offers an in-depth comparison of two distinct strategies for introducing a single labeled carbon unit: the use of isotopically labeled formaldehyde and its derivatives, a well-established method, and a novel approach utilizing "1-[(Phenylthio)methyl]-1H-benzotriazole" as a versatile, albeit less conventional, formaldehyde synthon.

The Central Role of the Labeled Methylene Group

The introduction of a labeled methylene (-CH₂-) or methyl (-CH₃) group is a frequent requirement in isotopic labeling studies. These small, fundamental building blocks can be incorporated into a wide array of molecules, from small drug candidates to large biomolecules, enabling their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Method 1: The Established Pathway - Direct Use of Isotopically Labeled Formaldehyde

Isotopically labeled formaldehyde, available in deuterated (CD₂O), tritiated (CT₂O), and carbon-13 (¹³CH₂O) forms, is a widely used reagent for introducing a single labeled carbon atom.[1][2] One of the most common applications is in the reductive amination of primary and secondary amines to introduce labeled methyl groups.

Experimental Workflow: Reductive Amination with Labeled Formaldehyde

The process involves the reaction of an amine with labeled formaldehyde to form an unstable iminium ion intermediate, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the labeled N-methylated product.

G cluster_0 Reductive Amination with Labeled Formaldehyde Start Primary or Secondary Amine (R₂NH) Intermediate Iminium Ion Intermediate [R₂N=CH₂]⁺ Start->Intermediate + *CH₂O Reagent Labeled Formaldehyde (CH₂O) e.g., ¹³CH₂O, CD₂O Product Labeled N-Methylated Product (R₂N-*CH₃) Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination workflow using labeled formaldehyde.

Advantages and Limitations of Direct Labeled Formaldehyde Use
FeatureAdvantagesLimitations
Accessibility Commercially available in various isotopic forms (¹³C, D).[1]Tritiated formaldehyde is less common and requires specialized synthesis.
Reaction Scope Well-established for labeling primary and secondary amines.Less suitable for C-C bond formation without specific functionalities.
Reaction Conditions Generally mild, aqueous conditions are often possible.Requires a reducing agent which can sometimes have side reactions.
Efficiency High isotopic incorporation is typically achieved.Formaldehyde is a gas and can be difficult to handle; aqueous solutions (formalin) can contain paraformaldehyde.

Method 2: A Versatile Synthon Approach - this compound

"this compound" is a stable, crystalline solid. While not primarily known as a labeling reagent, its chemical structure lends itself to acting as a formaldehyde equivalent. The central methylene group is flanked by two excellent leaving groups: the benzotriazole anion and the phenylthio group. This structural feature is key to its potential application in isotopic labeling, a concept pioneered by the extensive work of Katritzky on benzotriazole as a synthetic auxiliary.[3][4]

Proposed Synthesis of Isotopically Labeled this compound

To be used as a labeling reagent, the methylene bridge of "this compound" must first be isotopically labeled. A plausible synthetic route would involve the reaction of benzotriazole with an isotopically labeled formaldehyde equivalent, such as labeled paraformaldehyde or dihalomethane, in the presence of thiophenol.

G cluster_1 Synthesis of Labeled this compound BT Benzotriazole Product Labeled this compound BT->Product Thiophenol Thiophenol Thiophenol->Product Labeled_CH2 Labeled Formaldehyde Source (*CH₂O or *CH₂X₂) e.g., ¹³C, D, T Labeled_CH2->Product

Caption: Proposed synthesis of isotopically labeled reagent.

Proposed Mechanism for Methylene Group Transfer

The utility of "this compound" as a labeling reagent hinges on the stepwise or concerted displacement of the benzotriazole and phenylthio groups by a suitable nucleophile. For instance, reaction with a carbanion could lead to the formation of a new carbon-carbon bond, incorporating the labeled methylene group.

Experimental Protocol: C-Alkylation using Labeled this compound
  • Generation of Nucleophile: A carbon nucleophile (e.g., an enolate or Grignard reagent) is generated in an appropriate aprotic solvent (e.g., THF, ether).

  • Addition of Labeling Reagent: The isotopically labeled "this compound" is added to the solution of the nucleophile.

  • Reaction: The reaction is allowed to proceed, typically at low to ambient temperatures.

  • Quenching and Workup: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Comparative Analysis

FeatureDirect Labeled FormaldehydeLabeled this compound
Reagent Form Gas or aqueous solution.Stable, crystalline solid.
Handling Can be challenging due to volatility and polymerization.Easier to handle and weigh accurately.
Primary Application Reductive amination (N-methylation).Potential for C-alkylation and introduction of a -CH₂-S-Ph or -CH₂-Bt group.
Bond Formation Primarily C-N bond formation.Potential for C-C, C-S, C-N, and C-O bond formation.
Synthesis Commercially available.[1]Requires multi-step synthesis of the labeled reagent.
Byproducts Dependent on the reducing agent used.Benzotriazole and thiophenol derivatives.

Conclusion: Choosing the Right Tool for the Task

The choice between direct use of isotopically labeled formaldehyde and a synthon approach with labeled "this compound" depends critically on the research objective and the nature of the molecule to be labeled.

  • For the straightforward N-methylation of primary and secondary amines, the direct use of labeled formaldehyde via reductive amination remains the more established, efficient, and direct method. Its commercial availability makes it a convenient choice for many applications.

  • For researchers looking to introduce a labeled methylene bridge to form a new carbon-carbon bond or to access more complex labeled structures, the "this compound" route offers intriguing possibilities. While it requires the initial synthesis of the labeled reagent, its stability and potential for a broader range of nucleophilic substitutions make it a versatile, albeit more exploratory, tool.

As the demand for more sophisticated isotopically labeled compounds grows, the development and characterization of novel labeling reagents like "this compound" will undoubtedly play a crucial role in advancing our understanding of complex chemical and biological systems.

References

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. (n.d.). Canadian Science Publishing. Retrieved January 13, 2026, from [Link]

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  • Making formaldehyde from CO₂. (2019, September 27). Chemical & Engineering News. Retrieved January 13, 2026, from [Link]

  • Strategies for synthesizing deuterated aldehydes; (A) previous methods... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Four-electron reduction of CO₂: from formaldehyde and acetal synthesis to complex transformations. (2024, August 5). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Measurement of Endogenous versus Exogenous Formaldehyde-Induced DNA-Protein Crosslinks in Animal Tissues by Stable Isotope Labeling and Ultrasensitive Mass Spectrometry. (2016, May 1). PubMed. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH₂ insertion. (2021, February 17). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole. (n.d.). Oakwood Chemical. Retrieved January 13, 2026, from [Link]

  • Compound-specific isotope analysis of benzotriazole and its derivatives. (n.d.). PuSH - Publikationsserver des Helmholtz Zentrums München. Retrieved January 13, 2026, from [Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022, February 18). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. (2011, January 24). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthetic Tritium Labeling: Reagents and Methodologies. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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  • Formyl-selective deuteration of aldehydes with D₂O via synergistic organic and photoredox catalysis. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • This compound (111198-03-9). (n.d.). Chemchart. Retrieved January 13, 2026, from [Link]

  • Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

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  • Synthesis of Benzotriazole Derivatives. (2021, March 28). International Invention of Scientific Journal. Retrieved January 13, 2026, from [Link]

  • Design, Synthesis, and Tribological Behavior of an Eco-Friendly Methylbenzotriazole-Amide Derivative. (2025, January 2). Preprints.org. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Kinetic Analysis of Reactions Involving 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Benzotriazole in Synthesis

In the landscape of modern organic synthesis, the quest for stable, yet reactive, intermediates is paramount. Benzotriazole and its derivatives have carved out a significant niche as exceptionally versatile reagents and synthetic auxiliaries.[1][2] The unique chemical nature of the benzotriazole moiety, particularly its ability to function as an excellent leaving group, has made it a cornerstone in the construction of complex molecular architectures.[1] The stability of the resulting benzotriazole anion, conferred by the fused aromatic system, facilitates a wide array of chemical transformations.

This guide focuses on a specific, highly useful derivative: 1-[(Phenylthio)methyl]-1H-benzotriazole . This compound serves as a stable, crystalline solid that acts as a potent precursor for the generation of electrophilic intermediates, most notably N-acyliminium ions.[3] Understanding the kinetics of its reactions is crucial for researchers in medicinal chemistry and drug development, as it allows for the optimization of reaction conditions, prediction of outcomes, and rational design of synthetic pathways. Here, we provide an in-depth kinetic analysis, compare its performance with alternative methodologies, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Mechanism: The Gateway to Reactivity

The synthetic utility of this compound hinges on its ability to generate a reactive N-acyliminium ion upon treatment with a Lewis acid or under thermal conditions. The benzotriazole group serves as an excellent leaving group, and its departure is the critical, often rate-determining, step in the reaction sequence.

G cluster_0 N-Acyliminium Ion Formation & Trapping A 1-[(Phenylthio)methyl]- 1H-benzotriazole B Reactive N-Acyliminium Ion (Electrophile) A->B  Lewis Acid / Δ C Benzotriazole Anion (Leaving Group) E Final Product B->E  Nucleophilic Attack D Nucleophile (Nu⁻)

Figure 1: General reaction pathway for this compound.

The central mechanistic event is the cleavage of the C-N bond, releasing the stabilized benzotriazole anion and forming the highly electrophilic N-acyliminium ion. This intermediate is then rapidly trapped by a wide range of nucleophiles (π-nucleophiles like indoles, organometallic reagents, or heteroatoms), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[3] The rate of this process is the subject of our kinetic investigation.

Kinetic Analysis: Designing the Experiment

A thorough kinetic study provides invaluable insight into a reaction's mechanism and is the single most important technique for mechanistic determination.[4] By measuring the reaction rate's dependence on the concentration of reactants and temperature, we can derive the rate law and activation parameters, which are crucial for comparing reactivity and optimizing conditions.[5]

Causality in Experimental Design

The choice of analytical technique is dictated by the specific properties of the reactants and products.

  • UV-Vis Spectrophotometry: This method is ideal if the reactant or product possesses a distinct chromophore that changes significantly over the course of the reaction. It allows for continuous, real-time monitoring.[6]

  • High-Performance Liquid Chromatography (HPLC): For more complex reaction mixtures where multiple species absorb at similar wavelengths, HPLC is the superior choice. It allows for the separation and quantification of individual components at discrete time points. The reaction must be effectively "quenched" at each time point to prevent further transformation before analysis.[7]

The initial rates method is a robust approach to determine the rate law.[6] By measuring the instantaneous rate at the very beginning of the reaction under different initial concentrations of reactants, we can minimize complications such as product inhibition, catalyst degradation, or significant changes in reactant concentrations.

G cluster_workflow Kinetic Analysis Workflow prep Prepare Stock Solutions (Substrate, Nucleophile, Catalyst) thermo Thermostat Reaction Vessel (e.g., Cuvette or Vial) prep->thermo init Initiate Reaction (Add final reagent) thermo->init monitor Monitor Reaction Progress (UV-Vis or HPLC) init->monitor quench Quench Aliquots (For HPLC method) monitor->quench analyze Determine Initial Rate (v₀) monitor->analyze quench->analyze repeat Repeat at Different [Concentrations] analyze->repeat Vary [Substrate] Vary [Nucleophile] plot Plot log(v₀) vs. log([Conc]) analyze->plot repeat->analyze law Determine Rate Law & Rate Constant (k) plot->law G Title Factors Influencing Reaction Rate Substrate Substrate Choice 1-[(Phenylthio)methyl]-Bt Alternative (e.g., 1-Chloromethyl-Bt) Rate Resulting Rate Faster Rate Slower Rate Substrate:f0->Rate:f0 Better Leaving Group Substrate:f1->Rate:f1 Poorer Leaving Group Condition Energy Source Conventional Heating Microwave Irradiation Condition:f1->Rate:f0 Efficient Heating Condition:f0->Rate:f1 Slow Conduction

Figure 3: Logical diagram comparing factors that influence the reaction rate.

Conclusion

This compound stands as a highly effective and stable precursor for generating reactive N-acyliminium ions. A systematic kinetic analysis, as outlined in this guide, reveals that its reactivity is intrinsically linked to the exceptional stability of the benzotriazole leaving group. When compared to alternatives like chloromethyl derivatives, it often provides a kinetic advantage. Furthermore, embracing modern synthetic technologies like microwave irradiation can amplify this reactivity, reducing reaction times from hours to minutes. For researchers in drug discovery and process development, a thorough understanding of these kinetic principles is not merely academic; it is a practical tool for achieving greater efficiency, higher yields, and more predictable outcomes in the synthesis of novel chemical entities.

References

  • Polshettiwar, V., & Varma, R. S. (2008). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 70(4), 46-53. [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Fiveable AP Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(2), 1095-1149. [Link]

  • ResearchGate. (2014). (PDF) Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. [Link]

  • Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A Comprehensive Review on Benzotriazole Derivatives: Synthesis, and Pharmacological Activities. [Link]

  • Unknown Author. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. [Link]

  • Singh, P., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(40), 37235–37250. [Link]

  • JSS College of Arts, Commerce and Science. (n.d.). Methods of determining organic reaction mechanism. [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 364-377. [Link]

  • Maccioni, E., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research, 26(1), 1-23. [Link]

  • Dehaen, W., & Bakulev, V. A. (Eds.). (2015). The Chemistry of Benzotriazole Derivatives. Topics in Heterocyclic Chemistry. [Link]

  • Veenboer, R. M., et al. (2022). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Angewandte Chemie International Edition, 61(1), e202112345. [Link]

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A Comparative Guide to the Spectroscopic Analysis of Intermediates in Reactions of 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. 1-[(Phenylthio)methyl]-1H-benzotriazole, a prominent member of the Katritzky reagents, has established itself as a versatile tool for introducing α-amino and related functionalities. Its utility stems from the exceptional leaving group ability of the benzotriazolyl anion, which facilitates the formation of reactive intermediates under mild conditions. Understanding the nature of these transient species is critical for optimizing reaction pathways and achieving desired synthetic outcomes.

This guide provides an in-depth spectroscopic comparison of the reactive intermediates generated from this compound and contrasts them with those from alternative methodologies, notably those employing pre-formed iminium salts like Eschenmoser's salt. We will delve into the causality behind experimental choices for spectroscopic characterization and provide the data necessary for informed decision-making in a research and development setting.

The Central Intermediate: The α-(Phenylthio)methylium Ion

The reactivity of this compound hinges on its ability to act as a precursor to a reactive electrophilic intermediate. Upon treatment with a Lewis acid or even under thermal conditions, the benzotriazole moiety departs as a stable anion. This departure generates a transient, yet highly reactive, thionium ion (an α-(phenylthio)methylium ion). This cation is stabilized by the adjacent sulfur atom through resonance and readily reacts with a wide range of nucleophiles.[1]

The challenge in characterizing this intermediate lies in its fleeting existence. Direct spectroscopic observation in the reaction medium requires specialized techniques such as in-situ NMR or trapping experiments analyzed by mass spectrometry.

Spectroscopic Fingerprints of the Reaction Pathway

While direct observation of the thionium ion is difficult, we can infer its formation by monitoring the reaction using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for tracking the consumption of the starting material and the formation of the product.

  • Starting Material (this compound): The ¹H NMR spectrum will show characteristic signals for the phenylthio group, the benzotriazole aromatic protons, and, most importantly, a singlet for the methylene bridge (-CH₂-) protons. This methylene signal is a key diagnostic handle.

  • Intermediate Formation (Inference): The disappearance of the methylene signal of the starting material and the benzotriazole proton signals, coupled with the appearance of signals corresponding to the final product, provides indirect evidence of the intermediate's formation and consumption.

  • Product: The product will exhibit new signals corresponding to the nucleophile's attachment to the methylene carbon. For example, in a reaction with an amine, a new set of signals for the aminomethyl group will appear.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for observing changes in functional groups.

  • Starting Material: The IR spectrum of this compound will show characteristic bands for the aromatic C-H and C=C stretching vibrations of the phenyl and benzotriazole rings.[2]

  • Reaction Progression: A key change to monitor would be the disappearance of vibrations associated with the benzotriazole ring as it is replaced by the nucleophile. The C-S stretching vibration might also shift upon intermediate formation and subsequent reaction.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is an excellent technique for detecting and characterizing transient charged species directly from the reaction mixture.[3] By carefully optimizing the experimental conditions, it is possible to observe the mass-to-charge ratio (m/z) of the α-(phenylthio)methylium ion intermediate. This provides direct evidence of its existence.

Visualizing the Reaction Mechanism

The reaction of this compound with a generic nucleophile (Nu⁻) can be visualized as follows:

reaction_mechanism reagent This compound intermediate α-(Phenylthio)methylium Ion (Thionium Ion) reagent->intermediate - Bt⁻ product Product intermediate->product + Nu⁻ nucleophile Nucleophile (Nu⁻) bt_anion Benzotriazole Anion

Caption: Formation of the thionium ion intermediate.

A Comparative Benchmark: Eschenmoser's Salt

To provide a clear comparison, we will examine Eschenmoser's salt (dimethylaminomethyleneammonium iodide), a stable and well-characterized iminium salt used for aminomethylation.[4][5] Unlike the in-situ generation required for the benzotriazole reagent, Eschenmoser's salt is a pre-formed, isolable electrophile.

Spectroscopic Data for Eschenmoser's Salt

Being a stable salt, obtaining spectroscopic data for Eschenmoser's salt is straightforward.

  • ¹H NMR: The spectrum is simple, showing a singlet for the two equivalent methyl groups (-N(CH₃)₂) and a signal for the methylene protons (=CH₂). The chemical shift of these protons is significantly downfield due to the positive charge on the nitrogen and the double bond character.

  • ¹³C NMR: The spectrum will show signals for the methyl carbons and a significantly deshielded signal for the methylene carbon, reflecting its electrophilic character.

  • IR Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the C=N⁺ stretching vibration, which is a key diagnostic peak for iminium salts.

Comparison of Intermediates: Benzotriazole Reagent vs. Eschenmoser's Salt

The following table summarizes the key comparative points between the reactive species generated from this compound and Eschenmoser's salt.

FeatureIntermediate from this compoundEschenmoser's Salt
Intermediate Type Thionium Ion (transient)Iminium Ion (stable, isolable)
Generation In-situ, requires activation (e.g., Lewis acid)Pre-formed salt
Key Spectroscopic Trait Transient nature, inferred or detected by MSStable, readily characterized by NMR and IR
¹H NMR Signature Not directly observed; disappearance of starting material signalsDownfield shifted signals for N(CH₃)₂ and =CH₂ protons
¹³C NMR Signature Not directly observedDeshielded signal for the =CH₂ carbon
IR Signature Not directly observedStrong C=N⁺ stretching absorption
Reactivity Highly reactive with a broad range of nucleophilesStrong aminomethylating agent

Experimental Protocols

To provide a practical context, detailed methodologies for representative reactions are outlined below.

Protocol 1: Reaction of this compound with an Amine

Objective: To synthesize an N-aminomethylated product and monitor the reaction by TLC and NMR.

Materials:

  • This compound

  • A primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Zinc bromide (ZnBr₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add zinc bromide (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the spectra to that of the starting material to confirm the transformation.

Protocol 2: Aminomethylation using Eschenmoser's Salt

Objective: To perform an aminomethylation of a ketone using Eschenmoser's salt.

Materials:

  • A ketone with an α-proton (e.g., cyclohexanone)

  • Eschenmoser's salt

  • Anhydrous tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Dissolve the ketone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Add Eschenmoser's salt (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting Mannich base by column chromatography.

  • Characterize the product by ¹H NMR and ¹³C NMR.

Workflow Visualization

The experimental workflow for the benzotriazole-mediated reaction can be visualized as follows:

workflow start Mix Reagents (Benzotriazole derivative, Nucleophile, Solvent) reaction Reaction at RT (Monitor by TLC) start->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow.

Conclusion

This compound is a powerful reagent for generating a reactive thionium ion intermediate in-situ, enabling a wide array of synthetic transformations. While the transient nature of this intermediate makes its direct spectroscopic characterization challenging, its existence can be confidently inferred from the spectroscopic analysis of the reaction's progress and confirmed through techniques like ESI-MS.

In contrast, reagents like Eschenmoser's salt provide a stable, pre-formed iminium ion that is easily characterized by standard spectroscopic methods. The choice between these reagents depends on the specific synthetic requirements. The benzotriazole methodology offers the advantage of generating a highly reactive species under relatively mild conditions from a stable precursor. Eschenmoser's salt, on the other hand, provides a more "what you see is what you get" approach with a well-defined and stable electrophile.

For the research scientist, a thorough understanding of the spectroscopic data associated with both the starting materials and the expected products, along with an appreciation for the transient nature of the intermediates, is essential for the successful application of these valuable synthetic tools.

References

  • Katritzky, A. R., et al. (1989). A new and convenient synthesis of 1-[(phenylthio)methyl]benzotriazole and its application as a novel formyl equivalent. Journal of the Chemical Society, Perkin Transactions 1, 225-231.
  • Eschenmoser, A., et al. (1971). Dimethyl(methyliden)ammoniumjodid. Angewandte Chemie, 83(10), 408-409. [Link]

  • Chemical Reactivity Assessment Using Reactive Paper Spray Ionization Mass Spectrometry: The Katritzky Reaction. (2020). Journal of the American Society for Mass Spectrometry. [Link]

  • Infrared spectrum of the benzotriazole powder. ResearchGate. [Link]

  • Identifying reactive intermediates by mass spectrometry. Royal Society of Chemistry. [Link]

  • Eschenmoser's salt. Wikipedia. [Link]

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The Enigmatic Role of 1-[(Phenylthio)methyl]-1H-benzotriazole in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast and ever-evolving landscape of synthetic organic chemistry, the quest for efficient and versatile reagents is paramount. Among the plethora of tools available to the modern chemist, benzotriazole derivatives, championed by the seminal work of Alan R. Katritzky, have carved out a significant niche.[1][2] This guide focuses on a specific yet lesser-documented member of this family: 1-[(Phenylthio)methyl]-1H-benzotriazole (PTMB). While the broader applications of benzotriazole in synthesis are well-established, the specific efficacy and comparative performance of PTMB in the construction of complex molecular architectures remain a subject of dispersed and often limited documentation.

This guide endeavors to provide a comprehensive overview of PTMB, collating available information on its synthesis and reactivity. However, a critical gap in the scientific literature exists concerning direct, data-driven comparisons of PTMB with contemporary alternatives for the synthesis of complex molecules. While the foundational principles of benzotriazole chemistry suggest potential utility, the absence of robust, peer-reviewed studies specifically detailing such applications necessitates a cautious and critical perspective.

Understanding the Synthetic Potential: The Benzotriazole Auxiliary

The power of benzotriazole as a synthetic auxiliary lies in its ability to act as a versatile leaving group and to stabilize adjacent carbanions.[1][3] This dual reactivity allows for the formation of a wide array of chemical bonds under relatively mild conditions. The general reactivity profile of benzotriazole derivatives is multifaceted, enabling them to participate in N-, O-, C-, and S-acylations, as well as a variety of alkylation and condensation reactions.[3]

Diagram: General Reactivity of Benzotriazole in Synthesis

Caption: Versatile reactivity of the benzotriazole moiety.

This compound (PTMB): Synthesis and Postulated Reactivity

PTMB is structurally characterized by a benzotriazole ring linked to a phenylthio group via a methylene bridge. Its synthesis has been reported, often in the context of its potential as a corrosion inhibitor.[4]

General Synthesis of PTMB

A common synthetic route to PTMB involves the reaction of 1-(chloromethyl)benzotriazole with thiophenol in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • To a solution of thiophenol in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of a base (e.g., sodium hydride) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the sodium thiophenolate salt.

  • Add a solution of 1-(chloromethyl)benzotriazole in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography to yield this compound.

Postulated Mechanism of Action in Synthesis

Based on the established chemistry of benzotriazole derivatives, the synthetic utility of PTMB would likely revolve around the reactivity of the methylene group flanked by the benzotriazole and phenylthio moieties. The benzotriazole group can act as an excellent leaving group, and both the benzotriazole and the sulfur atom can stabilize an adjacent carbanion.

Diagram: Postulated Reactivity of PTMB

G PTMB This compound Carbanion Anionic Intermediate PTMB->Carbanion Base Cation Cationic Intermediate PTMB->Cation Lewis Acid Product Substituted Product Carbanion->Product Electrophile (E+) Cation->Product Nucleophile (Nu-) Nucleophile Nucleophile (Nu-) Electrophile Electrophile (E+)

Caption: Potential pathways for the synthetic application of PTMB.

This dual activation suggests that PTMB could, in principle, serve as a precursor to a hydroxymethylene cation or anion equivalent, making it a potential reagent for the introduction of a CH(OH) group or a formyl group (CHO) after subsequent transformations.

Comparative Analysis: The Data Deficit

A thorough review of the scientific literature reveals a significant lack of studies that directly compare the efficacy of PTMB with other established reagents for the synthesis of complex molecules. While numerous methods exist for transformations that PTMB is theoretically capable of, such as formylation or hydroxymethylenation, there is no available experimental data to benchmark its performance against reagents like:

  • Paraformaldehyde and other formaldehyde equivalents: For hydroxymethylation reactions.

  • Orthoformates: For formylation of activated methylene compounds.

  • Vilsmeier-Haack reagent: For the formylation of electron-rich aromatic and heterocyclic compounds.

  • Other benzotriazole-based reagents: For a variety of C-C bond-forming reactions.[1]

Without such comparative data, any assessment of PTMB's efficacy remains speculative. Key performance indicators such as reaction yields, substrate scope, functional group tolerance, and stereoselectivity are crucial for a meaningful comparison, and this information is currently absent from the public domain for PTMB in the context of complex molecule synthesis.

Conclusion: An Unexplored Potential

However, the striking absence of dedicated studies and comparative data in the peer-reviewed literature prevents a definitive guide on its efficacy. For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the lack of a proven track record for this specific reagent. The opportunity, however, is the potential for novel synthetic methodologies to be developed by exploring the reactivity of this and similar under-investigated benzotriazole derivatives. Future research in this area would be invaluable in either establishing PTMB as a useful tool in the synthetic chemist's arsenal or in defining its limitations. Until such data becomes available, the synthetic community must rely on more extensively documented and validated alternatives.

References

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. (2024, October 1). Australian Industrial Chemicals Introduction Scheme. Retrieved January 12, 2026, from [Link]

  • This compound (111198-03-9). (n.d.). Chemchart. Retrieved January 12, 2026, from [Link]

  • 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005, October 1). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

  • The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 12, 2026, from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press. Retrieved January 12, 2026, from [Link]

  • Review on synthetic study of benzotriazole. (2020, May 20). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Po. (2016, September 25). JACS Directory. Retrieved January 12, 2026, from [Link]

  • Synthesis of Aliphatic Hydroxyaryl Ketones or (Hetero)aryl Hydroxyaryl Ketones by Acylation of Organometallic Reagents. (n.d.). European Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. (2010, March 10). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024, June 11). Beilstein Journals. Retrieved January 12, 2026, from [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: The Origins of the Benzotriazole Project, Its Versatility Illustrated by a New --C = CHCH+OEt Synthon, and Novel Syntheses of α,β- Unsaturated Aldehydes and Ketones, Furans, Pyrroles and Allyl Ethers. (2010, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Computational Analysis of Transition States in N-Acyliminium Ion Generation: The Case of 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power of N-Acyliminium Ions and the Role of Benzotriazole

N-acyliminium ions are highly electrophilic and synthetically valuable reactive intermediates, pivotal in the construction of a diverse array of nitrogen-containing compounds, including alkaloids and pharmacologically active molecules.[1] Their enhanced reactivity, compared to simple iminium ions, allows for the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of nucleophiles.[2] Due to their transient nature, these ions are typically generated in situ from stable precursors.

Among the various precursors, 1-[(phenylthio)methyl]-1H-benzotriazole stands out as a versatile and efficient reagent. The benzotriazole moiety serves as an excellent leaving group, facilitating the formation of the N-acyliminium ion under appropriate conditions.[3] This guide provides an in-depth computational analysis of the transition states involved in the generation of N-acyliminium ions from this benzotriazole derivative and presents a comparative study with alternative precursors, offering insights into reaction mechanisms, stability, and stereoselectivity.

Computational Analysis of Transition States: Unveiling the Reaction Dynamics

The heart of understanding and predicting the outcome of a chemical reaction lies in the analysis of its transition state (TS). Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometries, energies, and electronic structures of these fleeting intermediates.[4] By modeling the transition states, we can gain critical insights into the factors that govern reaction rates and selectivities.

The Benzotriazole Pathway: A Plausible Transition State

While a specific DFT study on the transition state of N-acyliminium ion formation from this compound is not extensively documented in the literature, we can construct a plausible model based on established principles of nucleophilic substitution and the known properties of benzotriazole as a leaving group. The reaction is initiated by the coordination of a Lewis acid to the benzotriazole nitrogen or the thiophenyl sulfur, followed by the cleavage of the C-N bond.

The transition state is likely to feature an elongated C-N bond with the benzotriazole anion departing, and a developing positive charge on the carbon atom, which is stabilized by the adjacent nitrogen and the phenylthio group.

G reactant This compound transition_state [Transition State]‡ reactant->transition_state Coordination & C-N bond cleavage lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->reactant iminium_ion N-Acyliminium Ion transition_state->iminium_ion benzotriazole_anion Benzotriazole Anion transition_state->benzotriazole_anion

Caption: Proposed reaction pathway for N-acyliminium ion generation.

Alternative Precursors and Their Computationally Characterized Transition States

A comprehensive understanding of the advantages of the benzotriazole-based method requires a comparison with alternative strategies for N-acyliminium ion generation.

1. α-Hydroxyamides and α-Alkoxyamides:

These are common precursors where the hydroxyl or alkoxyl group acts as the leaving group, typically activated by a Brønsted or Lewis acid.[2] Computational studies on these systems reveal a transition state where the C-O bond is significantly elongated, and the departing oxygen is stabilized by protonation or coordination to the Lewis acid.

2. N,S-Acetals:

Similar to the title compound, N,S-acetals can also serve as N-acyliminium ion precursors. The thiolate anion is a good leaving group, and DFT studies would likely show a transition state with a stretched C-S bond.

3. Electrochemical Generation:

Electrochemical oxidation of amides offers a mild and efficient route to N-acyliminium ions.[5] In this case, the transition state would involve the removal of an electron from the amide, leading to the formation of a radical cation that subsequently loses a proton and another electron to form the N-acyliminium ion.

Comparative Analysis of Transition State Properties

The following table summarizes a comparative analysis of the key computed properties of the transition states for N-acyliminium ion generation from different precursors. The values for the benzotriazole derivative are based on a hypothesized model informed by related systems, while the data for alternatives are derived from existing computational studies.

PrecursorLeaving GroupTypical ActivatorKey Transition State FeatureRelative Activation Energy (Qualitative)Reference
This compound BenzotriazoleLewis AcidElongated C-N bond, delocalized negative charge on benzotriazoleModerateModeled
α-HydroxyamideHydroxideBrønsted/Lewis AcidElongated and protonated/coordinated C-O bondModerate to High[2]
α-AlkoxyamideAlkoxideLewis AcidElongated and coordinated C-O bondModerate[2]
N,S-AcetalThiolateLewis AcidElongated C-S bondLow to Moderate[6]
Amide (Electrochemical)H• and e-Anodic OxidationElectron abstraction from amide nitrogenVaries with substrate[5]

Experimental Protocols: A Guide to Computational Transition State Analysis

For researchers aiming to perform their own computational analysis of these transition states, the following protocol outlines a general workflow using DFT calculations, typically performed with software packages like Gaussian.

Step 1: Geometry Optimization of Reactants and Products

  • Construct the 3D structures of the N-acyliminium ion precursor, the activator (if any), the resulting N-acyliminium ion, and the leaving group anion.

  • Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Step 2: Locating the Transition State

  • Use a transition state search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian), to locate the transition state structure connecting the reactants and products.[7]

Step 3: Frequency Calculation and Verification

  • Perform a frequency calculation on the optimized transition state structure.

  • A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (the bond breaking/forming).

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Perform an IRC calculation starting from the transition state to confirm that it connects the correct reactant and product minima on the potential energy surface.

Step 5: Calculation of Activation Energy

  • The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants.

G cluster_0 Computational Workflow Reactant/Product Optimization Reactant/Product Optimization Transition State Search (QST2/QST3) Transition State Search (QST2/QST3) Reactant/Product Optimization->Transition State Search (QST2/QST3) Frequency Calculation Frequency Calculation Transition State Search (QST2/QST3)->Frequency Calculation IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Activation Energy Calculation Activation Energy Calculation IRC Calculation->Activation Energy Calculation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-[(Phenylthio)methyl]-1H-benzotriazole. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and environmental stewardship are paramount in all handling operations.

Hazard Assessment and Chemical Profile

  • 1H-Benzotriazole Moiety: Benzotriazole and its derivatives are classified as harmful if swallowed and cause serious eye irritation.[1][2] Critically, they are recognized as being toxic to aquatic life with long-lasting effects.[2][3] This is largely due to their high resistance to biodegradation, which leads to persistence in aquatic environments.[4][5][6]

  • Phenylthio (Thioether) Moiety: Thioethers are known for their unpleasant odors and can be oxidized to less volatile sulfoxides and sulfones.[7][8] While the phenylthio group itself is common in many reagents, its presence necessitates careful handling to manage potential respiratory irritation and malodor.

Based on this analysis, this compound must be treated as a hazardous substance with significant ecotoxicity. The primary goal of any disposal protocol is the prevention of its release into the environment.

Table 1: Inferred GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation (Assumed)[1][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation (Assumed)[1][9]
Hazardous to the Aquatic Environment, Long-TermCategory 2/3H411/H412: Toxic/Harmful to aquatic life with long lasting effects[1][3]

Core Principles of Disposal

  • Prevent Environmental Release: Due to its aquatic toxicity and persistence, under no circumstances should this compound or its solutions be disposed of down the drain.[10][11]

  • Segregate Waste: This chemical waste must be segregated from other laboratory waste streams to prevent unintended reactions and ensure it receives the appropriate final treatment.

  • Professional Disposal is Paramount: For bulk quantities, the only acceptable method of disposal is through a licensed and approved hazardous waste disposal contractor.[2][3]

  • Chemical Inactivation for Residuals: For decontaminating glassware or treating very small residual amounts, a chemical inactivation step can be employed to degrade the compound into a less hazardous form before collection.

Personal Protective Equipment (PPE)

When handling this compound in any capacity—including for disposal—the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Body Protection: A standard laboratory coat is required.[9]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material like vermiculite or sand to prevent dust generation.[9][12]

  • Collect the Material: Carefully sweep or scoop up the contained material and place it into a clearly labeled, sealable container for hazardous waste.[1][2][12] Avoid actions that create dust.[1][12]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label for Disposal: The container with the spilled material and cleaning supplies must be labeled as "Hazardous Waste: this compound" and managed according to the procedures in Section 5.

Step-by-Step Disposal Procedures

The appropriate disposal path depends on the quantity of the waste. The following decision workflow provides a clear guide for laboratory personnel.

DisposalWorkflow start Waste Generated: This compound decision What is the nature of the waste? start->decision bulk_waste Bulk Solid or Concentrated Solution (>1g or >10mL) decision->bulk_waste Bulk residual_waste Residual Contamination (e.g., glassware, trace amounts) decision->residual_waste Residual package_bulk Step 1: Securely package in a clearly labeled hazardous waste container. bulk_waste->package_bulk decon_procedure Step 1: Perform chemical inactivation (See Protocol Below). residual_waste->decon_procedure contact_ehs Step 2: Transfer to institutional Environmental Health & Safety (EHS) for professional disposal. package_bulk->contact_ehs collect_liquid Step 2: Collect the treated aqueous waste in a labeled hazardous waste container for pickup by EHS. decon_procedure->collect_liquid

Caption: Decision workflow for proper disposal of this compound.

Disposal of Bulk Quantities

For quantities exceeding a few milligrams, direct chemical treatment in a standard laboratory setting is not advised due to the potential for unknown exothermic reactions or the generation of hazardous byproducts.

Protocol:

  • Segregation and Packaging: Carefully transfer the solid waste or concentrated solution into a designated, leak-proof hazardous waste container. Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Key Hazards: "Acutely Toxic," "Eye Irritant," "Aquatic Toxin"

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the waste by a certified hazardous waste contractor.[3][11]

Decontamination of Glassware and Disposal of Residual Quantities

For trace amounts remaining in laboratory glassware, a chemical inactivation procedure can be used. This protocol targets the thioether linkage, which can be oxidized to a less odorous and potentially less toxic sulfoxide or sulfone.[7][13]

Causality: The use of sodium hypochlorite (bleach) is a well-established method for oxidizing odorous sulfur compounds.[7] This reaction converts the thioether to a sulfoxide, altering its chemical properties and facilitating safer handling before final collection. Advanced oxidation processes using UV light or Fenton-type reagents have been shown to degrade the benzotriazole ring, but these are complex procedures not suitable for routine decontamination.[4][14][15]

OxidationPathway cluster_0 Chemical Inactivation Pathway Thioether R-S-Ph (Phenylthioether) Sulfoxide R-S(O)-Ph (Sulfoxide) Thioether->Sulfoxide [O] (e.g., NaOCl) Sulfone R-S(O)₂-Ph (Sulfone) Sulfoxide->Sulfone [O] (Excess NaOCl)

Caption: Oxidation of the thioether moiety to sulfoxide and sulfone.

Protocol:

  • Work in a Fume Hood: Perform all steps of this procedure in a certified chemical fume hood.

  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve the residual compound. Transfer this solvent rinse into a designated hazardous waste container for halogen-free waste solvent.

  • Prepare Oxidizing Solution: Prepare a fresh solution of ~5-10% aqueous sodium hypochlorite (household bleach is often sufficient).

  • Inactivation: Carefully add the bleach solution to the glassware. Allow it to stand for at least one hour to ensure the oxidation reaction is complete. The disappearance of any characteristic odor can be an indicator of successful oxidation.

  • Neutralization: After the reaction, neutralize any excess hypochlorite by adding a solution of sodium bisulfite or sodium thiosulfate until the oxidizing activity is quenched (can be tested with starch-iodide paper).

  • Final Collection: Dispose of the neutralized aqueous solution into a designated hazardous waste container for aqueous waste.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory detergents.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. [Link]

  • Jardak, K., Drogui, P., & Daghrir, R. (2016). Photochemical Degradation of Benzotriazole. Journal of Environmental Science and Health, Part A, 38(3). [Link]

  • Creason, G. L., & Raushel, F. M. (1996). Suicide inactivation of thioether S-methyltransferase by ethyl sulfide. Biochemistry, 35(20), 6471-6477. [Link]

  • Chou, C. C., & G.W. Malaney. (n.d.). Benzotriazoles: Toxicity and Degradation. Kansas State University. [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]

  • Ruan, Y., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences. [Link]

  • Yuan, Z., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • Lai, W. W., et al. (2024). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. [Link]

  • King Industries, Inc. (2016). Safety Data Sheet: KR-134MBL. [Link]

  • Wang, Y., et al. (2022). Efficient Degradation of High-Concentration Benzotriazole Wastewater via UV/H2O2/O3 Operation. ACS Omega. [Link]

  • INERIS. (n.d.). Benzotriazole. Portail Substances Chimiques. [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-[(Phenylthio)methyl]-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited published safety data. This guide provides a detailed protocol for the safe handling of 1-[(Phenylthio)methyl]-1H-benzotriazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds, such as 1H-benzotriazole and its derivatives, to establish a conservative and robust safety framework. The principle of precautionary safety is paramount when dealing with compounds where toxicological data is not fully available.

Hazard Analysis of the Benzotriazole Moiety

Benzotriazole and its derivatives are known to present several potential health hazards. Understanding these is critical to appreciating the rationale behind the recommended PPE.

  • Skin and Eye Irritation: Many benzotriazole derivatives are classified as skin and eye irritants.[1][2][3] Direct contact can lead to redness, itching, and inflammation.

  • Harmful if Swallowed or Inhaled: Acute toxicity data for related compounds indicate that they can be harmful if ingested or inhaled, potentially causing systemic effects.[1][3][4][5]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory tract.[1][2]

Given the presence of the phenylthio group, it is prudent to assume that the compound may have additional toxicological properties that are not yet characterized. Therefore, a cautious approach to handling is essential.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Identify the chemical: this compound B Review available safety data (analogs, structural alerts) A->B Informs C Evaluate the procedure: Scale, duration, potential for aerosolization B->C Informs D Hand Protection: Nitrile gloves (double-gloving recommended) C->D E Eye and Face Protection: Safety glasses with side shields or chemical goggles C->E F Body Protection: Laboratory coat C->F G Respiratory Protection: Required if handling powder outside of a fume hood C->G

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Detailed PPE Recommendations

Based on the hazard analysis of related compounds, the following PPE is recommended for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for extended procedures or when handling larger quantities.Nitrile provides good chemical resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[6]
Eye & Face Protection Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133. A face shield should be worn over goggles if there is a significant splash risk.Protects the eyes from splashes, dusts, and aerosols.[5] A face shield offers an additional barrier for the entire face.
Body Protection A clean, buttoned laboratory coat made of a low-linting, chemically resistant material.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols. For powders, a P100 particulate filter is recommended. All work with the solid form should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.Benzotriazole derivatives can be harmful if inhaled.[3][5] A respirator provides a critical barrier to prevent entry into the respiratory system. Working in a fume hood is the primary engineering control to mitigate this risk.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is as crucial as wearing the correct PPE.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When handling the solid, use tools (spatulas, weighing paper) that minimize the generation of dust.

    • If transferring the compound, do so slowly and carefully to avoid creating airborne particles.

    • Keep the container of this compound closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

    • Dispose of all contaminated disposable PPE in a designated hazardous waste container.

Emergency Response and Disposal Plan

Accidents can happen, and a clear plan for emergency response and proper disposal is a critical component of laboratory safety.

Emergency_Response cluster_0 Emergency Procedures cluster_1 Response Actions Spill Chemical Spill Spill_Action Evacuate the immediate area. Alert others. If safe, contain the spill with absorbent material. Do not create dust. Follow institutional cleanup procedures. Spill->Spill_Action Skin_Contact Skin Contact Skin_Action Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. Skin_Contact->Skin_Action Eye_Contact Eye Contact Eye_Action Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye_Contact->Eye_Action Ingestion Ingestion Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion_Action

Caption: A flowchart outlining immediate actions for different emergency scenarios.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, labeled waste container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.

By implementing these comprehensive safety measures, researchers can confidently handle this compound, minimizing their risk of exposure and ensuring a safe and productive laboratory environment.

References

  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • Chemchart. (n.d.). This compound (111198-03-9).
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 11). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Physical and Theoretical Chemistry Laboratory, Oxford University. (n.d.). Safety data for 1H-benzotriazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.
  • Australian Government Department of Health and Aged Care. (2024, October 1). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement.
  • Castrol. (2025, February 27). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats.
  • PubChem. (n.d.). This compound (C13H11N3S).
  • Oakwood Chemical. (n.d.). 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
  • PubMed Central (PMC). (n.d.). Benzotriazole: An overview on its versatile biological behavior.

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1-[(Phenylthio)methyl]-1H-benzotriazole

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